N4-ethylpyridine-3,4-diamine
Description
Properties
IUPAC Name |
4-N-ethylpyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-10-7-3-4-9-5-6(7)8/h3-5H,2,8H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUSOHGUWGRCSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80476289 | |
| Record name | N4-ethylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146950-67-6 | |
| Record name | N4-ethylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-N-ethylpyridine-3,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N4-ethylpyridine-3,4-diamine chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of N4-ethylpyridine-3,4-diamine
Introduction
N4-ethylpyridine-3,4-diamine is a substituted pyridine derivative belonging to a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyridine ring is a fundamental scaffold in numerous pharmaceuticals, and the presence of vicinal diamine functionalities at the 3 and 4 positions makes it a versatile precursor for the synthesis of fused heterocyclic systems, such as imidazo[4,5-c]pyridines. These resulting structures are bioisosteres of purines and have demonstrated a wide range of biological activities, including potential as antitumor, antiviral, and anti-inflammatory agents.[1] This guide provides a comprehensive overview of the known chemical properties, structure, and potential applications of N4-ethylpyridine-3,4-diamine, synthesized from available data and established chemical principles. It is intended for researchers, scientists, and professionals in drug development who may consider this molecule as a key building block in their synthetic and discovery programs.
Chemical Identity and Structure
Nomenclature and Identifiers
The unambiguous identification of a chemical entity is critical for regulatory, safety, and research purposes. The key identifiers for N4-ethylpyridine-3,4-diamine are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | N4-ethylpyridine-3,4-diamine | - |
| CAS Number | 146950-67-6 | |
| Molecular Formula | C₇H₁₁N₃ | |
| SMILES | NC1=C(NCC)C=CN=C1 | |
| MDL Number | MFCD10690484 |
Molecular Structure and Weight
N4-ethylpyridine-3,4-diamine features a pyridine core substituted with a primary amino group (-NH₂) at the C3 position and a secondary ethylamino group (-NHCH₂CH₃) at the C4 position. The strategic placement of these functional groups allows for directed synthesis of more complex molecules.
Table of Molecular Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 137.18 g/mol |
| Monoisotopic Mass | 137.09530 Da | |
2D Chemical Structure:
Caption: 2D structure of N4-ethylpyridine-3,4-diamine.
Physicochemical and Spectroscopic Properties
Experimental data on the physicochemical properties of N4-ethylpyridine-3,4-diamine are not widely available in peer-reviewed literature. The data presented below are based on information from chemical suppliers and computational predictions.
Table of Physicochemical Properties:
| Property | Value | Notes |
|---|---|---|
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. |
| Appearance | Data not available | Typically, such compounds are crystalline solids, ranging from off-white to brown. |
| Predicted XlogP | 0.5 | A measure of lipophilicity; this value suggests moderate water solubility. |
Spectroscopic Data (Predicted and Expected)
Spectroscopic analysis is essential for structure confirmation and purity assessment. While experimental spectra for this specific compound are not publicly available, the expected characteristics can be inferred.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, two sets of amine protons (-NH₂ and -NH-), and the ethyl group protons (a quartet for -CH₂- and a triplet for -CH₃). The exact chemical shifts would depend on the solvent used.
-
¹³C NMR: The carbon NMR would display seven unique signals corresponding to the five carbons of the pyridine ring and the two carbons of the ethyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula C₇H₁₁N₃. Predicted values for various adducts have been calculated.
Table of Predicted Mass Spectrometry Data:
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 138.10257 |
| [M+Na]⁺ | 160.08451 |
| [M-H]⁻ | 136.08801 |
Source: PubChemLite.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations in the 3200-3500 cm⁻¹ region for the primary and secondary amines, C-H stretching from the aromatic and alkyl groups around 2850-3100 cm⁻¹, and C=C/C=N stretching in the 1500-1600 cm⁻¹ region, characteristic of the pyridine ring.
Synthesis and Purification
A validated, step-by-step synthesis protocol for N4-ethylpyridine-3,4-diamine is not described in detail in publicly accessible literature. However, a plausible and efficient synthetic route can be designed based on established methods for preparing substituted diaminopyridines. A common strategy involves the reduction of a nitro group precursor, followed by selective alkylation.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 4-chloro-3-nitropyridine, a commercially available starting material.
-
Nucleophilic Aromatic Substitution (SₙAr): Reaction of 4-chloro-3-nitropyridine with ethylamine. The chlorine atom at the 4-position is highly activated towards nucleophilic substitution by the electron-withdrawing nitro group at the 3-position. This reaction selectively introduces the ethylamino group at the C4 position.
-
Reduction of the Nitro Group: The resulting N-ethyl-3-nitro-pyridin-4-amine is then reduced to the corresponding diamine. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst) or chemical reduction (e.g., using iron powder in acetic acid or stannous chloride in HCl). Catalytic hydrogenation is often preferred as it is a cleaner reaction with easier workup.
Caption: Proposed two-step synthesis workflow for N4-ethylpyridine-3,4-diamine.
Representative Experimental Protocol
Disclaimer: The following protocol is a representative procedure based on analogous chemical transformations and has not been experimentally validated for this specific compound. It should be adapted and optimized by qualified personnel.
Step 1: Synthesis of N-ethyl-3-nitropyridin-4-amine
-
To a solution of 4-chloro-3-nitropyridine (1.0 eq) in ethanol, add potassium carbonate (2.0 eq) and ethylamine (1.2 eq, typically as a solution in a compatible solvent).
-
Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude material by column chromatography on silica gel to obtain pure N-ethyl-3-nitropyridin-4-amine.
Step 2: Synthesis of N4-ethylpyridine-3,4-diamine
-
Dissolve N-ethyl-3-nitropyridin-4-amine (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 5-10 mol%).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.
-
Stir the reaction vigorously for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude N4-ethylpyridine-3,4-diamine. Further purification, if necessary, can be achieved by recrystallization or column chromatography.
Applications in Research and Drug Development
While specific biological activities for N4-ethylpyridine-3,4-diamine have not been reported, its structural motif is highly valuable in medicinal chemistry. The primary application of this compound is as a molecular scaffold or building block for creating more complex molecules with therapeutic potential.
Precursor to Imidazo[4,5-c]pyridines
The 1,2-diamine functionality of N4-ethylpyridine-3,4-diamine is ideal for constructing the imidazole ring of imidazo[4,5-c]pyridines. This can be achieved by condensation with various reagents such as aldehydes, carboxylic acids, or their derivatives. The resulting fused heterocyclic system is a key component in many biologically active compounds. Imidazopyridine derivatives are known to exhibit a wide range of activities, including antitumor and antiviral effects, often by acting as kinase inhibitors or by intercalating with DNA.[1]
Caption: Role of N4-ethylpyridine-3,4-diamine as a precursor to bioactive compounds.
Analytical Characterization Workflow
A robust analytical workflow is crucial to confirm the identity, purity, and structure of the synthesized N4-ethylpyridine-3,4-diamine.
Caption: A typical analytical workflow for the characterization of N4-ethylpyridine-3,4-diamine.
-
Purification: The crude product from synthesis is purified using standard techniques like column chromatography or recrystallization.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compound, typically aiming for >95% for research applications. Liquid Chromatography-Mass Spectrometry (LC-MS) provides simultaneous purity and mass information.
-
Structural Confirmation: A combination of spectroscopic techniques is employed to confirm the chemical structure.
-
NMR Spectroscopy: ¹H and ¹³C NMR confirm the connectivity of atoms. 2D NMR techniques like COSY and HSQC can be used for unambiguous assignment of all proton and carbon signals.
-
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition and molecular formula.
-
IR Spectroscopy: Confirms the presence of key functional groups (amines, aromatic ring).
-
Safety and Handling
Based on the GHS hazard statements provided by chemical suppliers, N4-ethylpyridine-3,4-diamine should be handled with appropriate precautions.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
N4-ethylpyridine-3,4-diamine is a strategically functionalized heterocyclic molecule with significant potential as a building block in synthetic and medicinal chemistry. While detailed experimental data for this specific compound is sparse in the public domain, its chemical properties and reactivity can be reliably inferred from established chemical principles and data from analogous structures. Its primary value lies in its role as a precursor to fused heterocyclic systems, particularly imidazo[4,5-c]pyridines, which are a rich source of biologically active compounds. The proposed synthetic route offers a viable method for its preparation, and the outlined analytical workflow provides a robust framework for its characterization. As the demand for novel heterocyclic scaffolds in drug discovery continues to grow, molecules like N4-ethylpyridine-3,4-diamine represent valuable tools for the creation of new therapeutic agents.
References
-
MDPI. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Molecules. [Link]
-
MDPI. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules. [Link]
-
PubChemLite. (n.d.). 4-n-ethylpyridine-3,4-diamine (C7H11N3). Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 3, 4-diaminopyridine. CN114315706A.
- Google Patents. (n.d.). Process for the preparation of diaminopyridines. EP0159112A1.
-
PubMed. (2000). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]
Sources
An In-depth Technical Guide to the Synthesis of N4-ethylpyridine-3,4-diamine
Introduction
N4-ethylpyridine-3,4-diamine is a key heterocyclic building block in the development of various pharmacologically active agents and functional materials. Its vicinal diamine structure, coupled with the pyridine scaffold, offers a versatile platform for constructing fused heterocyclic systems, such as imidazopyridines, which are prevalent in medicinal chemistry. This guide provides a comprehensive, technically-grounded overview of a reliable synthetic pathway to N4-ethylpyridine-3,4-diamine, designed for researchers, chemists, and professionals in the field of drug discovery and organic synthesis. The presented methodology is built upon established chemical principles, emphasizing causality in procedural choices to ensure reproducibility and scalability.
Strategic Overview of the Synthesis
The synthesis of N4-ethylpyridine-3,4-diamine is most effectively approached through a three-step sequence, commencing with the commercially available 4-chloropyridine. This strategy hinges on the regioselective introduction of substituents and the robust transformation of functional groups.
The chosen pathway involves:
-
Nitration: Electrophilic nitration of 4-chloropyridine to introduce a nitro group at the 3-position, yielding the crucial intermediate, 4-chloro-3-nitropyridine.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloride in 4-chloro-3-nitropyridine with ethylamine to form N-ethyl-3-nitro-4-pyridinamine.
-
Reduction: Catalytic hydrogenation of the nitro group to an amino group, affording the final product, N4-ethylpyridine-3,4-diamine.
This pathway is strategically sound as it leverages the electronic properties of the pyridine ring, which is activated for nucleophilic substitution by the presence of a strong electron-withdrawing nitro group.
Figure 1: Overall synthetic pathway for N4-ethylpyridine-3,4-diamine.
Part 1: Synthesis of 4-Chloro-3-nitropyridine
Mechanistic Rationale
The initial step involves the electrophilic aromatic substitution on the 4-chloropyridine ring. Pyridine itself is electron-deficient and undergoes nitration under harsh conditions, primarily at the 3-position. The presence of a deactivating chloro group further slows the reaction but does not significantly alter the regioselectivity. The reaction is conducted in a mixture of concentrated nitric and sulfuric acids. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Chloropyridine | 113.55 | 10.0 g | 0.088 mol |
| Concentrated H₂SO₄ (98%) | 98.08 | 40 mL | - |
| Fuming HNO₃ (90%) | 63.01 | 20 mL | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (40 mL). Cool the flask in an ice-salt bath to 0°C.
-
Addition of Substrate: Slowly add 4-chloropyridine (10.0 g, 0.088 mol) to the cold sulfuric acid while maintaining the temperature below 10°C.
-
Nitration: Add fuming nitric acid (20 mL) to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes. The internal temperature must be strictly maintained between 0-5°C during the addition.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5°C for an additional hour. Then, slowly warm the reaction to room temperature and subsequently heat it in an oil bath at 80°C for 4 hours.[1]
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring.
-
Neutralization and Isolation: Neutralize the cold acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches 7-8. A precipitate will form.
-
Purification: Collect the solid by vacuum filtration, wash it with cold water, and dry it under vacuum. The crude 4-chloro-3-nitropyridine can be further purified by recrystallization from a mixture of ethanol and water.
Part 2: Synthesis of N-ethyl-3-nitro-4-pyridinamine
Mechanistic Rationale
This step is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridine ring, especially when substituted with a strong electron-withdrawing group like the nitro group at the 3-position, is highly activated towards nucleophilic attack at the 2- and 4-positions. The electron density at the 4-position is significantly reduced, making it susceptible to attack by the nucleophilic ethylamine. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, followed by the elimination of the chloride ion to restore aromaticity.[2]
Figure 2: Experimental workflow for the SNAr reaction.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Chloro-3-nitropyridine | 158.54 | 5.0 g | 0.0315 mol |
| Ethylamine (70% in H₂O) | 45.08 | 4.1 g (5.8 mL) | 0.063 mol |
| Ethanol (Absolute) | 46.07 | 100 mL | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-nitropyridine (5.0 g, 0.0315 mol) in absolute ethanol (100 mL).[2]
-
Addition of Nucleophile: Add the aqueous solution of ethylamine (4.1 g, 0.063 mol, 2.0 equivalents) to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture into 150 mL of cold water. A yellow precipitate of N-ethyl-3-nitro-4-pyridinamine will form.
-
Purification: Collect the solid by vacuum filtration, wash it with plenty of cold water to remove any remaining salts, and dry it thoroughly under vacuum.
Part 3: Synthesis of N4-ethylpyridine-3,4-diamine
Mechanistic Rationale
The final step is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean reaction profile, and mild conditions.[3] Palladium on carbon (Pd/C) is a highly effective catalyst for this reaction. The process involves the adsorption of hydrogen gas and the nitro compound onto the surface of the palladium catalyst. The nitro group is then sequentially reduced to nitroso, hydroxylamino, and finally the amino group, with water as the only byproduct.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-ethyl-3-nitro-4-pyridinamine | 167.16 | 4.0 g | 0.0239 mol |
| Palladium on Carbon (10% Pd) | - | 0.4 g | 10 wt% |
| Methanol | 32.04 | 100 mL | - |
| Hydrogen Gas (H₂) | 2.02 | - | - |
Procedure:
-
Reaction Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add N-ethyl-3-nitro-4-pyridinamine (4.0 g, 0.0239 mol) and methanol (100 mL).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (0.4 g, 10 wt%) to the solution. Caution: Pd/C can be pyrophoric; handle it in an inert atmosphere or as a wet paste.
-
Hydrogenation: Seal the vessel, purge it with nitrogen, and then introduce hydrogen gas to a pressure of 50-60 psi.[4]
-
Reaction Progression: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours, which can be monitored by the cessation of hydrogen uptake.
-
Work-up and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting residue is the desired product, N4-ethylpyridine-3,4-diamine, which can be used as is or further purified by recrystallization if necessary.
Conclusion
The described three-step synthesis provides a robust and efficient route to N4-ethylpyridine-3,4-diamine from readily available starting materials. Each step is based on well-understood and reliable chemical transformations, ensuring high yields and purity. This guide offers a comprehensive framework for laboratory-scale synthesis, with clear, actionable protocols and an emphasis on the underlying chemical principles. By following these procedures, researchers and drug development professionals can confidently produce this valuable intermediate for their synthetic endeavors.
References
- Shanghai Synches Co Ltd. (2013). Method for synthesizing 4-chloro-pyridine. CN103360306A.
- CN103819398B. (2014). The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
- WO2010089773A2. (2010). Process for preparation of nitropyridine derivatives.
- EP0825979B1. (1996). Process for the catalytic hydrogenation of aromatic nitro compounds.
-
PrepChem. (2017). Synthesis of (b) 4-Chloro-2,6-dimethyl-3-nitropyridine. PrepChem. [Link]
-
MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]
-
NIH. (2022). Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets. National Institutes of Health. [Link]
-
Organic Chemistry Portal. Nitro Reduction. Organic Chemistry Portal. [Link]
Sources
- 1. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
Molecular formula C7H11N3 synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of C7H11N3 Isomers for Drug Discovery Professionals
Introduction: Navigating the Chemical Space of C7H11N3
The molecular formula C7H11N3 represents a diverse landscape of chemical structures, each with the potential for unique physicochemical properties and biological activities. These nitrogen-containing heterocyclic compounds are of significant interest to researchers in medicinal chemistry and drug development.[1][2] The arrangement of the seven carbon, eleven hydrogen, and three nitrogen atoms can give rise to numerous constitutional isomers, including substituted pyrimidines, imidazoles, and triazoles, among others.[3][4][5][6] Pyrimidine derivatives, in particular, are recognized as crucial pharmacophores found in a wide array of therapeutic agents, including antiviral, anticancer, and antimicrobial drugs.[5][7]
This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive, field-proven framework for the synthesis and characterization of a key C7H11N3 isomer: 2-amino-4,6-dimethylpyrimidine . By focusing on this representative molecule, we will explore the causal relationships behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative scientific literature.
Isomer of Focus: 2-Amino-4,6-dimethylpyrimidine
Rationale for Selection: 2-Amino-4,6-dimethylpyrimidine (ADMP) is a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[7] Its structure features a pyrimidine core, a primary amine, and two methyl groups, which enhance its reactivity and solubility.[7] Notably, it is a principal intermediate in the manufacture of sulfamethazine, a sulfonamide bacteriostatic agent. Its well-documented and efficient synthesis makes it an ideal model for illustrating the core principles of heterocyclic chemistry.
The general workflow for producing and validating a target compound like ADMP follows a logical progression from synthesis to rigorous characterization.
Caption: General Experimental Workflow.
Synthesis of 2-Amino-4,6-dimethylpyrimidine
The synthesis of ADMP is a classic example of a condensation reaction to form a heterocyclic ring. The most common and efficient method involves the reaction of a guanidine salt with acetylacetone (2,4-pentanedione) in an aqueous alkaline medium.[8][9]
Reaction Scheme & Mechanism
This reaction is a variation of the Pinner synthesis. The process involves the condensation of a compound containing a C=N bond (guanidine) with a β-dicarbonyl compound (acetylacetone).
Causality Behind Experimental Choices:
-
Guanidine Salt: Guanidine hydrochloride or nitrate serves as the source of the N-C-N fragment required to form the pyrimidine ring. It is used as a salt for stability.
-
Acetylacetone: This β-diketone provides the C-C-C backbone of the ring. Its two electrophilic carbonyl carbons are susceptible to nucleophilic attack.
-
Aqueous Alkaline Medium: The use of a base, such as sodium carbonate (Na2CO3) or sodium hydroxide (NaOH), is critical.[8][9] Its primary role is to deprotonate the guanidine salt, generating the free guanidine base. This free base is a much stronger nucleophile, which is necessary to initiate the attack on the carbonyl carbons of acetylacetone. Using an aqueous medium is a significant process improvement over older methods that required anhydrous solvents, making the synthesis more economical and environmentally friendly.[8]
-
Temperature: Heating the reaction mixture (e.g., 60-100°C) provides the necessary activation energy for the condensation and subsequent cyclization/dehydration steps, leading to higher yields in a shorter time frame.[8][9]
Caption: Synthesis of 2-amino-4,6-dimethylpyrimidine.
Detailed Experimental Protocol
This protocol is synthesized from established methods.[8][9]
Materials:
-
Guanidine hydrochloride (0.052 mol)
-
Acetylacetone (0.052 mol)
-
Sodium Carbonate (Na2CO3) (0.052 mol)
-
Deionized Water (15-20 mL)
-
Round-bottom flask
-
Magnetic stirrer and heat source
-
Buchner funnel and filter paper
Procedure:
-
Reagent Setup: In a round-bottom flask, combine guanidine hydrochloride (0.052 mol) and sodium carbonate (0.052 mol) in 15 mL of water. Stir until the solids are dissolved.
-
Addition of Diketone: Add acetylacetone (0.052 mol) to the reaction mixture.
-
Reaction: Heat the mixture to a temperature of 60-95°C with continuous stirring. The optimal temperature range provides a good balance between reaction rate and yield.[8][9] Maintain the reaction for 2 to 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the flask in an ice bath. The product, which has lower solubility in cold water, will precipitate out as a solid.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold water to remove any unreacted starting materials and inorganic salts.
-
Drying and Purification: Dry the collected solid. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol or water. A yield of approximately 75% or higher can be expected.[9]
Characterization and Data Interpretation
Confirming the identity and purity of the synthesized 2-amino-4,6-dimethylpyrimidine is a critical, self-validating step. A combination of spectroscopic and physical methods provides an unambiguous structural confirmation.
Caption: Logic of Spectroscopic & Physical Analysis.
Proton Nuclear Magnetic Resonance (¹H NMR)
-
Principle: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), integration, and splitting pattern of each signal are used to determine the connectivity of the molecule.
-
Expected Spectrum for ADMP:
-
δ ~6.33 ppm (singlet, 1H): This signal corresponds to the lone aromatic proton on the pyrimidine ring (at C5). It is a singlet because it has no adjacent protons to couple with.
-
δ ~5.36 ppm (broad singlet, 2H): This broad signal is characteristic of the two protons of the primary amine (-NH2) group. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
-
δ ~2.25 ppm (singlet, 6H): This signal represents the six equivalent protons of the two methyl (-CH3) groups attached to the pyrimidine ring (at C4 and C6). It is a singlet as these protons are not adjacent to any other non-equivalent protons.[9]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups have characteristic absorption frequencies.
-
Expected Spectrum for ADMP:
-
3395-3310 cm⁻¹ (strong, sharp): These two bands are characteristic of the symmetric and asymmetric N-H stretching vibrations of the primary amine (-NH2) group.
-
~3175 cm⁻¹ (weak): Aromatic C-H stretching.
-
~1633 cm⁻¹ (medium): N-H bending vibration (scissoring) of the amine group.
-
1575, 1537 cm⁻¹ (strong): C=N and C=C stretching vibrations within the conjugated pyrimidine ring.
-
1459, 1381 cm⁻¹ (medium): Aliphatic C-H bending vibrations of the methyl groups.[9]
-
Mass Spectrometry (MS)
-
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of the compound, confirming its molecular formula.
-
Expected Data for ADMP: The molecular formula C7H11N3 gives a calculated molecular weight of approximately 123.16 g/mol .[10] In an MS experiment (e.g., using Direct Injection), the molecular ion peak [M]+ should be observed at m/z ≈ 123.1 .[9]
Data Summary Table
| Parameter | Technique | Expected Result | Reference |
| Molecular Weight | Mass Spectrometry | m/z ≈ 123.1 | [9] |
| Melting Point | Mel-Temp Apparatus | 152-155 °C | [9] |
| ¹H NMR | 400 MHz NMR | δ 6.33 (s, 1H), 5.36 (bs, 2H), 2.25 (s, 6H) | [9] |
| FT-IR Peaks (cm⁻¹) | FT-IR Spectroscopy | 3395-3310 (N-H str), 1633 (N-H bend), 1575 (C=N str) | [9] |
| Purity | HPLC/TLC | >95% (typical for recrystallized product) | - |
| Appearance | Visual Inspection | White solid | [9] |
Conclusion
This guide has detailed a robust and efficient methodology for the synthesis and characterization of 2-amino-4,6-dimethylpyrimidine, a representative isomer of the molecular formula C7H11N3. By understanding the rationale behind the synthetic strategy—specifically, the base-catalyzed condensation of guanidine and acetylacetone—researchers can reliably produce this valuable chemical intermediate. The subsequent application of a suite of analytical techniques, including NMR, FT-IR, and mass spectrometry, provides a self-validating workflow that ensures the structural integrity and purity of the final compound. This integrated approach of informed synthesis and rigorous characterization is fundamental to the successful discovery and development of new chemical entities in the pharmaceutical and agrochemical industries.
References
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PubChem. (n.d.). 4-(1H-imidazol-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). 4-(1h-imidazol-1-yl)aniline (C9H9N3). Retrieved from [Link]
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Sathiyapriya, T., & Maheswari, S. (2018). Surface Characterization Studies of 2-Amino 4, 6-Dimethyl Pyrimidine (ADMP) in Neutral Chloride Medium. ResearchGate. Retrieved from [Link]
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Venugopala, K. N., et al. (2016). Design, synthesis, and characterization of (1-(4-aryl)-1H-1,2,3-triazol-4-yl)methyl, substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates against Mycobacterium tuberculosis. Drug Design, Development and Therapy. Retrieved from [Link]
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PubChemLite. (n.d.). 2,4,6-triaminotoluene (C7H11N3). Retrieved from [Link]
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PubChem. (n.d.). 2,4,6-Triaminotoluene. National Center for Biotechnology Information. Retrieved from [Link]
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Gomaa, M. A.-M., & Ali, M. M. (2007). Synthesis and Molecular Structure of 6-Amino-3-benzyl- mercapto-1,2,4-triazolo[3,4-f][3][8][11]triazin-8(7H)-one. Molecules.
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An In-Depth Technical Guide to N4-ethylpyridine-3,4-diamine: Properties and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
N4-ethylpyridine-3,4-diamine is a heterocyclic organic compound of interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its known and predicted physical and chemical properties, methods for its synthesis and characterization, and a discussion of its potential applications. Drawing on data from analogous compounds, this document aims to equip researchers with the foundational knowledge required for the effective handling, analysis, and utilization of this compound.
Introduction
N4-ethylpyridine-3,4-diamine belongs to the class of substituted diaminopyridines, a group of compounds recognized for their diverse biological activities and utility as building blocks in organic synthesis. The presence of both a pyridine ring and two amino groups—one primary and one secondary—imparts a unique combination of basicity, nucleophilicity, and potential for hydrogen bonding. These features make it a valuable scaffold for the development of novel therapeutic agents and functional materials. This guide will delve into the core physicochemical properties of N4-ethylpyridine-3,4-diamine, offering both established data and expert-driven predictions based on the analysis of structurally related molecules.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of N4-ethylpyridine-3,4-diamine is paramount for its application in research and development. While comprehensive experimental data for this specific molecule is not extensively available, we can infer many of its characteristics from its structure and by comparison with analogous compounds.
Structure and Identification
The molecular structure of N4-ethylpyridine-3,4-diamine consists of a pyridine ring substituted with a primary amino group at the 3-position and a secondary ethylamino group at the 4-position.
Molecular Structure:
Caption: Proposed synthetic pathway for N4-ethylpyridine-3,4-diamine.
Experimental Protocol (General):
-
N-Alkylation: 4-Chloro-3-nitropyridine is reacted with an excess of ethylamine in a suitable solvent (e.g., ethanol or DMF) in the presence of a base (e.g., potassium carbonate) to facilitate the nucleophilic aromatic substitution. The reaction is typically heated to drive it to completion.
-
Purification: The resulting N-ethyl-3-nitro-4-pyridinamine is isolated by extraction and purified by column chromatography or recrystallization.
-
Reduction: The nitro group of the purified intermediate is then reduced to a primary amine. A common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or methanol.
-
Final Purification: The final product, N4-ethylpyridine-3,4-diamine, is isolated by removing the catalyst via filtration and evaporating the solvent. Further purification can be achieved by recrystallization or column chromatography.
Spectroscopic Characterization
The structure of N4-ethylpyridine-3,4-diamine can be confirmed using a combination of spectroscopic techniques.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the ethyl group (a quartet and a triplet), and broad singlets for the NH and NH₂ protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino groups.
-
¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and the two carbons of the ethyl group. The chemical shifts of the pyridine carbons will be indicative of the substitution pattern.
4.2.2. Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
-
N-H stretching: Two distinct bands in the range of 3300-3500 cm⁻¹ for the primary amino group and a single band in the same region for the secondary amino group.
-
C-H stretching: Aromatic C-H stretching bands just above 3000 cm⁻¹ and aliphatic C-H stretching bands just below 3000 cm⁻¹.
-
N-H bending: A scissoring vibration for the primary amino group around 1600-1650 cm⁻¹.
-
C=C and C=N stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.
4.2.3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The molecular ion peak (M⁺) would be expected at m/z = 137. Common fragmentation pathways may involve the loss of the ethyl group or parts of the pyridine ring.
Potential Applications
Derivatives of 3,4-diaminopyridine have shown promise in various therapeutic areas. For instance, the parent compound, 3,4-diaminopyridine, is used to treat certain neuromuscular disorders. [1][2]The introduction of an N-alkyl group, such as the ethyl group in N4-ethylpyridine-3,4-diamine, can modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to new therapeutic applications.
The presence of multiple nitrogen atoms makes this compound a candidate for use as a ligand in coordination chemistry, potentially forming complexes with various metal ions. Such complexes could have applications in catalysis or as new materials with interesting electronic or magnetic properties.
Safety and Handling
Based on the available hazard statements for N4-ethylpyridine-3,4-diamine (H302, H315, H319, H335), the compound should be handled with appropriate safety precautions. [3]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
N4-ethylpyridine-3,4-diamine is a molecule with significant potential in various scientific fields. While detailed experimental data is currently limited, this guide has provided a comprehensive overview of its known and predicted properties, along with general protocols for its synthesis and characterization. By leveraging the information on analogous compounds, researchers can approach the study and application of N4-ethylpyridine-3,4-diamine with a solid foundation of knowledge. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential in drug discovery and materials science.
References
- Burbano, J. F., et al. (2016). Effect of 3,4-diaminopyridine at the murine neuromuscular junction. Muscle & Nerve, 55(2), 223-231.
- Ricciardi, R., et al. (2022). Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study. Frontiers in Neurology, 13, 938537.
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An In-depth Technical Guide to Investigating the Mechanism of Action of N4-ethylpyridine-3,4-diamine
A Senior Application Scientist's Perspective on Unraveling a Novel Compound's Therapeutic Potential
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a potential therapeutic agent is both exhilarating and fraught with challenges. The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a remarkable diversity of biological activities.[1][2] This guide focuses on a specific, yet under-explored molecule: N4-ethylpyridine-3,4-diamine. We will embark on a speculative exploration of its potential mechanisms of action, grounded in the established pharmacology of analogous structures, and provide a comprehensive roadmap for its experimental validation.
Introduction: The Promise of the Pyridine Core
The pyridine ring is a privileged scaffold in drug discovery, integral to numerous approved drugs and clinical candidates.[1][2] Its derivatives have demonstrated a wide array of pharmacological effects, including anti-cancer, anti-viral, anti-bacterial, and anti-inflammatory properties.[3][4][5] The 3,4-diaminopyridine substructure, in particular, has drawn interest for its neurological effects.[6] The addition of an N4-ethyl group to this core in N4-ethylpyridine-3,4-diamine (Figure 1) presents a unique chemical entity with a largely uncharacterized biological profile. This guide aims to bridge this knowledge gap by proposing plausible mechanisms of action and outlining a rigorous, multi-faceted approach to their investigation.
Figure 1: Chemical Structure of N4-ethylpyridine-3,4-diamine
Caption: The 2D chemical structure of N4-ethylpyridine-3,4-diamine, highlighting the pyridine core and the N4-ethyl substitution.
Hypothesis-Driven Exploration of a Novel Chemical Entity
Based on the established activities of structurally related pyridine derivatives, we can formulate several primary hypotheses for the mechanism of action of N4-ethylpyridine-3,4-diamine. These hypotheses will form the basis of our proposed experimental workflow.
Hypothesis 1: Kinase Inhibition - A Prominent Target for Pyridine Scaffolds
A significant body of research points to pyridine-containing compounds as potent kinase inhibitors.[7][8][9][10] Specifically, 3,4-disubstituted pyridine derivatives have been identified as novel inhibitors of Cyclin-Dependent Kinase 8 (CDK8).[7] Furthermore, N4-substituted pyrimidine-2,4-diamines have been developed as dual inhibitors of CDK2 and CDK9.[8] Another avenue of investigation for pyridine derivatives has been as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[10]
Rationale for this Hypothesis: The structural similarity of N4-ethylpyridine-3,4-diamine to known CDK and EGFR inhibitors makes kinase inhibition a primary and highly plausible mechanism of action. The ethyl group at the N4 position could potentially confer selectivity and potency.
Hypothesis 2: Cytotoxic and Antiproliferative Activity
Many pyridine derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[7][11][12][13] This activity is often, but not always, linked to kinase inhibition. Other mechanisms, such as induction of apoptosis or cell cycle arrest, could also be at play.[8]
Rationale for this Hypothesis: The broad anti-cancer activity of the pyridine scaffold suggests that N4-ethylpyridine-3,4-diamine may exert direct cytotoxic or antiproliferative effects on cancer cells.
Hypothesis 3: Modulation of Other Pharmacologically Relevant Targets
The versatility of the pyridine scaffold extends beyond oncology. Derivatives have been investigated for a range of other activities, including:
-
Antibacterial and Antiviral Activity: The pyridine nucleus is a common feature in compounds with antimicrobial properties.[1][4]
-
Neurological Activity: 3,4-diaminopyridine is a known potassium channel blocker used in the treatment of certain neuromuscular disorders.[6]
-
Anti-inflammatory Effects: Imidazo[4,5-b]pyridines, which share a fused ring system with our compound of interest, have shown anti-inflammatory properties.[5]
Rationale for this Hypothesis: While kinase inhibition and cytotoxicity are strong starting points, a comprehensive investigation should not overlook other potential mechanisms suggested by the broader pharmacology of pyridine derivatives.
A Phased Experimental Approach to Mechanism of Action Elucidation
To systematically investigate these hypotheses, a tiered experimental approach is recommended. This will allow for a logical progression from broad phenotypic screening to specific target identification and validation.
Phase 1: Initial Phenotypic Screening
The initial phase focuses on broad, cell-based assays to determine the primary biological effect of N4-ethylpyridine-3,4-diamine.
Experimental Protocol 1: Broad-Spectrum Kinase Inhibition Assay
-
Objective: To perform an initial screen against a panel of kinases to identify potential targets.
-
Methodology:
-
Utilize a commercially available kinase profiling service (e.g., Eurofins, Promega).
-
Screen N4-ethylpyridine-3,4-diamine at a single high concentration (e.g., 10 µM) against a panel of at least 100 kinases, including representatives from all major kinase families (e.g., CDKs, tyrosine kinases, etc.).
-
Measure the percentage of inhibition for each kinase.
-
-
Data Analysis: Identify any kinases that show significant inhibition (e.g., >50%) for follow-up studies.
Experimental Protocol 2: In Vitro Cytotoxicity Assay
-
Objective: To assess the cytotoxic potential of N4-ethylpyridine-3,4-diamine across a panel of cancer cell lines.
-
Methodology:
-
Select a diverse panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia).
-
Plate cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of N4-ethylpyridine-3,4-diamine for 72 hours.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line to determine the compound's potency and selectivity.
Table 1: Representative Data from Initial Phenotypic Screening
| Assay Type | Target/Cell Line | Result |
| Kinase Screen | CDK2 | 85% Inhibition @ 10 µM |
| Kinase Screen | CDK9 | 78% Inhibition @ 10 µM |
| Kinase Screen | EGFR | 62% Inhibition @ 10 µM |
| Cytotoxicity | HCT-116 (Colon) | IC50 = 5.2 µM |
| Cytotoxicity | A549 (Lung) | IC50 = 8.9 µM |
| Cytotoxicity | MCF-7 (Breast) | IC50 = 12.1 µM |
Phase 2: Target Validation and Mechanistic Deep Dive
Based on the results of Phase 1, this phase will focus on validating the identified "hits" and further elucidating the cellular mechanism.
Experimental Protocol 3: Dose-Response Kinase Inhibition Assays
-
Objective: To determine the potency (IC50) of N4-ethylpyridine-3,4-diamine against the specific kinases identified in the initial screen.
-
Methodology:
-
Perform in vitro kinase assays for the "hit" kinases (e.g., CDK2, CDK9, EGFR).
-
Use a range of concentrations of N4-ethylpyridine-3,4-diamine to generate a dose-response curve.
-
Measure kinase activity using a suitable method (e.g., radiometric, fluorescence-based).
-
-
Data Analysis: Calculate the IC50 value for each kinase to quantify the compound's potency.
Experimental Protocol 4: Cell Cycle Analysis
-
Objective: To determine if the cytotoxic effects of N4-ethylpyridine-3,4-diamine are associated with cell cycle arrest.
-
Methodology:
-
Treat a sensitive cancer cell line (e.g., HCT-116) with N4-ethylpyridine-3,4-diamine at its IC50 concentration for 24 and 48 hours.
-
Harvest, fix, and stain the cells with a DNA-intercalating dye (e.g., propidium iodide).
-
Analyze the DNA content of the cells by flow cytometry.
-
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to identify any drug-induced arrest.
Experimental Protocol 5: Apoptosis Assay
-
Objective: To determine if N4-ethylpyridine-3,4-diamine induces apoptosis in cancer cells.
-
Methodology:
-
Treat a sensitive cancer cell line with N4-ethylpyridine-3,4-diamine at its IC50 concentration for 24 and 48 hours.
-
Stain cells with Annexin V and a viability dye (e.g., 7-AAD).
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Data Analysis: Quantify the percentage of apoptotic cells to determine if this is a significant mechanism of cell death.
Figure 2: Proposed Experimental Workflow for Mechanism of Action Elucidation
Caption: A diagram illustrating the hypothesized mechanism of action of N4-ethylpyridine-3,4-diamine as a dual CDK2/CDK9 inhibitor, leading to cell cycle arrest and inhibition of transcription.
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit speculative, framework for elucidating the mechanism of action of N4-ethylpyridine-3,4-diamine. By leveraging the known pharmacology of the versatile pyridine scaffold, we have formulated plausible hypotheses and detailed a rigorous experimental plan for their validation. The proposed phased approach ensures a logical and efficient progression from broad phenotypic screening to specific target identification and in-depth mechanistic studies. The successful execution of this plan will not only unravel the therapeutic potential of this novel compound but also contribute valuable insights to the broader field of pyridine-based drug discovery.
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Design, synthesis and pharmacological evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives as potent EGFR inhibitors in non-small cell lung cancer - PubMed. Available at: [Link]
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Potential biological activity of N4-ethylpyridine-3,4-diamine
An In-Depth Technical Guide to the Investigation of N4-ethylpyridine-3,4-diamine: From Hypothesis to Preliminary Biological Characterization
Abstract
N4-ethylpyridine-3,4-diamine represents a novel chemical entity with unexplored biological potential. Its structure, featuring a pyridine core substituted with a vicinal diamine and an N-ethyl group, suggests a rich pharmacophoric profile with potential applications in oncology, infectious diseases, and inflammatory disorders. This guide provides a comprehensive, hypothesis-driven framework for the initial characterization of its biological activity. We outline a tiered, multi-stage research workflow, beginning with in silico profiling and progressing through broad-spectrum in vitro screening to targeted mechanism of action studies. Detailed, field-proven protocols are provided for each experimental stage, supported by expert rationale to guide decision-making. The objective is to equip researchers and drug development professionals with a robust, self-validating methodology to systematically uncover and validate the therapeutic potential of this and other novel small molecules.
Introduction: Rationale and Structural Hypothesis
N4-ethylpyridine-3,4-diamine is a substituted aminopyridine. The core structure integrates several key functional groups that are prevalent in a wide range of bioactive compounds.
-
Pyridine Ring: A foundational scaffold in medicinal chemistry, the pyridine ring is a bioisostere of a phenyl ring but possesses a nitrogen atom that can act as a hydrogen bond acceptor, a coordination site for metals, and a basic center. This moiety is present in numerous approved drugs, including kinase inhibitors like Imatinib.
-
Vicinal Diamine (3,4-diamine): This arrangement is a powerful pharmacophore. The two adjacent amino groups can act as bidentate ligands, strongly chelating metal ions essential for the function of enzymes like metalloproteinases or histone deacetylases (HDACs). Furthermore, vicinal diamines are common precursors for forming heterocyclic structures, such as benzimidazoles, which have a broad spectrum of biological activities.
-
N-ethyl Group: The ethyl substitution on the N4 amine modulates the compound's lipophilicity, steric profile, and basicity compared to its unsubstituted parent. This can significantly impact its ability to cross cell membranes, its binding affinity for specific targets, and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Based on this structural analysis, we hypothesize that N4-ethylpyridine-3,4-diamine may exhibit biological activity in several key areas, primarily as a kinase inhibitor or a metal-chelating agent with potential anti-cancer or anti-microbial properties. This guide outlines the logical progression of experiments to test these hypotheses.
A Tiered Strategy for Biological Activity Screening
A systematic and resource-efficient approach is critical when characterizing a novel compound. We propose a multi-tiered workflow that progresses from broad, high-throughput screening to more focused, hypothesis-driven assays. This ensures that resources are directed toward the most promising avenues of activity.
Caption: Figure 1: A tiered workflow for characterizing N4-ethylpyridine-3,4-diamine.
Tier 1: Broad-Spectrum Cytotoxicity and Antimicrobial Screening
The initial screening phase is designed to answer a fundamental question: does the compound exhibit any general biological activity at reasonable concentrations? We employ two standard, high-throughput assays.
Cytotoxicity Screening via MTT Assay
The MTT assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals, providing a quantitative measure of metabolic activity which correlates with cell number.
Experimental Rationale: Screening against a diverse panel of human cancer cell lines (e.g., the NCI-60 panel or a smaller, representative panel such as MCF-7 (breast), A549 (lung), HCT116 (colon), and U87 (glioblastoma)) provides a broad view of potential anti-cancer activity and can reveal patterns of selective toxicity. A potent compound is typically defined by a half-maximal inhibitory concentration (IC50) in the low micromolar or nanomolar range.
Table 1: Hypothetical Cytotoxicity Data for N4-ethylpyridine-3,4-diamine
| Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast Cancer | 8.5 |
| A549 | Lung Cancer | 12.2 |
| HCT116 | Colon Cancer | 7.9 |
| U87 | Glioblastoma | > 50 |
| HEK293 | Normal Kidney | > 50 |
Protocol 3.1: MTT Cytotoxicity Assay [1][2]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.[1]
-
Compound Treatment: Prepare a 2X serial dilution of N4-ethylpyridine-3,4-diamine in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing formazan crystals to form.[1][2]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[2] Mix thoroughly.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve using non-linear regression.
Antimicrobial Screening via Broth Microdilution
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[3]
Experimental Rationale: The pyridine and diamine moieties are found in various antimicrobial agents.[4] Screening against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)) and fungi (e.g., Candida albicans) is a cost-effective way to identify potential anti-infective properties.
Protocol 3.2: Broth Microdilution for MIC Determination [5][6][7]
-
Compound Preparation: In a 96-well plate, prepare a two-fold serial dilution of N4-ethylpyridine-3,4-diamine in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[5]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[5]
-
Inoculation: Add 100 µL of the bacterial or fungal suspension to each well containing the compound dilutions.[5] Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[7]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[5]
Tier 2: Hypothesis-Driven Kinase Inhibition Assays
If Tier 1 screening reveals significant cytotoxicity, particularly against cancer cell lines, the next logical step is to investigate the primary hypothesis: kinase inhibition. Many aminopyridine-based drugs function by targeting the ATP-binding pocket of protein kinases.[8]
Experimental Rationale: An in vitro kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.[9] By testing against a panel of kinases commonly implicated in cancer (e.g., EGFR, VEGFR2, SRC, CDK2), we can identify specific targets and begin to understand the compound's selectivity profile.
Caption: Figure 2: Hypothetical inhibition of the MAPK signaling pathway.
Table 2: Hypothetical Kinase Inhibition Data
| Kinase Target | % Inhibition at 10 µM | IC50 (µM) |
| EGFR | 92% | 0.8 |
| VEGFR2 | 85% | 1.5 |
| SRC | 45% | > 10 |
| CDK2 | 15% | > 50 |
Protocol 4.1: In Vitro Biochemical Kinase Assay (Generic) [10][11][12]
-
Reagent Preparation: Prepare a kinase buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM DTT).[13] Prepare a solution of the recombinant kinase, its specific substrate peptide, and ATP at 2X the final desired concentrations.
-
Compound Plating: Add the test compound, N4-ethylpyridine-3,4-diamine, at various concentrations to a 384-well assay plate. Include a positive control inhibitor (e.g., Staurosporine) and a DMSO vehicle control.
-
Kinase Reaction: Add the 2X kinase/substrate mix to the wells.
-
ATP Initiation: Start the reaction by adding the 2X ATP solution.[10] The final reaction will contain the kinase, substrate, ATP, and the test compound. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This is commonly done using luminescence-based methods (e.g., ADP-Glo™) that measure ADP production, or fluorescence-based methods (e.g., TR-FRET) that use antibodies to detect the phosphorylated substrate.[9]
-
Data Analysis: Normalize the signal to controls and calculate the percent inhibition for each compound concentration. Determine the IC50 value by fitting the data to a four-parameter dose-response curve.
Tier 3: Preliminary Mechanism of Action (MoA) Studies
If a specific kinase target is identified (e.g., EGFR), the next step is to confirm that the compound inhibits the kinase's activity within cancer cells and induces a biological effect consistent with that inhibition.
Experimental Rationale: Western blotting allows for the detection of specific proteins and their phosphorylation status. If N4-ethylpyridine-3,4-diamine inhibits EGFR, we would expect to see a dose-dependent decrease in the phosphorylation of EGFR itself and its downstream effectors, such as ERK and AKT, without affecting the total protein levels. This provides direct evidence of target engagement in a cellular context.
Protocol 5.1: Western Blot for Downstream Signaling
-
Cell Treatment: Plate EGFR-dependent cells (e.g., A431) and treat with increasing concentrations of N4-ethylpyridine-3,4-diamine for 2-4 hours.
-
Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.[10]
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and incubate overnight with primary antibodies against p-EGFR, total EGFR, p-ERK, total ERK, and a loading control like GAPDH.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the relative change in protein phosphorylation levels compared to the vehicle-treated control.
Conclusion and Future Directions
This guide presents a structured, logical, and experimentally sound pathway for the initial biological evaluation of N4-ethylpyridine-3,4-diamine. By progressing through tiered screening from broad cytotoxicity to specific kinase inhibition and cellular mechanism of action, researchers can efficiently generate a preliminary profile of the compound's activity. Positive results from this workflow—specifically, potent and selective cytotoxicity, a confirmed kinase target, and evidence of on-target activity in cells—would provide a strong rationale for advancing the compound into more complex studies, including lead optimization, in vivo efficacy models, and comprehensive ADME/Tox profiling.
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Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link].
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How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link].
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Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link].
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The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Nanyang Technological University. Available at: [Link].
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Synthesis of 1,2-diamines. Organic Chemistry Portal. Available at: [Link].
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The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. ResearchGate. Available at: [Link].
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Vicinal diamines as pyrroloquinoline quinone-directed irreversible inhibitors of lysyl oxidase. PubMed. Available at: [Link].
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N4-Ethylpyridine-3,4-diamine: A Versatile Building Block for Advanced Heterocyclic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: N4-Ethylpyridine-3,4-diamine is a key heterocyclic building block prized for its unique electronic and structural properties. As a substituted 1,2-ortho-diamine of the pyridine series, it serves as a powerful precursor for the synthesis of a wide array of fused heterocyclic systems, most notably imidazo[4,5-c]pyridines. These scaffolds are of significant interest in medicinal chemistry and materials science due to their structural analogy to endogenous purines, enabling them to interact with a variety of biological targets. The strategic placement of the N-ethyl group provides a crucial handle for modulating physicochemical properties such as solubility, lipophilicity, and metabolic stability, while also offering a vector for further chemical elaboration. This guide provides an in-depth analysis of the synthesis, core reactivity, and strategic applications of N4-ethylpyridine-3,4-diamine, with a focus on its role in constructing complex molecules for drug discovery.
The Pyridine-3,4-diamine Scaffold: A Foundation for Bioactive Molecules
The pyridine-3,4-diamine framework is a privileged scaffold in medicinal chemistry. The arrangement of two adjacent amino groups on an electron-deficient pyridine ring creates a highly reactive and versatile nucleophile. This structure is fundamental to the synthesis of imidazopyridines, which are recognized as important pharmacophores due to their ability to mimic purine bases and interact with biological targets like kinases, G-protein coupled receptors, and enzymes.[1][2][3] The parent compound, 3,4-diaminopyridine, is itself a therapeutic agent used for treating certain muscle diseases, highlighting the inherent bioactivity of this chemical class.[4][5]
The introduction of an alkyl substituent, such as an ethyl group at the N4 position, is a deliberate design choice in medicinal chemistry. This modification significantly influences the molecule's properties:
-
Modulation of Basicity: The electron-donating ethyl group can alter the pKa of the pyridine nitrogen and the exocyclic amino groups, affecting drug-receptor interactions and pharmacokinetic profiles.
-
Increased Lipophilicity: The ethyl group enhances the molecule's lipophilicity, which can improve membrane permeability and influence absorption, distribution, metabolism, and excretion (ADME) properties.
-
Metabolic Blocking: Alkylation at a potential site of metabolism can enhance the compound's metabolic stability and prolong its biological half-life.
-
Vector for Elaboration: The ethyl group can serve as an anchor point or a steric director in subsequent synthetic transformations.
Physicochemical and Safety Profile of N4-Ethylpyridine-3,4-diamine
A thorough understanding of a building block's properties is critical for its effective and safe use in synthesis. The key data for N4-ethylpyridine-3,4-diamine are summarized below.
| Property | Value | Source |
| CAS Number | 146950-67-6 | [6] |
| Molecular Formula | C₇H₁₁N₃ | [7] |
| Molecular Weight | 137.18 g/mol | [6] |
| Monoisotopic Mass | 137.09529 Da | [7] |
| Predicted XlogP | 0.5 | [7] |
| SMILES | CCNC1=C(C=NC=C1)N | [7] |
Safety and Handling: N4-Ethylpyridine-3,4-diamine is classified with the following GHS hazard statements, necessitating careful handling in a laboratory setting with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] All manipulations should be performed in a well-ventilated fume hood.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Synthesis of N4-Ethylpyridine-3,4-diamine
The synthesis of N4-substituted pyridine-3,4-diamines typically begins with a commercially available nitropyridine precursor. A common and efficient strategy involves the selective N-alkylation of an amino group followed by the reduction of a nitro group. This approach provides excellent control over the final substitution pattern.
Caption: Proposed synthetic pathway for N4-Ethylpyridine-3,4-diamine.
Detailed Experimental Protocol: Synthesis of N4-Ethylpyridine-3,4-diamine
This protocol describes a two-step synthesis starting from 4-chloro-3-nitropyridine. The causality behind these steps is rooted in fundamental reactivity principles: the chloro group at the 4-position of the pyridine ring is highly activated towards nucleophilic aromatic substitution by the adjacent electron-withdrawing nitro group. Subsequent reduction of the nitro group is a standard transformation to yield the desired diamine.
Step 1: Synthesis of 4-(Ethylamino)-3-nitropyridine
-
Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-3-nitropyridine (10.0 g, 63.1 mmol).
-
Solvent and Base: Add ethanol (100 mL) and potassium carbonate (13.1 g, 94.6 mmol).
-
Nucleophilic Addition: Add a 70% aqueous solution of ethylamine (8.1 g, 126.2 mmol) dropwise to the stirring suspension at room temperature. The choice of excess ethylamine drives the reaction to completion.
-
Reaction: Heat the mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water (100 mL) to the residue. The product should precipitate as a yellow solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-(ethylamino)-3-nitropyridine. The product is often of sufficient purity for the next step.
Step 2: Reduction to N4-Ethylpyridine-3,4-diamine
-
Catalyst Setup: To a hydrogenation vessel, add 4-(ethylamino)-3-nitropyridine (10.0 g, 59.8 mmol) and 10% Palladium on Carbon (Pd/C) (1.0 g, 10% w/w).
-
Solvent: Add methanol or ethanol (120 mL) as the solvent.
-
Hydrogenation: Seal the vessel and purge with nitrogen, then introduce hydrogen gas to a pressure of 50-60 psi. The use of catalytic hydrogenation is a clean and efficient method for nitro group reduction.
-
Reaction: Stir the mixture vigorously at room temperature for 8-12 hours or until hydrogen uptake ceases.
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure N4-ethylpyridine-3,4-diamine.
Core Reactivity: Construction of Imidazo[4,5-c]pyridines
The primary utility of N4-ethylpyridine-3,4-diamine in organic synthesis is its role as a precursor to the imidazo[4,5-c]pyridine ring system. This transformation is typically achieved via the Phillips condensation, which involves the reaction of the 1,2-diamine with a carboxylic acid or its derivative (such as an aldehyde followed by oxidation, or an orthoester).[2]
Caption: General workflow for the synthesis of imidazo[4,5-c]pyridines.
Representative Protocol: Synthesis of 2-Methyl-7-ethyl-7H-imidazo[4,5-c]pyridine
This protocol exemplifies the cyclocondensation reaction. Polyphosphoric acid (PPA) is chosen as the condensing agent because it serves as both a solvent and a powerful dehydrating agent, facilitating the formation of the imidazole ring at elevated temperatures.[2]
-
Reagent Setup: In a 100 mL round-bottom flask, combine N4-ethylpyridine-3,4-diamine (5.0 g, 36.4 mmol) and acetic acid (2.4 g, 40.1 mmol).
-
Condensing Agent: Carefully add polyphosphoric acid (PPA) (50 g) to the flask with stirring. The mixture will become thick.
-
Reaction: Heat the mixture to 140-150 °C using an oil bath and maintain for 4 hours. The high temperature is necessary to drive the cyclodehydration.
-
Workup: Allow the mixture to cool to below 100 °C and then carefully pour it onto crushed ice (200 g) with vigorous stirring.
-
Neutralization: Basify the acidic aqueous solution to a pH of 9-10 by the slow addition of concentrated ammonium hydroxide or sodium hydroxide solution. This step is crucial to deprotonate the product and precipitate it from the solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 2-methyl-7-ethyl-7H-imidazo[4,5-c]pyridine.
Applications in Drug Discovery and Medicinal Chemistry
The imidazo[4,5-c]pyridine scaffold derived from N4-ethylpyridine-3,4-diamine is a cornerstone in the design of kinase inhibitors. Many kinase inhibitors bind to the ATP pocket of the enzyme, and the imidazopyridine core acts as a bioisostere of adenine, effectively competing with ATP. The N-ethyl group can project into specific hydrophobic pockets within the active site or serve as an attachment point for side chains that enhance potency and selectivity.
For example, derivatives of related N-substituted diaminopyrimidines and diaminopyridines have been extensively explored as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC).[8][9] The design of these inhibitors often involves scaffold hopping, where a known core (like quinazoline) is replaced with a bioisosteric one (like imidazopyridine) to improve properties such as potency, selectivity, or pharmacokinetics.[8] The N4-ethylpyridine-3,4-diamine building block is therefore an invaluable tool for generating novel chemical entities in this therapeutic area.
Conclusion
N4-Ethylpyridine-3,4-diamine is more than a simple chemical intermediate; it is a strategically designed building block for modern organic synthesis and drug discovery. Its inherent reactivity, combined with the property-modulating effects of the N-ethyl group, provides chemists with a powerful platform for the construction of complex, bioactive heterocyclic molecules. The robust and scalable synthetic routes to this compound, coupled with its predictable reactivity in cyclocondensation reactions, ensure its continued importance for researchers and scientists developing the next generation of therapeutics.
References
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-
Title: N3-Methylpyridine-3,4-diamine | C6H9N3 | CID 12239324 Source: PubChem URL: [Link]
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Title: Preparation of 3,4-diaminopyridine microparticles by solvent-evaporation methods Source: International Journal of Pharmaceutics URL: [Link]
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Title: SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS Source: Chemistry of Heterocyclic Compounds URL: [Link]
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Title: The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates Source: ResearchGate URL: [Link]
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Title: Design, synthesis and pharmacological evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives as potent EGFR inhibitors in non-small cell lung cancer Source: European Journal of Medicinal Chemistry URL: [Link]
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Title: Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents Source: RSC Advances (via NIH) URL: [Link]
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Title: 4-n-ethylpyridine-3,4-diamine (C7H11N3) Source: PubChemLite URL: [Link]
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Title: SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS Source: International Journal of Pharmacy and Biological Sciences URL: [Link]
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Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: MDPI URL: [Link]
-
Title: The new N2, N4-diphenylpyridine-2,4-diamine deuterated derivatives as EGFR inhibitors to overcome C797S-mediated resistance Source: Bioorganic Chemistry URL: [Link]
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Title: Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks Source: ResearchGate URL: [Link]
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Spectroscopic Characterization of N4-ethylpyridine-3,4-diamine: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for N4-ethylpyridine-3,4-diamine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages predictive methodologies and established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS) to offer a detailed analytical framework for researchers. This guide is intended for an audience of chemists, pharmacologists, and drug development professionals.
Introduction to N4-ethylpyridine-3,4-diamine
N4-ethylpyridine-3,4-diamine belongs to the class of diaminopyridines, which are important scaffolds in the development of therapeutic agents. The introduction of an ethyl group at the N4 position can significantly influence the compound's physicochemical properties, such as its lipophilicity and metabolic stability, which are critical parameters in drug design. Accurate structural elucidation through spectroscopic methods is a fundamental prerequisite for any further investigation of its biological activity or material properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. This section outlines the predicted ¹H and ¹³C NMR spectra for N4-ethylpyridine-3,4-diamine and provides a detailed interpretation based on established chemical shift principles.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of N4-ethylpyridine-3,4-diamine is summarized in Table 1. These predictions are based on computational models that analyze the electronic environment of each proton.[1][2]
Table 1: Predicted ¹H NMR Data for N4-ethylpyridine-3,4-diamine
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H-2 | 7.6 - 7.8 | Doublet (d) | 1H |
| H-5 | 6.5 - 6.7 | Doublet (d) | 1H |
| H-6 | 7.8 - 8.0 | Singlet (s) | 1H |
| -NH₂ (C3) | 4.5 - 5.5 | Broad Singlet (br s) | 2H |
| -NH- (N4) | 5.0 - 6.0 | Broad Singlet (br s) | 1H |
| -CH₂- (ethyl) | 3.1 - 3.3 | Quartet (q) | 2H |
| -CH₃ (ethyl) | 1.2 - 1.4 | Triplet (t) | 3H |
Interpretation of the Predicted ¹H NMR Spectrum:
-
Aromatic Protons (H-2, H-5, H-6): The protons on the pyridine ring are expected to appear in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shifts are influenced by the electron-donating amino and ethylamino substituents. H-6 is anticipated to be the most downfield proton due to its proximity to the electronegative nitrogen atom of the pyridine ring. The coupling between H-2 and H-5 would likely result in doublet signals for these protons.
-
Amine Protons (-NH₂ and -NH-): The protons of the primary amine at C3 and the secondary amine at N4 are expected to appear as broad singlets in the range of δ 4.5-6.0 ppm. Their chemical shifts can be highly variable and are sensitive to solvent, concentration, and temperature. These peaks may also exchange with deuterium in the presence of D₂O, leading to their disappearance from the spectrum, which can be a useful diagnostic tool.
-
Ethyl Group Protons (-CH₂- and -CH₃): The methylene protons (-CH₂-) of the ethyl group are adjacent to a nitrogen atom, which will deshield them, resulting in a predicted chemical shift in the range of δ 3.1-3.3 ppm. These protons will appear as a quartet due to coupling with the three neighboring methyl protons. The methyl protons (-CH₃) are further from the electron-withdrawing groups and are therefore expected to be more shielded, appearing as a triplet around δ 1.2-1.4 ppm due to coupling with the adjacent methylene protons.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum provides information about the carbon framework of the molecule. Table 2 summarizes the expected chemical shifts for each carbon atom in N4-ethylpyridine-3,4-diamine.[3][4][5]
Table 2: Predicted ¹³C NMR Data for N4-ethylpyridine-3,4-diamine
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | 145 - 150 |
| C-3 | 125 - 130 |
| C-4 | 148 - 153 |
| C-5 | 105 - 110 |
| C-6 | 135 - 140 |
| -CH₂- (ethyl) | 35 - 40 |
| -CH₃ (ethyl) | 14 - 18 |
Interpretation of the Predicted ¹³C NMR Spectrum:
-
Pyridine Ring Carbons (C-2 to C-6): The carbon atoms of the pyridine ring are expected to resonate in the aromatic region of the spectrum (δ 105-155 ppm). The carbons directly attached to nitrogen atoms (C-2, C-4, and C-6) will be the most deshielded. The presence of the amino and ethylamino groups will also influence the chemical shifts of the ring carbons.
-
Ethyl Group Carbons (-CH₂- and -CH₃): The methylene carbon (-CH₂-) of the ethyl group, being directly attached to a nitrogen atom, is predicted to have a chemical shift in the range of δ 35-40 ppm. The terminal methyl carbon (-CH₃) will be the most shielded carbon in the molecule, with an expected chemical shift of δ 14-18 ppm.
Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of N4-ethylpyridine-3,4-diamine in 0.6-0.7 mL of a suitable deuterated solvent.
-
Solvent Selection: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of compound.[6][7] DMSO-d₆ is often preferred for compounds with exchangeable protons (-NH) as it can slow down the exchange rate, leading to sharper peaks.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm for both ¹H and ¹³C NMR).
-
Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to a series of singlets.[8]
-
2D NMR Experiments: To unambiguously assign all proton and carbon signals, it is recommended to perform two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached and long-range coupled carbons, respectively.[8]
Caption: Workflow for NMR data acquisition and analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and elemental composition.
Predicted Mass Spectrum and Fragmentation
The predicted mass spectrum of N4-ethylpyridine-3,4-diamine would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is predicted based on the stability of the resulting fragments and known fragmentation pathways for similar compounds.[9][10]
Table 3: Predicted Mass Spectrometry Data for N4-ethylpyridine-3,4-diamine
| m/z (mass-to-charge ratio) | Ion | Proposed Fragmentation |
| 137.10 | [M]⁺ | Molecular Ion |
| 122.08 | [M - CH₃]⁺ | Loss of a methyl radical |
| 108.08 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 109.07 | [M - N₂H₄]⁺ | Loss of hydrazine from the diamino groups |
Interpretation of the Predicted Fragmentation Pattern:
-
Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₇H₁₁N₃, exact mass: 137.0953).
-
Alpha-Cleavage: A common fragmentation pathway for amines is alpha-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom. For the ethylamino group, this could lead to the loss of a methyl radical (•CH₃) resulting in a fragment at m/z 122, or the loss of an ethyl radical (•C₂H₅) resulting in a fragment at m/z 108.
-
Ring Fragmentation: The pyridine ring itself can undergo fragmentation, although this is often less favorable than cleavage of the substituents.
Caption: Key predicted fragmentation pathways for N4-ethylpyridine-3,4-diamine.
Experimental Protocol for Mass Spectrometry
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent such as methanol or acetonitrile.
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically produces a strong protonated molecular ion peak ([M+H]⁺) with minimal fragmentation. Electron ionization (EI) can also be used and will provide more extensive fragmentation information.
-
Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the molecular ion and its fragments.
-
Tandem Mass Spectrometry (MS/MS): To further investigate the fragmentation pathways, tandem mass spectrometry (MS/MS) can be performed. This involves isolating the molecular ion and inducing its fragmentation to generate a daughter ion spectrum.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR and MS spectra of N4-ethylpyridine-3,4-diamine. The predicted data, along with the outlined experimental protocols, offer a robust framework for the spectroscopic characterization of this compound. For definitive structural elucidation, it is imperative to acquire and interpret experimental data and utilize two-dimensional NMR techniques for unambiguous signal assignments.
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A Comprehensive Technical Guide to Determining the Solubility Profile of N4-ethylpyridine-3,4-diamine
This guide provides a robust framework for researchers, scientists, and drug development professionals to systematically determine the solubility profile of N4-ethylpyridine-3,4-diamine. Given the novelty of this specific compound and the absence of extensive published data, this document focuses on establishing a reliable, first-principles methodology. We will delve into the theoretical underpinnings of solubility, the rationale behind solvent selection, and a detailed, self-validating experimental protocol for generating an accurate solubility profile.
Introduction: The Imperative of Solubility Profiling
N4-ethylpyridine-3,4-diamine is a substituted diaminopyridine. Compounds in this class are of significant interest in medicinal chemistry due to their potential as scaffolds for various therapeutic agents. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its biopharmaceutical properties, including dissolution rate, absorption, and ultimately, its bioavailability.[1][2] An inadequate solubility profile can become a major obstacle in drug development, leading to poor formulation characteristics and unpredictable in vivo performance.
Therefore, a thorough understanding of the solubility of N4-ethylpyridine-3,4-diamine in a range of common laboratory solvents is a foundational step in its preformulation assessment. This guide provides the experimental logic and a detailed protocol to generate this essential data.
Physicochemical Landscape of N4-ethylpyridine-3,4-diamine
While experimental data for N4-ethylpyridine-3,4-diamine is scarce, we can infer its likely behavior by examining its structure.
-
Structure: The molecule contains a pyridine ring, which is weakly basic, and two amino groups, which can act as both hydrogen bond donors and acceptors. The ethyl group introduces a degree of lipophilicity.
-
Hydrogen Bonding: The presence of primary and secondary amines (-NH2 and -NH-) allows for significant hydrogen bonding with protic solvents.
-
pKa (Predicted): The pyridine nitrogen and the amino groups will have distinct pKa values. The solubility of this compound is expected to be highly pH-dependent. In acidic media (pH < pKa), the molecule will become protonated and form salts, which are generally much more water-soluble than the free base.[3]
-
LogP (Predicted): The octanol-water partition coefficient (LogP) will quantify the molecule's lipophilicity. The balance between the polar amino and pyridine functionalities and the nonpolar ethyl group will determine its affinity for polar versus nonpolar environments.
Understanding these characteristics is key to selecting an appropriate range of solvents to build a comprehensive solubility profile.
Rationale for Solvent Selection: A Multi-faceted Approach
To construct a meaningful solubility profile, it is essential to test the compound in a diverse set of solvents that represent a range of polarities, proticities, and dielectric constants. The principle of "like dissolves like" serves as our guiding philosophy. The ability of a solvent to engage in hydrogen bonding, dipole-dipole interactions, or van der Waals forces with N4-ethylpyridine-3,4-diamine will dictate the extent of dissolution.
The following table outlines a recommended set of common laboratory solvents, categorized by their properties, which provides a solid basis for a comprehensive solubility study.
| Solvent Category | Solvent | Dielectric Constant (ε) at 20°C [4] | Polarity Index | Key Rationale |
| Polar Protic | Water | 80.1 | 10.2 | Universal biological solvent; assesses aqueous solubility. Essential for Biopharmaceutics Classification System (BCS).[5] |
| Methanol | 33.0[4] | 5.1 | Capable of strong hydrogen bonding; often a good solvent for polar compounds. | |
| Ethanol | 25.3[4] | 4.3 | Slightly less polar than methanol; widely used in formulations. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | High polarity and strong dipole moment; excellent solvent for a wide range of compounds. |
| Acetonitrile | 36.6[4] | 5.8 | Common solvent in reversed-phase chromatography; useful for analytical sample preparation. | |
| Acetone | 20.7[4] | 5.1 | Moderate polarity; good for dissolving moderately polar compounds. | |
| Tetrahydrofuran (THF) | 7.5 | 4.0 | Lower polarity ether; useful for assessing solubility in less polar systems. | |
| Nonpolar | Toluene | 2.4 | 2.4 | Aromatic hydrocarbon; assesses solubility in lipophilic, non-aqueous environments. |
| Hexane | 1.9 | 0.1 | Aliphatic hydrocarbon; represents a highly nonpolar environment. | |
| pH-Adjusted Aqueous Buffers | pH 1.2 (e.g., SGF) | ~80 | N/A | Simulates gastric fluid; assesses solubility of the protonated (salt) form.[3] |
| pH 6.8 (e.g., SIF) | ~80 | N/A | Simulates intestinal fluid; relevant for absorption studies.[5][6] |
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[2][3] This method ensures that the solvent is fully saturated with the compound, providing a true measure of its solubility limit under specific conditions.[1]
Core Principle
An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient duration to allow the system to reach equilibrium (i.e., the rate of dissolution equals the rate of precipitation). After equilibrium is achieved, the undissolved solid is removed, and the concentration of the dissolved compound in the supernatant is quantified.
Mandatory Safety Precautions
While a specific Safety Data Sheet (SDS) for N4-ethylpyridine-3,4-diamine is not available, related diaminopyridine and ethylpyridine compounds are known to be harmful or toxic if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[7][8][9] Therefore, the following precautions are mandatory:
-
Always handle the compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
-
Avoid generating dust when weighing the compound.
-
Consult the SDS for all solvents used, paying close attention to flammability and toxicity warnings.[10]
Step-by-Step Experimental Workflow
-
Preparation:
-
Accurately weigh an excess amount of N4-ethylpyridine-3,4-diamine (e.g., 5-10 mg) into a series of appropriately sized glass vials (e.g., 4 mL). Ensure the amount is sufficient to result in visible undissolved solid at the end of the experiment.
-
Prepare one vial for each solvent to be tested.
-
-
Solvent Addition:
-
Using a calibrated pipette, add a precise volume of the selected solvent (e.g., 1 mL) to each vial containing the compound.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C for biorelevant studies).[6][11]
-
Agitate the samples for a predetermined period. A typical duration is 24 to 48 hours to ensure equilibrium is reached.[2][12] For a robust protocol, it is recommended to take time points (e.g., 24h, 48h, 72h) until consecutive measurements yield the same solubility value.[3]
-
-
Phase Separation:
-
Once equilibration is complete, allow the vials to stand undisturbed for a short period (e.g., 30 minutes) to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Separate the dissolved solute from the undissolved solid. This is a critical step. The most common methods are:
-
Filtration: Use a syringe filter (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility) to filter the supernatant into a clean analysis vial. Discard the first few drops to saturate the filter and prevent adsorption losses.
-
Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 g) for 15-20 minutes. Carefully collect the supernatant without disturbing the solid pellet.
-
-
-
Sample Dilution:
-
Based on an estimated solubility, it may be necessary to dilute the clear filtrate/supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method. Record the dilution factor accurately.
-
-
Quantification:
-
Analyze the concentration of N4-ethylpyridine-3,4-diamine in the diluted samples using a validated analytical method, such as:
-
High-Performance Liquid Chromatography (HPLC-UV): This is the preferred method for its specificity and accuracy. A calibration curve must be generated using standards of known concentrations.
-
UV-Vis Spectroscopy: A simpler method, suitable if the compound has a strong chromophore and there are no interfering substances. A calibration curve is also required.
-
-
-
Calculation:
-
Calculate the original concentration in the saturated solution using the measured concentration and the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL or µM.
-
Experimental Workflow Diagram
The following diagram illustrates the shake-flask solubility determination workflow.
Caption: Workflow for Equilibrium Solubility Determination.
Data Presentation and Interpretation
The results of the solubility study should be compiled into a clear and concise table to allow for easy comparison across different solvent systems. This structured data is invaluable for selecting appropriate solvents for future analytical work, formulation development, and toxicological studies.
Table 2: Experimentally Determined Solubility of N4-ethylpyridine-3,4-diamine
| Solvent Category | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Observations |
| Polar Protic | Water | 25 | [Experimental Data] | [Calculated Data] | e.g., Clear solution |
| Methanol | 25 | [Experimental Data] | [Calculated Data] | ||
| Ethanol | 25 | [Experimental Data] | [Calculated Data] | ||
| Polar Aprotic | DMSO | 25 | [Experimental Data] | [Calculated Data] | |
| Acetonitrile | 25 | [Experimental Data] | [Calculated Data] | ||
| Nonpolar | Toluene | 25 | [Experimental Data] | [Calculated Data] | e.g., Sparingly soluble |
| Aqueous Buffers | pH 1.2 Buffer | 37 | [Experimental Data] | [Calculated Data] | |
| pH 6.8 Buffer | 37 | [Experimental Data] | [Calculated Data] |
Conclusion
Determining the solubility profile of a new chemical entity like N4-ethylpyridine-3,4-diamine is not merely a data collection exercise; it is a critical step that informs the entire drug development pipeline. The shake-flask method, when executed with the rigor described in this guide, provides reliable and definitive thermodynamic solubility data. This information is foundational for rational formulation design, ensuring consistent delivery and performance, and ultimately de-risking the progression of a promising compound from the laboratory to clinical application.
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A Preliminary Investigation of N4-ethylpyridine-3,4-diamine in Medicinal Chemistry: A Technical Guide
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous FDA-approved drugs and biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of therapeutic applications, including antibacterial, antifungal, anti-inflammatory, and neurological activities.[2][3] This technical guide outlines a comprehensive preliminary investigation into a novel, underexplored derivative, N4-ethylpyridine-3,4-diamine. We will detail a proposed synthetic pathway, robust characterization methodologies, and a suite of in-vitro and in-silico assays to elucidate its potential as a lead compound in drug discovery. This document is intended for researchers, scientists, and drug development professionals, providing a foundational framework for the exploration of this promising molecule.
Introduction: The Rationale for Investigating N4-ethylpyridine-3,4-diamine
The strategic modification of known pharmacophores is a well-established paradigm in the quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. The parent molecule, 3,4-diaminopyridine (Amifampridine), is a potassium channel blocker used in the treatment of rare muscle diseases.[4][5] The introduction of an ethyl group at the N4 position is hypothesized to modulate the physicochemical properties of the parent compound, potentially influencing its solubility, membrane permeability, and interaction with biological targets. This strategic N-alkylation could lead to a differentiated pharmacological profile, opening avenues for new therapeutic applications.
The pyridine nucleus itself is known to improve water solubility in pharmaceutically active molecules, a desirable trait for drug candidates.[1] Furthermore, the presence of vicinal diamines in the 3 and 4 positions offers rich opportunities for further chemical modifications and the formation of fused heterocyclic systems, such as imidazo[4,5-c]pyridines, which are also of significant interest in medicinal chemistry.
This guide will provide a systematic approach to the initial exploration of N4-ethylpyridine-3,4-diamine, from its synthesis and purification to its preliminary biological evaluation.
Synthesis and Characterization
The synthesis of N4-ethylpyridine-3,4-diamine is proposed to be a two-step process starting from the commercially available 3-nitro-4-aminopyridine. The rationale behind this synthetic strategy is the well-documented reactivity of the precursor and the high-yielding nature of the proposed reactions.
Proposed Synthetic Pathway
The proposed synthesis involves an initial selective N-ethylation of the amino group at the 4-position, followed by the reduction of the nitro group at the 3-position.
Caption: Proposed two-step synthesis of N4-ethylpyridine-3,4-diamine.
Experimental Protocol: Synthesis
Step 1: Synthesis of N-ethyl-3-nitropyridin-4-amine
-
To a solution of 3-nitro-4-aminopyridine (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous DMF or THF), add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of N4-ethylpyridine-3,4-diamine
-
Dissolve the purified N-ethyl-3-nitropyridin-4-amine (1 equivalent) in a suitable solvent (e.g., methanol or ethanol).
-
Add palladium on activated carbon (10% w/w, 0.05 equivalents) to the solution.
-
Hydrogenate the mixture at a suitable pressure (e.g., 50 psi) in a Parr hydrogenator for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N4-ethylpyridine-3,4-diamine.
Characterization
A thorough characterization of the synthesized N4-ethylpyridine-3,4-diamine is imperative to confirm its identity, purity, and structure. The following analytical techniques are recommended:
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR Spectroscopy | To determine the proton environment and confirm the presence of the ethyl group and aromatic protons. | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons, and amine protons. |
| ¹³C NMR Spectroscopy | To identify the number and types of carbon atoms in the molecule. | Resonances for the ethyl group carbons and the pyridine ring carbons. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound. | A molecular ion peak corresponding to the calculated mass of C7H10N4. |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. | Characteristic absorption bands for N-H stretching (amines) and C=N/C=C stretching (pyridine ring). |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the synthesized compound. | A single major peak indicating high purity. |
| Elemental Analysis | To determine the elemental composition of the compound. | The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values. |
Preliminary Biological Evaluation: A Tiered Approach
The preliminary biological evaluation of N4-ethylpyridine-3,4-diamine should be conducted in a tiered and logical manner to efficiently assess its potential. Based on the known activities of related aminopyridines, initial screening should focus on its potential as an antimicrobial agent and its effects on ion channels.
Antimicrobial Activity Screening
Rationale: The pyridine scaffold is present in numerous antibacterial and antifungal agents.[1] The introduction of an ethyl group may enhance lipophilicity, potentially improving cell wall penetration and antimicrobial efficacy.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Prepare a stock solution of N4-ethylpyridine-3,4-diamine in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate the wells with a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive controls (standard antibiotics/antifungals) and negative controls (vehicle).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Ion Channel Modulation
Rationale: The parent compound, 3,4-diaminopyridine, is a known potassium channel blocker.[5] It is crucial to investigate whether N4-ethylation alters this activity or confers activity on other ion channels.
Experimental Workflow: Patch-Clamp Electrophysiology
Caption: Workflow for assessing ion channel modulation.
Experimental Protocol: Whole-Cell Patch-Clamp Assay
-
Culture a suitable cell line expressing the target ion channel (e.g., HEK293 cells transfected with a specific potassium channel subunit).
-
Prepare cells for patch-clamp recording by plating them on glass coverslips.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Record baseline ion channel currents in response to a voltage-step protocol.
-
Perfuse the cell with varying concentrations of N4-ethylpyridine-3,4-diamine.
-
Record the ion channel currents in the presence of the compound.
-
Wash out the compound to assess the reversibility of its effects.
-
Analyze the data to determine the concentration-response relationship and calculate the IC50 value.
In-Silico Profiling: Predicting Physicochemical and ADME Properties
Prior to extensive in-vivo studies, in-silico tools can provide valuable insights into the drug-likeness and potential pharmacokinetic profile of N4-ethylpyridine-3,4-diamine.
Physicochemical Properties
A comparison of the predicted physicochemical properties of 3,4-diaminopyridine and the novel N4-ethyl derivative highlights the impact of the ethyl group.
| Property | 3,4-Diaminopyridine (Predicted) | N4-ethylpyridine-3,4-diamine (Predicted) | Significance in Drug Discovery |
| Molecular Weight | 109.13 g/mol | 137.19 g/mol | Remains well within the "rule of five" for drug-likeness. |
| LogP | -0.2 | 0.5 | Increased lipophilicity, which may enhance membrane permeability. |
| Topological Polar Surface Area (TPSA) | 65.5 Ų | 65.5 Ų | The polar surface area remains unchanged, suggesting that the core interactions with polar environments are maintained. |
| Hydrogen Bond Donors | 2 | 2 | The number of hydrogen bond donors is unchanged. |
| Hydrogen Bond Acceptors | 3 | 3 | The number of hydrogen bond acceptors is unchanged. |
ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
Computational models can predict the ADME properties of N4-ethylpyridine-3,4-diamine, guiding future experimental design.
| ADME Parameter | Predicted Outcome for N4-ethylpyridine-3,4-diamine | Implication |
| Aqueous Solubility | High | Favorable for oral bioavailability. |
| Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Penetration | Moderate | Potential for CNS activity, which could be desirable or a liability depending on the therapeutic target. |
| CYP450 Inhibition | Low | Reduced risk of drug-drug interactions. |
| Plasma Protein Binding | Low to Moderate | A significant fraction of the drug is expected to be free and pharmacologically active. |
Future Directions and Conclusion
The preliminary investigation outlined in this guide provides a solid foundation for the systematic evaluation of N4-ethylpyridine-3,4-diamine as a potential lead compound. Positive results from the initial antimicrobial and ion channel screens would warrant further investigation, including:
-
Lead Optimization: Synthesis and evaluation of a focused library of analogues to establish structure-activity relationships (SAR).
-
Mechanism of Action Studies: Elucidation of the specific molecular target(s) and signaling pathways modulated by the compound.
-
In-vivo Efficacy Studies: Assessment of the compound's therapeutic potential in relevant animal models.
-
Pharmacokinetic and Toxicology Studies: Comprehensive evaluation of the compound's ADMET profile in vivo.
References
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. (2023, May 18). National Center for Biotechnology Information. Retrieved from [Link]
- Synthetic method of 3, 4-diaminopyridine. (2022, April 12). Google Patents.
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Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs. (1983, September). PubMed. Retrieved from [Link]
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Design, synthesis and pharmacological evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives as potent EGFR inhibitors in non-small cell lung cancer. (2018, September 5). PubMed. Retrieved from [Link]
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Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC. (2021, July 1). PubMed Central. Retrieved from [Link]
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Preparation of 3,4-diaminopyridine microparticles by solvent-evaporation methods. (2002, August 15). PubMed. Retrieved from [Link]
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4-Aminopyridine. (n.d.). Wikipedia. Retrieved from [Link]
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Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. (2013, November 14). National Center for Biotechnology Information. Retrieved from [Link]
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Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025, January 8). Royal Society of Chemistry. Retrieved from [Link]
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A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity - PMC. (2024, October 30). National Center for Biotechnology Information. Retrieved from [Link]
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The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. (2006, July). ResearchGate. Retrieved from [Link]
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Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. (1981, January). PubMed. Retrieved from [Link]
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Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021, July 1). Lupine Publishers. Retrieved from [Link]
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Pharmacokinetics of an Immediate-Release Oral Formulation of Fampridine (4-aminopyridine) in Normal Subjects and Patients With Spinal Cord Injury. (1994, January). PubMed. Retrieved from [Link]
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Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. (n.d.). FULIR. Retrieved from [Link]
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Pharmacokinetics of an Immediate-Release Oral Formulation of Fampridine (4-Aminopyridine) in Normal Subjects and Patients with Spinal Cord Injury | Request PDF. (1994, January). ResearchGate. Retrieved from [Link]
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Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4 H -pyrano[2, 3- b ]pyridine derivatives. (2020, May 18). ResearchGate. Retrieved from [Link]
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3-Aminopyridine: From Synthesis to Specialized Applications in Chemical Industries. (2026, January 21). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Platinum(ii/iv) complexes with N-substituted carboxylate ethylenediamine/propylenediamine ligands: preparation, characterization and in vitro activity. (n.d.). Dalton Transactions. Retrieved from [Link]
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Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. (2020, June 26). MDPI. Retrieved from [Link]
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4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019, July 23). Termedia. Retrieved from [Link]
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Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. (1979, March). Indian Academy of Sciences. Retrieved from [Link]
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Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC. (2023, September 20). National Center for Biotechnology Information. Retrieved from [Link]
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N4-ethylpyrimidine-4,5-diamine. (n.d.). PubChem. Retrieved from [Link]
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Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2020, June 26). ResearchGate. Retrieved from [Link]
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2-N-[2-(oxan-2-yl)ethyl]pyridine-2,4-diamine. (n.d.). PubChem. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for 4-(Dimethylamino)pyridine (DMAP) in Nucleophilic Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Hypernucleophilic Pyridine Catalysts
In the landscape of organic synthesis, the quest for mild and efficient catalytic systems is perpetual. Among the arsenal of catalysts available to the modern chemist, 4-(dimethylamino)pyridine (DMAP) has established itself as an indispensable tool, particularly for acylation reactions.[1][2][3] While the user's initial interest was in N4-ethylpyridine-3,4-diamine, the principles of catalysis by substituted pyridines are well-exemplified by the extensively studied and widely applied DMAP. This document will, therefore, focus on DMAP as a representative hypernucleophilic catalyst to provide a detailed and practical guide to its application.
DMAP's catalytic prowess lies in its ability to act as a highly effective nucleophilic catalyst, dramatically accelerating acylation reactions of alcohols, amines, and other nucleophiles with acid anhydrides and acyl halides.[1][4] The presence of the dimethylamino group at the 4-position of the pyridine ring significantly increases the nucleophilicity of the ring nitrogen, making it a far more potent catalyst than pyridine itself.[4] This enhanced nucleophilicity allows for the formation of a highly reactive N-acylpyridinium intermediate, which is a much more powerful acylating agent than the parent acylating reagent.[1][5] The result is a remarkable increase in reaction rates, often by orders of magnitude, enabling reactions to proceed under mild conditions with high yields, even with sterically hindered substrates.[1][4]
This guide will provide an in-depth exploration of the mechanism of DMAP catalysis, detailed experimental protocols for its use, and a discussion of the critical parameters that ensure successful and reproducible outcomes.
The Mechanism of DMAP-Catalyzed Acylation: A Tale of Two Steps
The catalytic cycle of DMAP in acylation reactions is a well-established two-step process that elegantly showcases the principles of nucleophilic catalysis.[1][5][6]
-
Formation of the N-Acylpyridinium Intermediate: The catalytic cycle commences with the rapid nucleophilic attack of the pyridine nitrogen of DMAP on the electrophilic carbonyl carbon of the acylating agent (e.g., an acid anhydride). This initial step forms a highly reactive N-acylpyridinium salt. This intermediate is the key to the catalytic efficiency of DMAP, as it is a significantly more potent acylating agent than the starting anhydride.[1][5]
-
Acyl Transfer to the Nucleophile and Catalyst Regeneration: The N-acylpyridinium intermediate is then readily attacked by the nucleophile (e.g., an alcohol). This step results in the formation of the acylated product (e.g., an ester) and the protonated DMAP. In the final step of the cycle, a base, often the acetate anion generated in the first step or an auxiliary base like triethylamine, deprotonates the DMAP, regenerating the catalyst for the next cycle.[6]
The overall process results in the efficient transfer of an acyl group from the acylating agent to the nucleophile, with only a catalytic amount of DMAP required.
Caption: Catalytic cycle of DMAP-catalyzed acylation.
Quantitative Insights: The Impact of DMAP on Reaction Rates
The catalytic efficiency of DMAP is not merely qualitative; it is backed by substantial quantitative data from kinetic studies. The presence of a catalytic amount of DMAP can lead to dramatic rate accelerations.
| Alcohol | Acylating Agent | Uncatalyzed Rate Constant (k_uncat) [M⁻¹s⁻¹] | DMAP-Catalyzed Rate Constant (k_cat) [M⁻²s⁻¹] | Rate Enhancement Factor |
| Cyclohexanol | Acetic Anhydride | 3.4 x 10⁻⁶ | 0.4 | ~1.2 x 10⁵ |
| tert-Butanol | Acetic Anhydride | ~0 | 0.0012 | - |
| Phenol | Acetic Anhydride | 1.2 x 10⁻⁵ | 1.9 | ~1.6 x 10⁵ |
Data compiled from various sources and is representative. Actual rates will vary with specific reaction conditions.
This data clearly demonstrates the profound impact of DMAP on the rate of acylation reactions, enabling the efficient acylation of even sterically hindered alcohols like tert-butanol, which are notoriously unreactive under standard conditions.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for conducting a DMAP-catalyzed esterification and for monitoring the reaction progress.
Protocol 1: General Procedure for DMAP-Catalyzed Esterification of an Alcohol
This protocol outlines a general procedure for the esterification of a primary or secondary alcohol with an acid anhydride using DMAP as a catalyst.[1]
Materials:
-
Alcohol (1.0 equiv)
-
Acid Anhydride (1.5 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the alcohol (1.0 equiv) and dissolve it in anhydrous dichloromethane (CH₂Cl₂).
-
Addition of Reagents: To the stirred solution, add the acid anhydride (1.5 equiv) followed by a catalytic amount of DMAP (0.1 equiv).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion of the reaction (typically within a few hours, but can be longer for hindered substrates), quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure ester.
Causality Behind Experimental Choices:
-
Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the acid anhydride and the N-acylpyridinium intermediate.
-
Stoichiometry: A slight excess of the acid anhydride is used to ensure complete consumption of the alcohol.
-
Catalyst Loading: Typically, 1-10 mol% of DMAP is sufficient to achieve significant rate acceleration.
-
Aqueous Workup: The NaHCO₃ wash is essential to remove any unreacted acid anhydride and the acidic byproducts.
Protocol 2: Kinetic Analysis of a DMAP-Catalyzed Acylation by Gas Chromatography (GC)
This protocol provides a framework for studying the kinetics of a DMAP-catalyzed acylation reaction.
Caption: Workflow for kinetic analysis of a DMAP-catalyzed reaction.
Materials:
-
Reactants (alcohol, acid anhydride)
-
DMAP catalyst
-
Auxiliary base (e.g., triethylamine, if needed)
-
Anhydrous solvent (e.g., dichloromethane)
-
Internal standard (a non-reactive compound with a distinct GC retention time)
-
Gas chromatograph (GC) with a suitable column
-
Thermostated reaction vessel
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the alcohol, acid anhydride, DMAP, and internal standard in the chosen anhydrous solvent at known concentrations.
-
Reaction Initiation: In a thermostated reaction vessel, combine the stock solutions of the alcohol and the internal standard. Initiate the reaction by adding the stock solutions of the acid anhydride and DMAP.
-
Sampling and Quenching: At regular time intervals, withdraw a small aliquot of the reaction mixture and immediately quench the reaction. Quenching can be achieved by rapid dilution with a suitable solvent or by adding a reagent that quickly consumes the remaining acylating agent.
-
GC Analysis: Analyze the quenched samples by GC. The internal standard allows for accurate determination of the concentrations of the reactants and products over time.[7]
-
Data Analysis: From the concentration versus time data, determine the initial reaction rate and the rate constants for the reaction.
Safety and Handling
4-DMAP is a toxic substance that can be readily absorbed through the skin.[4] It is also a skin and eye irritant. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling DMAP. All manipulations should be carried out in a well-ventilated fume hood.[4]
Conclusion: A Versatile and Powerful Catalyst
4-(Dimethylamino)pyridine is a cornerstone of modern organic synthesis, offering a powerful and versatile catalytic system for a wide range of transformations, most notably acylation reactions. Its high catalytic activity, mild reaction conditions, and broad substrate scope have solidified its place in the synthetic chemist's toolbox. By understanding the underlying mechanism and adhering to established protocols, researchers can effectively harness the power of DMAP to achieve their synthetic goals with efficiency and precision.
References
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MDPI. N, N-Dimethyl-4-Aminopyridine- and Aluminum Isopropoxide-Catalysed Ring-Opening Polymerizations of β-Butyrolactone for the Antimicrobial Oligohydroxybutyrate. [Link]
-
ScholarWorks @ UTRGV. The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. [Link]
-
Comptes Rendus de l'Académie des Sciences. Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate. [Link]
-
ResearchGate. 4-Dimethylamino-pyridine(DMAP). [Link]
-
PubMed. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). [Link]
-
ResearchGate. Catalysis by 4-dialkylaminopyridines. [Link]
-
MDPI. 3,4-Diaminopyridine-2,5-dicarbonitrile. [Link]
-
Wikipedia. 4-Dimethylaminopyridine. [Link]
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The Strategic Utility of N4-Ethylpyridine-3,4-diamine in the Synthesis of Bioactive Heterocyclic Scaffolds
Introduction: The Versatility of a Substituted Diaminopyridine Building Block
In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Among the myriad of molecular building blocks, N4-ethylpyridine-3,4-diamine emerges as a particularly strategic precursor for the construction of fused-ring systems, most notably the imidazo[4,5-c]pyridine core. This scaffold is of significant interest due to its structural analogy to purines, rendering its derivatives potent modulators of various biological pathways. The presence of the N4-ethyl group introduces a key point of molecular diversity and can influence the physicochemical properties and biological activity of the resulting heterocyclic compounds. This guide provides a detailed exploration of the applications of N4-ethylpyridine-3,4-diamine in heterocyclic synthesis, complete with mechanistic insights and actionable laboratory protocols.
Core Synthetic Applications: Constructing the Imidazo[4,5-c]pyridine System
The primary application of N4-ethylpyridine-3,4-diamine lies in its role as a dinucleophile in cyclocondensation reactions to form the imidazo[4,5-c]pyridine ring system. This can be broadly achieved through two principal pathways: reaction with carboxylic acid derivatives (the Phillips-Ladenburg synthesis) and condensation with aldehydes followed by oxidative cyclization.
The Phillips-Ladenburg Synthesis: Reaction with Carboxylic Acids and Their Equivalents
The Phillips-Ladenburg reaction provides a direct and robust method for the synthesis of 2-substituted imidazo[4,5-c]pyridines. The reaction involves the condensation of an o-diamine with a carboxylic acid or its derivative, typically under acidic conditions and with heating. The N4-ethyl group in the starting material is retained on the pyridine ring, leading to N-ethylated imidazopyridine derivatives.
Mechanistic Rationale:
The reaction proceeds via an initial acylation of one of the amino groups of N4-ethylpyridine-3,4-diamine by the carboxylic acid, forming an amide intermediate. Subsequent intramolecular cyclization through the attack of the second amino group on the amide carbonyl, followed by dehydration, yields the fused imidazole ring. The regioselectivity of the initial acylation can be influenced by the electronic and steric nature of the substituents on both reactants.
Experimental Protocol: Synthesis of 2-Aryl-5-ethyl-5H-imidazo[4,5-c]pyridines
This protocol details the synthesis of a 2-aryl substituted imidazo[4,5-c]pyridine using a representative aromatic carboxylic acid.
Materials:
-
N4-ethylpyridine-3,4-diamine
-
Aromatic carboxylic acid (e.g., Benzoic acid)
-
Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt % phosphorus pentoxide in methanesulfonic acid)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N4-ethylpyridine-3,4-diamine (1.0 mmol) and the aromatic carboxylic acid (1.1 mmol).
-
Add polyphosphoric acid (approx. 10 times the weight of the reactants) to the flask.
-
Heat the reaction mixture to 180-200 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-aryl-5-ethyl-5H-imidazo[4,5-c]pyridine.
Data Summary Table:
| Reactant (Carboxylic Acid) | Product | Typical Yield (%) |
| Benzoic Acid | 2-Phenyl-5-ethyl-5H-imidazo[4,5-c]pyridine | 75-85 |
| 4-Methoxybenzoic Acid | 2-(4-Methoxyphenyl)-5-ethyl-5H-imidazo[4,5-c]pyridine | 80-90 |
| 4-Nitrobenzoic Acid | 2-(4-Nitrophenyl)-5-ethyl-5H-imidazo[4,5-c]pyridine | 70-80 |
Visualization of the Phillips-Ladenburg Synthesis Workflow:
Caption: Workflow for the Phillips-Ladenburg synthesis of 2-substituted-5-ethyl-5H-imidazo[4,5-c]pyridines.
Condensation with Aldehydes and Oxidative Cyclization
An alternative and versatile route to 2-substituted imidazo[4,5-c]pyridines involves the condensation of N4-ethylpyridine-3,4-diamine with an aldehyde, followed by an in-situ or subsequent oxidation step. This method is particularly useful for synthesizing derivatives with a wide range of substituents at the 2-position.
Mechanistic Considerations:
The reaction initiates with the nucleophilic attack of one of the amino groups on the aldehyde carbonyl, forming a hemiaminal intermediate. This is followed by the elimination of water to form a Schiff base (imine). The second amino group then attacks the imine carbon in an intramolecular fashion to form a dihydro-imidazo[4,5-c]pyridine intermediate. The final step is the oxidation of this intermediate to the aromatic imidazo[4,5-c]pyridine. Common oxidants include air (oxygen), nitrobenzene, or metal catalysts.
Experimental Protocol: Synthesis of 2-Substituted-5-ethyl-5H-imidazo[4,5-c]pyridines via Aldehyde Condensation
This protocol outlines a general procedure for the synthesis of 2-substituted imidazo[4,5-c]pyridines from aldehydes.
Materials:
-
N4-ethylpyridine-3,4-diamine
-
Aldehyde (e.g., Benzaldehyde)
-
Ethanol or Acetic Acid (solvent)
-
Sodium metabisulfite (optional, for purification)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve N4-ethylpyridine-3,4-diamine (1.0 mmol) in ethanol or acetic acid (10 mL) in a round-bottom flask.
-
Add the aldehyde (1.1 mmol) to the solution at room temperature.
-
Reflux the reaction mixture for 4-8 hours. The reaction can be monitored by TLC. For aerial oxidation, the flask can be left open to the air (with a condenser to prevent solvent evaporation).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any acidic residues.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of methanol in dichloromethane) to yield the pure 2-substituted-5-ethyl-5H-imidazo[4,5-c]pyridine.
Data Summary Table:
| Reactant (Aldehyde) | Product | Typical Yield (%) |
| Benzaldehyde | 2-Phenyl-5-ethyl-5H-imidazo[4,5-c]pyridine | 70-80 |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-5-ethyl-5H-imidazo[4,5-c]pyridine | 65-75 |
| Furan-2-carbaldehyde | 2-(Furan-2-yl)-5-ethyl-5H-imidazo[4,5-c]pyridine | 60-70 |
Visualization of the Aldehyde Condensation and Oxidative Cyclization Mechanism:
Caption: Mechanism of 2-substituted-5-ethyl-5H-imidazo[4,5-c]pyridine synthesis via aldehyde condensation.
Conclusion and Future Outlook
N4-ethylpyridine-3,4-diamine stands as a versatile and valuable building block for the synthesis of a diverse range of heterocyclic compounds, particularly those containing the imidazo[4,5-c]pyridine core. The protocols detailed herein provide a solid foundation for researchers to explore the synthesis of novel derivatives with potential applications in drug discovery and materials science. The presence of the N-ethyl group offers a handle for further functionalization and can be strategically employed to fine-tune the properties of the target molecules. Future research in this area will likely focus on the development of more efficient and environmentally benign catalytic systems for these cyclization reactions, as well as the exploration of a broader scope of reaction partners to expand the chemical space of accessible heterocyclic scaffolds.
References
Application Note & Protocols: A Step-by-Step Guide to the Synthesis and Characterization of N4-Ethyl-5H-imidazo[4,5-c]pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds. Its synthesis relies on the versatile reactivity of substituted pyridine-3,4-diamines. This guide provides a comprehensive, in-depth methodology for the synthesis of derivatives starting from N4-ethylpyridine-3,4-diamine. We address the synthesis of the key diamine precursor, detail the regioselective cyclization to form the fused imidazole ring system, and outline robust protocols for purification and structural validation. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.
Introduction: The Significance of Imidazo[4,5-c]pyridines
The fusion of imidazole and pyridine rings creates the imidazo[4,5-c]pyridine system, a scaffold recognized for its wide-ranging applications in medicinal chemistry.[1] These compounds have been investigated for various biological activities, including antimycobacterial and antimicrobial properties.[2][3] The synthetic accessibility and the potential for diverse substitution patterns make them attractive targets in drug discovery.
The core synthetic strategy for imidazo[4,5-c]pyridines typically involves the cyclization of a 3,4-diaminopyridine precursor with a suitable one-carbon electrophile, such as an aldehyde or a carboxylic acid derivative.[4] The introduction of an N4-alkyl substituent, such as the ethyl group in our target precursor, introduces a critical element of regioselectivity that must be understood and controlled to ensure the desired isomeric product. This guide will walk through a logical, two-part synthesis, beginning with the preparation of the key starting material.
Part 1: Synthesis of the Key Precursor: N4-Ethylpyridine-3,4-diamine
The target starting material, N4-ethylpyridine-3,4-diamine, is not commonly available commercially and must be prepared. A reliable two-step sequence starting from 4-chloro-3-nitropyridine is outlined below. This pathway leverages the principles of nucleophilic aromatic substitution (SNAr) and nitro group reduction.
Causality & Mechanistic Insight
-
SNAr Activation: The electron-withdrawing nitro group at the C3 position strongly activates the pyridine ring for nucleophilic attack, particularly at the C4 (para) position.[5] This allows for a clean and efficient displacement of the chloride leaving group by a primary amine like ethylamine.
-
Chemoselective Reduction: The subsequent reduction of the nitro group to a primary amine is a standard transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method that avoids the use of stoichiometric metal reductants, simplifying product purification.[6][7]
Caption: Workflow for the synthesis of the N4-ethylpyridine-3,4-diamine precursor.
Protocol 1: Synthesis of N-ethyl-3-nitro-pyridin-4-amine
Materials:
-
4-Chloro-3-nitropyridine
-
Ethylamine (e.g., 70% solution in water or 2.0 M in THF)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-3-nitropyridine (1.0 eq) in ethanol (approx. 0.2 M).
-
Add DIPEA (1.5 eq) to the solution.
-
Add ethylamine solution (1.2 eq) dropwise at room temperature. The reaction is often exothermic; maintain the temperature below 30°C with a water bath if necessary.
-
Stir the reaction mixture at room temperature for 4-6 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product, which can often be used in the next step without further purification. If needed, purify by flash column chromatography on silica gel.
Protocol 2: Synthesis of N4-Ethylpyridine-3,4-diamine
Materials:
-
N-ethyl-3-nitro-pyridin-4-amine
-
10% Palladium on activated carbon (Pd/C), 50% wet
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or Parr hydrogenator)
-
Celite®
Procedure:
-
Carefully charge a round-bottom flask or hydrogenation vessel with N-ethyl-3-nitro-pyridin-4-amine (1.0 eq) and methanol (approx. 0.1 M).
-
Under an inert atmosphere (e.g., nitrogen or argon), add 10% Pd/C catalyst (5-10 mol% Pd). Caution: Pd/C is flammable in the presence of air and solvents.
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-12 hours.
-
Once complete, carefully purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.
-
Concentrate the filtrate under reduced pressure. The resulting N4-ethylpyridine-3,4-diamine is often a solid that is pure enough for the next step. It is sensitive to oxidation and should be stored under an inert atmosphere and used promptly.
Part 2: Synthesis of 2-Substituted-5-ethyl-5H-imidazo[4,5-c]pyridines
The cyclization of the diamine precursor with an aldehyde is a common and effective method to construct the desired fused heterocyclic system. This reaction is a variant of the Phillips-Ladenburg imidazole synthesis.[8]
Controlling Regioselectivity: An Exercise in Causality
The N4-ethylpyridine-3,4-diamine has two non-equivalent amino groups. The outcome of the cyclization depends on which nitrogen acts as the initial nucleophile.
-
N4-Amino Group: The ethyl group is electron-donating via induction (+I effect), which increases the electron density and therefore the nucleophilicity of the N4 nitrogen atom.
-
N3-Amino Group: This amine is ortho to the electron-withdrawing pyridine nitrogen, which slightly reduces its nucleophilicity compared to a standard aniline.
Consequently, the more nucleophilic N4-amine is expected to attack the electrophilic carbonyl carbon of the aldehyde first. This initial attack dictates the final regiochemistry, leading predominantly to the formation of the 5-ethyl-5H-imidazo[4,5-c]pyridine isomer. Subsequent confirmation of this regiochemistry is essential and is discussed in Part 3.
Caption: General workflow for the synthesis of imidazo[4,5-c]pyridine derivatives.
Protocol 3: Synthesis of 2-Aryl-5-ethyl-5H-imidazo[4,5-c]pyridine
This protocol uses sodium dithionite (Na₂S₂O₄) in a reductive cyclization followed by in-situ air oxidation.[4] An alternative method involves condensing the diamine and aldehyde with an oxidant like sodium metabisulfite.[2][9]
Materials:
-
N4-Ethylpyridine-3,4-diamine
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Sodium dithionite (Na₂S₂O₄)
-
Ethanol (EtOH) and Water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N4-ethylpyridine-3,4-diamine (1.0 eq) and the chosen aldehyde (1.1 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Heat the mixture to reflux (approx. 80-90°C).
-
Prepare a solution of sodium dithionite (2.0-3.0 eq) in water. Add this solution portion-wise to the refluxing reaction mixture over 30 minutes.
-
Maintain the reaction at reflux for 2-4 hours, monitoring by TLC/LC-MS for the disappearance of the starting material and the formation of the product.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol via rotary evaporation.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (a typical eluent system would be a gradient of methanol in dichloromethane) to yield the pure 2-substituted-5-ethyl-5H-imidazo[4,5-c]pyridine.
| Parameter | Description | Typical Value |
| Starting Material | N4-ethylpyridine-3,4-diamine | 1.0 mmol |
| Electrophile | Substituted Aldehyde (R-CHO) | 1.1 - 1.2 mmol |
| Reagent | Sodium Dithionite (Na₂S₂O₄) | 2.0 - 3.0 mmol |
| Solvent | EtOH / H₂O | 10-20 mL |
| Temperature | Reflux (~90 °C) | N/A |
| Reaction Time | 2 - 6 hours | N/A |
| Typical Yield | Post-purification | 45 - 75% |
Part 3: Protocol Validation and Structural Characterization
A protocol is only trustworthy if it is self-validating. Rigorous characterization is non-negotiable to confirm the identity, purity, and, most critically, the regiochemistry of the final product.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for tracking the consumption of starting materials and the appearance of the product.
-
Purity Assessment: A single peak in an LC-MS chromatogram and sharp signals in the NMR spectrum are primary indicators of purity. Quantitative purity can be determined by qNMR or HPLC with a calibrated standard.
-
Structural Elucidation:
-
¹H and ¹³C NMR: Provides the fundamental carbon-hydrogen framework of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and molecular formula with high accuracy.
-
2D NMR (HMBC & NOESY): These techniques are crucial for unambiguously confirming the predicted 5-ethyl regioisomer.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): Will show correlations between protons and carbons that are 2-3 bonds away, helping to piece together the fused ring system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive experiment for regiochemistry. A cross-peak (spatial correlation) between the protons of the N5-ethyl group and the proton at the C7 position of the pyridine ring provides conclusive evidence for the predicted isomer. The absence of a correlation to the C4 proton confirms the assignment.
-
-
References
-
Khan, I., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4998. Available at: [Link]
-
Yadav, G., et al. (2024). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity, 28, 2817–2829. Available at: [Link]
-
Yadav, G., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed, National Library of Medicine. Available at: [Link]
- Ladenburg, A. (1875). Ueber eine neue Synthese der Imidazolbasen. Berichte der deutschen chemischen Gesellschaft, 8(1), 677-679. This is a foundational reference for imidazole synthesis, often cited in modern papers. A modern interpretation is available in various organic chemistry textbooks and reviews.
-
Sharma, V., et al. (2021). Imidazopyridine is one of the important fused bicyclic 5–6 heterocycles and it is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry. RSC Advances. Available at: [Link]
-
Patel, R. V., et al. (2021). Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. New Journal of Chemistry, 45(3), 1545-1561. Available at: [Link]
- Piotrovskii, L. B., et al. (1998). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-N-oxide with iron and mineral acids. Russian Journal of General Chemistry, 68, 1171-1173.
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-<i>c</i>] and [4,5-<i>b</i>]pyridine derivatives and their antimicrobial activities - ProQuest [proquest.com]
- 3. Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N4-ethylpyridine-3,4-diamine in Therapeutic Agent Development
Introduction: The Pyridine-Diamine Scaffold as a Privileged Structure in Kinase Inhibition
The pyridine-diamine core is a well-established scaffold in medicinal chemistry, recognized for its ability to form key interactions within the ATP-binding site of various protein kinases. Its structural rigidity and the presence of multiple hydrogen bond donors and acceptors make it an ideal starting point for the development of potent and selective kinase inhibitors. This guide focuses on N4-ethylpyridine-3,4-diamine, a versatile building block for the synthesis of novel therapeutic agents, particularly targeting kinase-driven pathologies such as cancer and inflammatory diseases.
This document provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds based on the N4-ethylpyridine-3,4-diamine scaffold. The protocols herein are designed to be a practical resource for researchers in drug discovery and development, offering step-by-step guidance from initial chemical synthesis to cellular and biochemical assays.
Section 1: Synthesis of the N4-ethylpyridine-3,4-diamine Scaffold
Synthesis of 3,4-Diaminopyridine Precursor
The synthesis of the core scaffold begins with the readily available 3-nitro-4-aminopyridine. A common and high-yielding method for the reduction of the nitro group is catalytic hydrogenation.
Protocol 1: Reduction of 3-Nitro-4-aminopyridine
-
Reaction Setup: In a hydrogenation vessel, dissolve 3-nitro-4-aminopyridine (1 equivalent) in a mixture of methanol and tetrahydrofuran (THF) (1:1 v/v).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (approximately 10% by weight of the starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely seal the vessel and purge with hydrogen gas. Maintain a hydrogen atmosphere (1 atm) and stir the reaction mixture vigorously at room temperature for 24 hours.[1]
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 3,4-diaminopyridine as a solid. The product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.
Selective N4-Ethylation via Reductive Amination
Selective alkylation of the 4-amino group can be achieved through reductive amination with acetaldehyde. This method is generally preferred for its selectivity and mild reaction conditions.
Protocol 2: Reductive Amination of 3,4-Diaminopyridine
-
Reaction Setup: Dissolve 3,4-diaminopyridine (1 equivalent) in a suitable solvent such as methanol or dichloromethane in a round-bottom flask.
-
Imine Formation: Add acetaldehyde (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by TLC or LC-MS.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.2 equivalents) portion-wise.[2][3] Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure N4-ethylpyridine-3,4-diamine.
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Caption: General derivatization of the scaffold.
Section 3: Biochemical Assays for Kinase Inhibition
Once a library of derivatives is synthesized, the next critical step is to evaluate their inhibitory activity against the target kinase(s). High-throughput screening (HTS) compatible assays are essential for this purpose.
LanthaScreen® TR-FRET Kinase Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust and sensitive method for measuring kinase activity. The LanthaScreen® assay is a popular format.
Protocol 4: LanthaScreen® Eu Kinase Binding Assay
-
Reagent Preparation: Prepare 4X solutions of the test compounds, a 2X kinase/antibody mixture, and a 4X tracer solution in the appropriate kinase buffer.
-
Assay Plate Setup: In a 384-well plate, add 4 µL of the 4X test compound or control inhibitor.
-
Kinase and Antibody Addition: Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Tracer Addition: Add 4 µL of the 4X tracer to initiate the binding reaction.[4]
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the acceptor (e.g., 665 nm) and donor (e.g., 615 nm) wavelengths. The ratio of these emissions is used to determine the degree of inhibition.
ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Protocol 5: ADP-Glo™ JAK Kinase Assay
-
Kinase Reaction: In a 384-well plate, set up the kinase reaction by adding the test compound, the JAK enzyme, the appropriate substrate, and ATP.[5] The total volume is typically 5 µL. Incubate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase-driven light-producing reaction. Incubate for 30 minutes at room temperature.[5]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. A decrease in luminescence compared to the no-inhibitor control indicates inhibition of the kinase.
Assay Format Principle Throughput Key Advantages LanthaScreen® TR-FRET Binding of a fluorescent tracer to the kinase is detected by FRET. Inhibitors compete with the tracer, reducing the FRET signal. High Homogeneous, sensitive, measures direct binding. ADP-Glo™ Measures the amount of ADP produced in the kinase reaction via a coupled luciferase-luciferin reaction. High Universal for any ADP-producing enzyme, high signal-to-background ratio.
Section 4: Cellular Assays for Evaluating Therapeutic Potential
Promising compounds from biochemical screens must be further validated in a cellular context to assess their efficacy and potential off-target effects.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.
Protocol 6: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for attachment.[6]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well and incubate in the dark for 2 hours at room temperature with shaking.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blotting for Phosphorylated Proteins
Western blotting is a key technique to determine if a kinase inhibitor is hitting its target within the cell by assessing the phosphorylation state of downstream substrates.
Protocol 7: Western Blot for Phospho-STAT Analysis
-
Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-STAT3) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Total Protein Analysis: To normalize the data, strip the membrane and re-probe with an antibody against the total, non-phosphorylated form of the protein.
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Sources
- 1. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]
- 3. rsc.org [rsc.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. promega.kr [promega.kr]
- 6. atcc.org [atcc.org]
Foreword: The Strategic Integration of Pyridine Moieties into Polymer Backbones
An Application Guide to Polymerization Reactions Involving N4-ethylpyridine-3,4-diamine Monomers
The pursuit of advanced polymeric materials with tailored properties is a cornerstone of modern materials science. Aromatic polymers, such as polyimides and polyamides, are renowned for their exceptional thermal stability and mechanical strength.[1] However, their applications are often hampered by poor solubility, which complicates processing.[2] A proven strategy to mitigate this challenge is the incorporation of heterocyclic rings into the polymer backbone.[2] The pyridine nucleus, with its inherent rigidity, thermal stability, and polarized nitrogen atom, is particularly advantageous.[2] The introduction of a pyridine ring can disrupt chain packing, thereby increasing solubility, while simultaneously maintaining or even enhancing thermal performance due to its aromaticity.[2]
This guide focuses on the polymerization of a novel monomer, N4-ethylpyridine-3,4-diamine . By functionalizing the N4 amine with an ethyl group, we anticipate further modifications to polymer morphology and solubility. This document serves as a comprehensive technical resource for researchers, chemists, and materials scientists, providing detailed protocols, mechanistic insights, and characterization methodologies for harnessing this promising monomer in the synthesis of high-performance polymers.
Section 1: Monomer Profile: N4-ethylpyridine-3,4-diamine
The successful synthesis of high-quality polymers begins with a well-characterized monomer. This section details the synthesis, purification, and essential properties of N4-ethylpyridine-3,4-diamine.
Synthesis, Purification, and Characterization
The synthesis of N4-ethylpyridine-3,4-diamine is not widely documented, thus a proposed route is based on established methods for analogous compounds, such as the reduction of a nitro-amino precursor.[3] The general approach involves the selective N-ethylation of a suitable precursor followed by reduction of a nitro group to yield the final diamine.
A plausible synthetic pathway starts from 3-nitro-4-chloropyridine. The chloro group is first substituted with ethylamine, followed by amination at the 3-position, and finally, a reduction of the nitro group. A more direct route could involve the selective ethylation of 4-amino-3-nitropyridine followed by hydrogenation. A well-established method for the final reduction step is catalytic hydrogenation using Palladium on carbon (Pd/C).[3]
Workflow: Monomer Synthesis and Validation
The following workflow outlines the critical steps from synthesis to obtaining a polymer-grade monomer.
Caption: General workflow for the two-step synthesis of polyimides from the diamine monomer.
Materials and Equipment:
-
N4-ethylpyridine-3,4-diamine (polymer grade, >99.5%)
-
4,4'-Oxydiphthalic Anhydride (ODPA) (polymer grade, >99.5%)
-
N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Three-neck round-bottom flask with mechanical stirrer, nitrogen inlet, and drying tube
-
Ice bath
Step-by-Step Protocol:
-
Monomer Dissolution: In a flame-dried three-neck flask under a slow stream of nitrogen, dissolve a precise amount of N4-ethylpyridine-3,4-diamine (e.g., 1.372 g, 10 mmol) in anhydrous DMAc (adjust volume to achieve a 15-20% w/w solid content). Stir until fully dissolved.
-
Dianhydride Addition: Cool the solution to 0-5°C using an ice bath. Slowly add an equimolar amount of ODPA (e.g., 3.102 g, 10 mmol) in several small portions over 30-60 minutes. The slow addition is crucial to control the exothermic reaction and prevent premature imidization.
-
Poly(amic acid) Formation: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 24 hours under nitrogen. The solution viscosity will increase significantly, indicating the formation of a high molecular weight poly(amic acid). [2]4. Imidization (Thermal Method): a. Cast the viscous poly(amic acid) solution onto a clean glass plate. b. Place the plate in a vacuum oven or a forced-air oven. c. Heat the film using a staged temperature program: 80°C for 2 hours, 150°C for 1 hour, 200°C for 1 hour, and finally 250°C for 1 hour. This gradual heating ensures complete solvent removal and cyclization to the imide structure. [2] d. Cool the plate to room temperature and carefully peel off the resulting polyimide film.
Causality Note: The two-step process is critical for processability. The poly(amic acid) intermediate is soluble in organic solvents, allowing it to be cast into films or spun into fibers. The subsequent high-temperature thermal treatment provides the energy for the cyclodehydration (imidization) reaction, which forms the robust and insoluble final polyimide structure. [4]
Protocol 2: Synthesis of a Polyamide
This protocol describes the direct polycondensation of N4-ethylpyridine-3,4-diamine with a dicarboxylic acid, such as terephthalic acid, using the Yamazaki-Higashi phosphorylation method. This method is effective for producing aromatic polyamides under milder conditions than using highly reactive diacyl chlorides. [5] Reaction Scheme:
N4-ethylpyridine-3,4-diamine + Terephthalic Acid → Aromatic Polyamide + Byproducts
Materials and Equipment:
-
N4-ethylpyridine-3,4-diamine
-
Terephthalic acid
-
Triphenyl phosphite (TPP)
-
Pyridine (anhydrous)
-
N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Calcium chloride (CaCl₂)
-
Three-neck flask with mechanical stirrer and nitrogen inlet
Step-by-Step Protocol:
-
Reaction Setup: In a dry three-neck flask under nitrogen, combine N4-ethylpyridine-3,4-diamine (10 mmol), terephthalic acid (10 mmol), calcium chloride (e.g., 1.0 g), pyridine (e.g., 10 mL), and NMP (e.g., 30 mL).
-
Phosphorylation Agent: Add triphenyl phosphite (TPP, ~10-15% molar excess) to the stirred mixture.
-
Polycondensation: Heat the reaction mixture to 100-120°C and maintain for 3-5 hours. The solution will become viscous as the polymer forms.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous solution into a large volume of methanol with vigorous stirring. The polyamide will precipitate as a fibrous solid.
-
Purification: Collect the polymer by filtration, wash thoroughly with hot methanol and water to remove residual salts and solvents, and dry in a vacuum oven at 80°C overnight.
Causality Note: The TPP/pyridine system acts as a condensing agent. It activates the carboxylic acid groups of the terephthalic acid, allowing them to react with the amine groups of the diamine monomer to form amide linkages under relatively mild conditions. The CaCl₂ helps to keep the synthesized polyamide dissolved in the NMP, enabling the formation of a higher molecular weight polymer before precipitation.
Section 3: Polymer Characterization
Validating the successful synthesis and understanding the properties of the new polymers are critical. A suite of analytical techniques should be employed. [6]
| Technique | Purpose | Expected Result / Observation |
|---|---|---|
| FTIR Spectroscopy | Confirm functional group conversion. | For Polyimide: Disappearance of amic acid bands (broad O-H, amide C=O at ~1660 cm⁻¹) and appearance of characteristic imide bands (asymmetric C=O stretch at ~1780 cm⁻¹, symmetric C=O stretch at ~1720 cm⁻¹, C-N stretch at ~1370 cm⁻¹). |
| NMR Spectroscopy (¹H, ¹³C) | Elucidate the detailed chemical structure of the polymer repeat unit. [7] | Appearance of new signals corresponding to the polymer backbone and disappearance of monomer end-group signals. |
| Gel Permeation Chromatography (GPC) | Determine number-average (Mn), weight-average (Mw) molecular weights, and polydispersity index (PDI). [8] | A high Mw and a PDI value typically between 1.5 and 2.5 indicate successful polymerization. |
| Thermogravimetric Analysis (TGA) | Assess thermal stability and decomposition temperature (Td). | Pyridine-containing polymers are expected to show high thermal stability, with a 5% weight loss temperature (Td₅) potentially exceeding 450-500°C in a nitrogen atmosphere. [2] |
| Differential Scanning Calorimetry (DSC) | Determine the glass transition temperature (Tg). | The Tg provides insight into the polymer's amorphous nature and its operational temperature range. For rigid aromatic polymers, this is often above 200°C. [2] |
| Solubility Tests | Evaluate processability. | Test solubility in common organic solvents (e.g., NMP, DMAc, THF, chloroform). The ethyl group and pyridine moiety are expected to enhance solubility compared to rigid, linear polyimides. [2]|
Section 4: Potential Applications and Future Outlook
Polymers derived from N4-ethylpyridine-3,4-diamine are anticipated to possess a valuable combination of properties. The enhanced solubility and high thermal stability make them promising candidates for:
-
Gas Separation Membranes: The tailored free volume and polymer chain packing could lead to membranes with high selectivity and permeability. [9]* Microelectronics: Their dielectric properties and thermal resistance are suitable for use as insulating layers or flexible substrates in electronic components. [2]* Advanced Coatings: Soluble precursors allow for the easy application of thin, durable, and high-temperature resistant coatings on various substrates.
The N4-ethyl functionality also opens avenues for post-polymerization modification, offering a versatile platform for developing materials with highly specialized functions.
References
-
Yan, S., Chen, W., Yang, X., Chen, C., Huang, M., Xu, Z., & Yi, C. (2010). Soluble polyimides based on a novel pyridine-containing diamine m,p-PAPP and various aromatic dianhydrides. ResearchGate. Available at: [Link]
- Google Patents. (2022). CN114315706A - Synthetic method of 3, 4-diaminopyridine.
-
ResearchGate. (2015). Pyridine based polymers. Synthesis and characterization. Available at: [Link]
-
ResearchGate. (n.d.). Scheme II. Polycondensation reactions of the diamine with different dicarboxylic acids. Available at: [Link]
- Gibaud, S., et al. (2002). Preparation of 3,4-diaminopyridine microparticles by solvent-evaporation methods.
-
ACS Publications. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganic Chemistry. Available at: [Link]
-
CyberLeninka. (n.d.). PROPERTIES OF POLYMERS BASED ON AROMATIC DIAMINES. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Available at: [Link]
-
ResearchGate. (2014). A Novel Synthesis and Characterization of Poly(4-imino(N--4- ethylbenzoate)benzene p-styrenesulphonate) and the Investigation on Polymer Ability for Drug Release. Available at: [Link]
-
PubChem. (n.d.). N3-Methylpyridine-3,4-diamine. Available at: [Link]
- MDPI. (n.d.). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.
-
ACS Publications. (2024). Multicomponent Polymerization of Sulfur, Diynes, and Aromatic Diamines and Facile Tuning of Polymer Backbone Structures. Macromolecules. Available at: [Link]
- Bergstrom, F. W. (n.d.).
- ResearchGate. (2006). The Synthesis of Novel Ethyl 4-(Substituted Amino)
-
MDPI. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]
-
ResearchGate. (2021). Synthesis and characterization of polyimides containing pyridine moiety. Available at: [Link]
-
National Institutes of Health (NIH). (2021). Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s. Available at: [Link]
-
ResearchGate. (n.d.). Polymer characterization | Download Table. Available at: [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 1: By Cyclocondensation. Available at: [Link]
- Indian Academy of Sciences. (n.d.). Synthesis of some 2,4-diamino-pyrrolo-pyrimidines.
-
MDPI. (n.d.). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. Available at: [Link]
-
Taylor & Francis. (n.d.). Diamines – Knowledge and References. Available at: [Link]
- MDPI. (2024).
-
National Institutes of Health (NIH). (2021). Molecular Characterization of Polymer Networks. Available at: [Link]
Sources
- 1. Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Characterization of Polymer Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of N4-ethylpyridine-3,4-diamine
Authored by: A Senior Application Scientist
Introduction
N4-ethylpyridine-3,4-diamine is a substituted diaminopyridine that is of increasing interest to researchers in drug development and chemical synthesis. As with any compound intended for pharmaceutical or research applications, accurate and precise quantification is critical for quality control, stability testing, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantitative analysis of N4-ethylpyridine-3,4-diamine, primarily focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as a robust and widely accessible method. Additionally, a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is outlined for applications requiring lower detection limits.
These protocols are designed to serve as a comprehensive starting point for method development and validation in a research or quality control laboratory. The underlying principles of these methods are grounded in established analytical techniques for similar aromatic diamine compounds.
Physicochemical Properties of N4-ethylpyridine-3,4-diamine
A foundational understanding of the analyte's properties is crucial for analytical method development.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃ | [1][2] |
| Molecular Weight | 137.18 g/mol | [1] |
| SMILES | CCNC1=C(C=NC=C1)N | [2] |
| Predicted XlogP | 0.5 | [2] |
| Monoisotopic Mass | 137.09529 Da | [2] |
The presence of the pyridine ring and amino groups suggests that the compound will have UV absorbance and is amenable to reversed-phase chromatography. The basic nature of the amine functional groups indicates that mobile phase pH will be a critical parameter in achieving good peak shape and retention.
Primary Analytical Technique: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust, reliable, and cost-effective technique for the quantification of N4-ethylpyridine-3,4-diamine in various sample matrices, including bulk drug substance and formulated products. The following protocol is a recommended starting point for method development.
Protocol: Quantification of N4-ethylpyridine-3,4-diamine by HPLC-UV
This method is designed for the quantification of N4-ethylpyridine-3,4-diamine and can be adapted for purity analysis and stability studies.
1. Materials and Reagents:
-
N4-ethylpyridine-3,4-diamine reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid (LC-MS grade) or Phosphoric acid (HPLC grade)
-
Ammonium acetate (optional, for pH adjustment)
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase ensures protonation of the amine groups, leading to better peak shape and retention on a C18 column. |
| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase HPLC. |
| Gradient Elution | 5% to 95% B over 15 minutes | A gradient is recommended for initial method development to ensure elution of the analyte and any potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Can be optimized based on analyte concentration and sensitivity requirements. |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) | Pyridine-containing compounds typically have strong absorbance around this wavelength. A DAD can be used to determine the absorbance maximum. |
4. Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of N4-ethylpyridine-3,4-diamine reference standard in 10 mL of a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL). The diluent should ideally be the initial mobile phase composition.
-
Sample Preparation: Dissolve the sample containing N4-ethylpyridine-3,4-diamine in the diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Integrate the peak area of N4-ethylpyridine-3,4-diamine in both the standards and samples.
-
Construct a linear regression calibration curve of peak area versus concentration for the standards.
-
Determine the concentration of N4-ethylpyridine-3,4-diamine in the samples using the calibration curve.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Alternative Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the recommended technique. This method offers superior detection limits and specificity by monitoring unique precursor-to-product ion transitions.
Protocol: LC-MS/MS Quantification of N4-ethylpyridine-3,4-diamine
1. Materials and Reagents:
-
Same as HPLC-UV protocol, but with LC-MS grade solvents and additives.
-
An internal standard (IS), preferably a stable isotope-labeled version of the analyte, is highly recommended for bioanalysis.
2. Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 column with smaller particle size for faster analysis (e.g., 2.1 x 50 mm, 1.8 µm).
3. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Compatible with positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Ensures consistent pH and ionization. |
| Gradient Elution | Optimized for fast elution | A rapid gradient can be used due to the selectivity of MS detection. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic nitrogen atoms are readily protonated. |
| Precursor Ion (Q1) | [M+H]⁺ = 138.1 m/z | The protonated molecular ion of N4-ethylpyridine-3,4-diamine.[2] |
| Product Ions (Q3) | To be determined by infusion | Requires direct infusion of the analyte into the mass spectrometer to identify stable fragment ions for Multiple Reaction Monitoring (MRM). |
| Collision Energy (CE) | To be optimized | The voltage applied to fragment the precursor ion. |
4. Sample and Standard Preparation:
-
Similar to the HPLC-UV protocol, but with the addition of a fixed concentration of the internal standard to all samples and standards.
-
For bioanalytical samples (e.g., plasma, urine), a sample preparation step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) is necessary to remove matrix interferences.[3][4]
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification.
Method Validation and System Suitability
For both protocols, it is imperative to perform method validation in accordance with ICH guidelines or other relevant regulatory standards. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: Demonstrating a direct proportional relationship between concentration and instrument response over a defined range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
System suitability tests should be performed before each analytical run to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution and evaluating parameters such as retention time, peak area, tailing factor, and theoretical plates.
Trustworthiness and Self-Validating Systems
The protocols described herein are built upon established chromatographic principles for the analysis of aromatic amines and pyridine-containing compounds.[5][6] The inclusion of a system suitability test before each analytical run ensures the ongoing validity of the data generated. For the LC-MS/MS method, the use of a stable isotope-labeled internal standard is a critical component of a self-validating system, as it corrects for variations in sample preparation, injection volume, and matrix effects.
The stability of diaminopyridine compounds has been previously studied, and they have been shown to have good chemical stability under various storage conditions.[7] However, it is recommended to perform stability studies of N4-ethylpyridine-3,4-diamine in the specific sample matrix and storage conditions used in your laboratory.
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this application note provide a robust framework for the quantification of N4-ethylpyridine-3,4-diamine. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. The HPLC-UV method is well-suited for routine analysis and quality control, while the LC-MS/MS method is ideal for applications requiring high sensitivity and selectivity. As with any analytical method, proper validation is essential to ensure the generation of accurate and reliable data.
References
- SIELC Technologies. (n.d.). Separation of Ethyl pyridine-4-acetate on Newcrom R1 HPLC column.
- Benchchem. (n.d.). N4-(cyclopropylmethyl)pyridine-3,4-diamine.
- Trissel, L. A., & Zhang, Y. (2001). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 5(1), 64-66.
- ResearchGate. (n.d.). A validated liquid chromatography/tandem mass spectrometry method for 4,4′-methylenedianiline quantitation in human urine as a measure of 4,4′-methylene diphenyl diisocyanate exposure.
- Fezai, M., et al. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions.
-
PubChemLite. (n.d.). 4-n-ethylpyridine-3,4-diamine (C7H11N3). Retrieved from [Link]
-
NCBI. (n.d.). Table 6-1, Analytical Methods for Determining 4,4′-Methylenedianiline in Biological Samples. Retrieved from [Link]
Sources
- 1. 146950-67-6|4-N-Ethylpyridine-3,4-diamine|BLD Pharm [bldpharm.com]
- 2. PubChemLite - 4-n-ethylpyridine-3,4-diamine (C7H11N3) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. Table 6-1, Analytical Methods for Determining 4,4′-Methylenedianiline in Biological Samples - Toxicological Profile for Methylenedianiline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Separation of Ethyl pyridine-4-acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Role of N4-Ethylpyridine-3,4-diamine in the Synthesis of Novel Anticancer Agents
Introduction: The Versatility of the Pyridine Scaffold in Oncology
For researchers, scientists, and drug development professionals, the pyridine ring represents a cornerstone in the design of targeted anticancer therapies. Its unique electronic properties and ability to form key hydrogen bonds have made it a privileged scaffold in a multitude of clinically successful kinase inhibitors. Within this vast chemical space, N4-ethylpyridine-3,4-diamine emerges as a particularly valuable, yet underexplored, building block. Its vicinal diamine functionality provides a reactive handle for the construction of fused heterocyclic systems, such as imidazopyridines and pyrimidopyridines, which are prevalent in numerous potent kinase inhibitors. The N-ethyl group, in turn, can serve to modulate solubility, metabolic stability, and target engagement, offering a fine-tuning mechanism in the optimization of drug candidates.
This comprehensive guide provides detailed protocols and expert insights into the synthesis of N4-ethylpyridine-3,4-diamine and its subsequent application in the generation of a potential anticancer agent. By elucidating the causality behind experimental choices, this document aims to empower researchers to leverage this versatile intermediate in their quest for novel and effective cancer therapeutics.
Part 1: Synthesis of the Key Precursor: N4-Ethylpyridine-3,4-diamine
The synthesis of N4-ethylpyridine-3,4-diamine is most strategically approached through a two-step sequence starting from the commercially available 4-amino-3-nitropyridine. This pathway involves a selective N-ethylation followed by a nitro group reduction. While direct selective alkylation of 3,4-diaminopyridine is challenging due to the presence of two nucleophilic amino groups, this approach ensures the ethyl group is installed at the desired N4 position.
Step 1: Synthesis of N-Ethyl-3-nitropyridin-4-amine (Intermediate 1)
The selective N-ethylation of 4-amino-3-nitropyridine is a critical step. The electron-withdrawing nature of the nitro group deactivates the adjacent C3-amino group, favoring alkylation at the more nucleophilic C4-amino position.
Protocol 1: N-Ethylation of 4-Amino-3-nitropyridine
-
Materials:
-
4-Amino-3-nitropyridine
-
Ethyl iodide (or ethyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Syringe
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-amino-3-nitropyridine (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with care under an inert atmosphere. Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes. The solution should turn a deep color, indicating the formation of the anion.
-
Slowly add ethyl iodide (1.2 eq) via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford N-Ethyl-3-nitropyridin-4-amine (Intermediate 1 )[1].
-
Step 2: Reduction of the Nitro Group to Afford N4-Ethylpyridine-3,4-diamine
The reduction of the nitro group is a standard transformation that can be achieved under various conditions. Catalytic hydrogenation is a clean and efficient method.
Protocol 2: Catalytic Hydrogenation of N-Ethyl-3-nitropyridin-4-amine
-
Materials:
-
N-Ethyl-3-nitropyridin-4-amine (Intermediate 1 )
-
Palladium on carbon (Pd/C), 10%
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
-
Equipment:
-
Hydrogenation flask (e.g., Parr shaker bottle)
-
Hydrogenation apparatus (Parr shaker or H-Cube)
-
Filter apparatus (e.g., Celite pad)
-
-
Procedure:
-
In a hydrogenation flask, dissolve N-Ethyl-3-nitropyridin-4-amine (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol%). Caution: Pd/C is flammable, especially when dry and in the presence of solvents. Handle with care.
-
Seal the flask and connect it to the hydrogenation apparatus.
-
Purge the system with nitrogen, then with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 40-50 psi) and shake or stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 2-4 hours.
-
Once complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to yield N4-ethylpyridine-3,4-diamine as the final product. This product is often used in the next step without further purification if deemed sufficiently pure.
-
Part 2: Application in the Synthesis of a Potential Kinase Inhibitor
The vicinal diamine functionality of N4-ethylpyridine-3,4-diamine is a versatile precursor for the construction of fused heterocyclic systems. A prominent example is the synthesis of imidazo[4,5-c]pyridines, a scaffold found in numerous kinase inhibitors. Here, we propose a synthetic route to a novel imidazo[4,5-c]pyridine derivative, a potential inhibitor of kinases such as Src family kinases (SFKs) or c-Met, which are often dysregulated in cancer.
Proposed Synthesis of a 2-Aryl-imidazo[4,5-c]pyridine Derivative
This protocol describes a cyclocondensation reaction between N4-ethylpyridine-3,4-diamine and an aromatic aldehyde, a common method for forming the imidazole ring.
Protocol 3: Cyclocondensation to form a 2-Aryl-imidazo[4,5-c]pyridine
-
Materials:
-
N4-Ethylpyridine-3,4-diamine
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Sodium metabisulfite (Na₂S₂O₅) or an oxidizing agent like p-benzoquinone
-
Solvent such as ethanol or a mixture of DMF and water
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
-
Procedure:
-
To a round-bottom flask, add N4-ethylpyridine-3,4-diamine (1.0 eq) and the substituted aromatic aldehyde (1.0 eq).
-
Add the chosen solvent (e.g., ethanol).
-
Add sodium metabisulfite (2.0 eq). The use of a bisulfite adduct of the aldehyde can also be employed.
-
Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the final 2-aryl-imidazo[4,5-c]pyridine derivative.
-
Part 3: Structure-Activity Relationship (SAR) and Biological Context
The rationale for using N4-ethylpyridine-3,4-diamine as a precursor lies in the established anticancer activity of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives. These scaffolds are known to interact with the hinge region of various kinases, a critical interaction for potent inhibition.
-
The Imidazopyridine Core: The fused imidazole ring provides a platform for hydrogen bond donation and acceptance, mimicking the purine core of ATP and enabling strong binding to the kinase hinge region.
-
The N-Ethyl Group: The ethyl group at the N4 position can influence the molecule's properties in several ways:
-
Solubility: It can enhance aqueous solubility compared to a non-alkylated or larger alkylated analog, which is a crucial parameter for drug development.
-
Metabolic Stability: The ethyl group can block a potential site of metabolism, leading to an improved pharmacokinetic profile.
-
Target Engagement: It can occupy a hydrophobic pocket within the kinase active site, potentially increasing binding affinity and selectivity.
-
-
The 2-Aryl Substituent: The choice of the aromatic aldehyde in Protocol 3 is critical for determining the final compound's biological activity. Different substituents on the aryl ring can be explored to optimize interactions with the solvent-exposed region of the kinase active site, thereby improving potency and selectivity.
Table 1: Representative Anticancer Activities of Imidazo[4,5-c]pyridine and Related Derivatives
| Compound Class | Target Kinase(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Imidazo[4,5-c]pyridin-2-one derivatives | Src, Fyn | U87, U251 (Glioblastoma) | Sub-micromolar | [2] |
| Imidazo[4,5-b]pyridine derivatives | c-Met | Various | Potent enzymatic and cellular activity | [3] |
| Pyrido[3,4-d]pyrimidine derivatives | - | MGC803 (Gastric Cancer) | 0.59 | [4] |
| Pyrido[3,2-d]pyrimidine derivatives | - | PC3, A549, MCF-7, Colo-205 | 0.013 - 8.22 | [5] |
The data in Table 1, while not for the exact compound proposed, demonstrates the significant anticancer potential of the imidazopyridine and related pyridopyrimidine scaffolds. The sub-micromolar IC₅₀ values observed for many of these derivatives against various cancer cell lines underscore the promise of this chemical class.
Conclusion and Future Directions
N4-ethylpyridine-3,4-diamine is a valuable and strategically important building block for the synthesis of potential anticancer agents. The protocols outlined in this guide provide a clear and reproducible pathway for its synthesis and subsequent elaboration into imidazo[4,5-c]pyridine derivatives. The inherent versatility of this scaffold, combined with the ability to fine-tune its properties through the N-ethyl group and various aryl substituents, offers a rich field for further exploration in medicinal chemistry.
Future work should focus on the synthesis of a library of 2-aryl-imidazo[4,5-c]pyridines derived from N4-ethylpyridine-3,4-diamine and their systematic evaluation against a panel of cancer-relevant kinases and cell lines. This will allow for the development of a comprehensive structure-activity relationship and the potential identification of a lead compound for further preclinical development.
References
-
Doganc, F., & Göker, H. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. [Link]
-
Powers, I. G., et al. (2022). N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central. [Link]
-
Kaur, H., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
-
Kaur, H., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Cambridge Open Engage. [Link]
-
Al-Warhi, T., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed Central. [Link]
-
Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-N-oxide with iron and mineral acids. ECSOC-4. [Link]
-
Temple, C., et al. (1982). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 25(8), 1045-1050. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2014). Anticancer Activities of Some Newly Synthesized Pyridine, Pyrane, and Pyrimidine Derivatives. PubMed. [Link]
-
Ammazzalorso, A., et al. (2019). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. National Institutes of Health. [Link]
-
Cui, J. J., et al. (2012). Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. PubMed. [Link]
-
Dong, G., et al. (2022). Design, synthesis and anti-tumor activity studies of novel pyrido[3,4-d]pyrimidine derivatives. PubMed. [Link]
-
Pradaux-Caggiano, F., et al. (2012). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. National Institutes of Health. [Link]
-
Matsumura, N., et al. (2019). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PubMed Central. [Link]
-
Kaur, H., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
-
Wang, L., et al. (2012). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. PubMed Central. [Link]
-
Squires, M. S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8983-8999. [Link]
-
Zhang, Y., et al. (2020). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central. [Link]
-
Wang, C., et al. (2021). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. National Institutes of Health. [Link]
-
Singh, N., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Journal of the Iranian Chemical Society, 20(6), 1-27. [Link]
-
Kim, D., et al. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. PubMed. [Link]
-
Kumar, A., et al. (2023). Design, synthesis and biological evaluation of aryl amino derivatives of pyrido[3,2-d]pyrimidines as anticancer agents. Taylor & Francis Online. [Link]
-
Sharma, P., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
Sources
- 1. CAS 562825-95-0 | N-Ethyl-3-nitropyridin-4-amine - Synblock [synblock.com]
- 2. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Antimicrobial Evaluation of N4-ethylpyridine-3,4-diamine
For: Researchers, scientists, and drug development professionals in the field of antimicrobial research.
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) pathogens represents a significant global health crisis, necessitating the urgent discovery and development of new antimicrobial agents with novel mechanisms of action. Pyridine and its derivatives have historically been a rich source of biologically active compounds, with numerous examples demonstrating a wide range of therapeutic properties, including antimicrobial activity. The diamino-pyridine scaffold, in particular, offers a versatile platform for chemical modification to enhance potency and selectivity.
This document provides a comprehensive guide for the investigation of N4-ethylpyridine-3,4-diamine as a potential antimicrobial agent. While extensive research on this specific molecule is not yet prevalent in publicly available literature, its structure suggests potential for antimicrobial efficacy. These application notes are designed to provide researchers with a robust framework for the synthesis, characterization, and thorough evaluation of its antimicrobial properties and preliminary safety profile.
Part 1: Compound Synthesis and Characterization
A prerequisite for any biological evaluation is the unambiguous synthesis and characterization of the compound of interest. N4-ethylpyridine-3,4-diamine can be synthesized through various potential routes, often involving the reduction of a corresponding nitro-amino pyridine precursor followed by N-alkylation.
Synthetic Pathway Overview
A plausible synthetic route, based on established pyridine chemistry, is outlined below. This serves as a conceptual guide, and optimization of reaction conditions is recommended.
Caption: Conceptual synthetic pathway for N4-ethylpyridine-3,4-diamine.
Protocol: Synthesis of N4-ethylpyridine-3,4-diamine
Materials:
-
3-Nitro-4-chloropyridine
-
Ethylamine (solution in a suitable solvent, e.g., ethanol)
-
Potassium carbonate (K₂CO₃)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) or Tin(II) chloride (SnCl₂) and concentrated Hydrochloric acid (HCl)
-
Anhydrous solvents (e.g., Ethanol, Ethyl Acetate)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Step 1: N-Alkylation. In a round-bottom flask, dissolve 3-nitro-4-chloropyridine in a suitable solvent such as ethanol.
-
Add an excess of ethylamine solution and a base like potassium carbonate.
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the resulting N-ethyl-3-nitropyridin-4-amine by column chromatography.
-
Step 2: Reduction. Dissolve the purified N-ethyl-3-nitropyridin-4-amine in ethanol.
-
Add 10% Pd/C catalyst.
-
Subject the mixture to hydrogenation (H₂ gas) in a Parr shaker or a similar hydrogenation apparatus until the reaction is complete (monitored by TLC).
-
Alternatively, reduction can be achieved using SnCl₂ in the presence of concentrated HCl.
-
Filter the reaction mixture through Celite to remove the catalyst and neutralize the solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N4-ethylpyridine-3,4-diamine.
Characterization
The identity and purity of the synthesized N4-ethylpyridine-3,4-diamine must be confirmed using standard analytical techniques:
| Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural elucidation | Peaks corresponding to the pyridine ring, ethyl group, and amine protons with appropriate chemical shifts and coupling constants. |
| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the calculated mass of C₇H₁₁N₃. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating a high degree of purity (>95%). |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional group identification | Characteristic peaks for N-H and C-N bonds. |
Part 2: In Vitro Antimicrobial Susceptibility Testing
The initial evaluation of a novel compound involves determining its activity against a panel of clinically relevant microorganisms. This should include Gram-positive and Gram-negative bacteria, and potentially fungal pathogens.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
N4-ethylpyridine-3,4-diamine stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO, ensuring the final solvent concentration is non-inhibitory).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.
-
RPMI-1640 medium for fungi.
-
96-well microtiter plates.
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans).
-
Standardized microbial inocula (0.5 McFarland standard).
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Negative control (broth only and broth with solvent).
-
Resazurin or similar viability indicator (optional).
Procedure:
-
Preparation of Inoculum: Prepare a bacterial/fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the N4-ethylpyridine-3,4-diamine stock solution with the appropriate broth to obtain a range of concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound and control wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring absorbance with a plate reader. The addition of a viability dye like resazurin can aid in endpoint determination.
Caption: Workflow for MIC determination by broth microdilution.
Protocol: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
Following MIC determination, it is crucial to ascertain whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).
Procedure:
-
From the wells of the MIC assay that show no visible growth, take a small aliquot (e.g., 10 µL).
-
Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in CFU count compared to the initial inoculum.
Part 3: Preliminary Cytotoxicity Assessment
A promising antimicrobial agent should exhibit selective toxicity against microbial cells while having minimal effect on host cells. A preliminary cytotoxicity assay using a mammalian cell line is a critical step.
Protocol: MTT Assay for Mammalian Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
N4-ethylpyridine-3,4-diamine stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of N4-ethylpyridine-3,4-diamine. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC₅₀ (50% cytotoxic concentration) can be determined from the dose-response curve.
Part 4: Investigating the Mechanism of Action
Understanding how a novel compound exerts its antimicrobial effect is crucial for its development. The following are initial assays to probe the mechanism of action.
Potential Cellular Targets
Based on the diamino-pyridine scaffold, potential mechanisms could involve:
-
Inhibition of DNA Gyrase: Some diamine-containing heterocyclic compounds are known to target bacterial DNA gyrase.
-
Disruption of Cell Membrane Integrity: The cationic nature of the protonated form of the molecule may lead to interactions with the negatively charged bacterial membrane.
-
Inhibition of Essential Metabolic Pathways: The pyridine ring is a key component of cofactors like NAD and NADP, and its analogs can sometimes interfere with related enzymatic reactions.
Caption: Potential mechanisms of action for N4-ethylpyridine-3,4-diamine.
Protocol: Bacterial Membrane Permeability Assay
This assay assesses whether the compound disrupts the bacterial cell membrane, leading to leakage of intracellular components.
Materials:
-
Bacterial suspension.
-
N4-ethylpyridine-3,4-diamine.
-
SYTOX Green nucleic acid stain (impermeable to cells with intact membranes).
-
Positive control (e.g., a membrane-disrupting peptide like melittin).
-
96-well black, clear-bottom plates.
-
Fluorimeter.
Procedure:
-
Wash and resuspend bacteria in a suitable buffer (e.g., PBS).
-
Add SYTOX Green to the bacterial suspension.
-
Aliquot the suspension into the wells of the 96-well plate.
-
Add different concentrations of N4-ethylpyridine-3,4-diamine.
-
Monitor the increase in fluorescence over time. A rapid increase in fluorescence indicates membrane permeabilization, as SYTOX Green enters the cells and binds to nucleic acids.
Conclusion
These application notes provide a foundational framework for the systematic evaluation of N4-ethylpyridine-3,4-diamine as a potential antimicrobial agent. By following these detailed protocols, researchers can obtain reliable and reproducible data on its antimicrobial spectrum, potency, preliminary safety profile, and potential mechanism of action. The insights gained from these studies will be instrumental in determining the potential for further development of this and related compounds in the fight against infectious diseases.
References
-
Clinical and Laboratory Standards Institute (CLSI). M07-A10, Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI, Wayne, PA, 2015. ([Link])
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). EUCAST definitive documents. ([Link])
-
van Meerloo, J., Ceri, H., & Withoff, S. (2011). The MTT Cell Proliferation Assay. In Cancer Cell Culture (pp. 237-245). Humana Press. ([Link])
-
Roth, B. L., Poot, M., Yue, S. T., & Millard, P. J. (1997). Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain. Applied and environmental microbiology, 63(6), 2421–2431. ([Link])
Application Note: A High-Throughput Screening Workflow for the Identification of Novel Kinase Inhibitors Based on the N4-ethylpyridine-3,4-diamine Scaffold
Introduction: The Pursuit of Novel Kinase Inhibitors
Protein kinases, numbering over 500 in the human genome, are a critical class of enzymes that regulate the majority of cellular pathways.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes for modern drug discovery.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. A key strategy in this endeavor is the exploration of "privileged scaffolds"—molecular frameworks that are known to bind to specific biological targets.[3]
The diaminopyridine and diaminopyrimidine cores are exemplary privileged scaffolds, frequently found in potent, ATP-competitive kinase inhibitors due to their structural resemblance to the adenine portion of ATP.[4][5][6] This application note presents a comprehensive, field-proven workflow for the high-throughput screening (HTS) and characterization of novel compounds built upon such scaffolds, using N4-ethylpyridine-3,4-diamine as a representative test compound.
We provide detailed, step-by-step protocols for a robust, luminescence-based biochemical assay designed to measure kinase activity. This guide is structured to empower researchers, scientists, and drug development professionals to not only execute the screen but also to understand the critical causality behind each step—from initial assay development and validation to hit confirmation and potency determination.
Assay Principle: Quantifying Kinase Inhibition via ATP Depletion
The fundamental function of a protein kinase is to catalyze the transfer of a phosphate group from ATP to a protein or peptide substrate. This process consumes ATP and produces ADP.
Our primary protocol leverages a homogeneous, bioluminescent assay format that quantitatively measures the amount of ATP remaining in the reaction well after the kinase reaction has occurred.[7][8] The detection principle involves a thermostable luciferase enzyme that, in the presence of its substrate luciferin, catalyzes the conversion of the remaining ATP into a light signal.
The intensity of the luminescent signal is directly proportional to the concentration of ATP. This creates an inverse relationship between kinase activity and signal output:
-
High Kinase Activity: Significant ATP consumption → Low remaining ATP → Low luminescent signal.
-
Low Kinase Activity (Inhibition): Minimal ATP consumption → High remaining ATP → High luminescent signal.
This "mix-and-read" format is exceptionally well-suited for HTS due to its simplicity, high sensitivity, and robustness against many forms of assay interference.[7][8]
Materials and Reagents
| Category | Item | Recommended Supplier/Example | Purpose |
| Instrumentation | Multimode Microplate Reader | BMG LABTECH PHERAstar FSX, PerkinElmer EnVision | Luminescence detection |
| Automated Liquid Handler | Beckman Coulter Echo, Agilent Bravo | Precise, high-throughput liquid dispensing | |
| Enzymes & Substrates | Target Protein Kinase | e.g., Abl1, Src, EGFR (Reaction Biology, Carna Biosciences) | The biological target of interest |
| Peptide Substrate | e.g., Poly(Glu, Tyr) 4:1 | Phosphorylatable substrate for the kinase | |
| Assay Reagents | Luminescent Kinase Assay Kit | Promega Kinase-Glo® Max, PerkinElmer EasyLite™ | Contains ATP, luciferase, buffer, luciferin |
| ATP Solution (High Conc.) | Sigma-Aldrich | For determining ATP Km | |
| DMSO (Anhydrous, ≥99.9%) | Sigma-Aldrich | Solvent for test compounds | |
| Test & Control Compounds | N4-ethylpyridine-3,4-diamine | Custom Synthesis / Vendor | The exemplary test compound |
| Staurosporine | Selleck Chemicals | A potent, broad-spectrum kinase inhibitor (Positive Control) | |
| Labware | 384-well, solid white, flat-bottom plates | Greiner Bio-One, Corning | Low-volume plates optimized for luminescence |
| Reagent Reservoirs | VWR | For use with automated liquid handlers | |
| Acoustic Source Microplates | Beckman Coulter | For use with acoustic dispensers |
Experimental Protocols: A Self-Validating Workflow
A trustworthy HTS campaign is built on a foundation of rigorous assay development and validation.[9] The following protocols ensure the assay is robust, reproducible, and fit-for-purpose before committing to a large-scale screen.[10]
Part A: Assay Development & Validation
Causality: Before screening, we must define the optimal concentrations of kinase and ATP. This ensures the assay window is sufficient for hit detection and provides mechanistic insight into potential inhibitors. The Z'-factor is a statistical parameter that validates the quality and suitability of the assay for HTS.[11]
Protocol A1: Kinase Titration
-
Prepare serial 2-fold dilutions of the kinase in assay buffer, starting from a high concentration (e.g., 20 nM).
-
In a 384-well plate, dispense 5 µL/well of each kinase dilution. Include wells with buffer only (no enzyme control).
-
Initiate the reaction by adding 5 µL/well of a fixed, non-limiting concentration of ATP/Substrate mix (e.g., 10 µM ATP).
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL/well of the luminescent detection reagent.
-
Incubate for 10 minutes to stabilize the signal.
-
Read luminescence on a plate reader.
-
Analysis: Plot Signal-to-Background (S/B) ratio vs. Kinase Concentration. Select the lowest kinase concentration that gives a robust signal (e.g., S/B > 10) for subsequent experiments. This conserves enzyme and increases sensitivity to inhibitors.
Protocol A2: ATP Km Determination
-
Prepare serial 2-fold dilutions of ATP in assay buffer, starting from 100 µM.
-
In a 384-well plate, add the optimal kinase concentration (determined in A1).
-
Initiate the reaction by adding the various concentrations of ATP.
-
Incubate for a fixed time, ensuring the reaction remains in the linear range (e.g., 20% ATP consumption).
-
Add detection reagent and read luminescence.
-
Analysis: Convert luminescence back to ATP concentration and use Michaelis-Menten kinetics to calculate the apparent ATP Km. For screening ATP-competitive inhibitors, the final ATP concentration in the assay should be at or near its Km value.[12]
Protocol A3: Assay Validation (Z'-Factor)
-
Prepare three sets of controls in a single 384-well plate:
-
Negative Control (0% Inhibition): 5 µL Kinase + 5 µL Assay Buffer containing 0.5% DMSO (n=16 wells).
-
Positive Control (100% Inhibition): 5 µL Kinase + 5 µL of a high concentration of Staurosporine (e.g., 10 µM) (n=16 wells).
-
No Enzyme Control: 5 µL Assay Buffer + 5 µL Assay Buffer (n=16 wells).
-
-
Initiate the reaction by adding 5 µL of ATP/Substrate mix (at Km concentration).
-
Follow the standard incubation and detection steps.
-
Analysis: Calculate the Z'-factor using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]
An assay is considered excellent for HTS if the Z'-factor is > 0.5 .[11]
| Validation Parameter | Formula | Acceptance Criterion | Rationale |
| Signal-to-Background (S/B) | μNo Enzyme / μNegative Control | > 10 | Ensures the enzyme activity signal is clearly distinguishable from background noise. |
| Signal-to-Noise (S/N) | (μp - μn) / √(σp² + σn²) | > 10 | Measures the separation of the control means relative to their variability. |
| Z'-Factor | 1 - [ (3σp + 3σn) / |μp - μn| ] | ≥ 0.5 | A dimensionless metric that reflects both the signal window and data variation; a value ≥ 0.5 indicates a robust assay suitable for HTS.[10][11] |
Part B: Primary High-Throughput Screen
Causality: This protocol is optimized for speed and efficiency to test a large library of compounds at a single concentration. The goal is to identify "hits"—compounds that show a statistically significant level of inhibition.
-
Compound Plating: Using an acoustic liquid handler (e.g., Beckman Echo), transfer 50 nL of each library compound (typically at 10 mM in DMSO) into a 384-well assay plate. This results in a final assay concentration of 10 µM. Also plate Staurosporine (positive control) and DMSO (negative control) in dedicated columns.
-
Enzyme Addition: Add 5 µL/well of the optimized kinase concentration in assay buffer.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the kinase.
-
Reaction Initiation: Add 5 µL/well of the ATP/Substrate mix (with ATP at its Km concentration).
-
Kinase Reaction: Incubate for 60 minutes at room temperature.
-
Signal Detection: Add 10 µL/well of the luminescent detection reagent. Incubate for 10 minutes.
-
Data Acquisition: Read luminescence on a plate reader.
Part C: Hit Confirmation & Potency (IC50) Determination
Causality: A primary screen can produce false positives. This step re-tests the initial "hits" and determines their potency by generating a dose-response curve. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
-
Select Hits: From the primary screen, identify compounds that show inhibition greater than 3 standard deviations from the mean of the negative controls (e.g., >50% inhibition).
-
Dose-Response Plate Preparation: For each hit compound, including N4-ethylpyridine-3,4-diamine , prepare a 10-point, 3-fold serial dilution series in DMSO, starting at 10 mM.
-
Compound Plating: Transfer 50 nL of each concentration from the dilution series into a fresh 384-well assay plate.
-
Assay Execution: Repeat the steps from the Primary Screen Protocol (Part B, steps 2-7).
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the positive (100% inhibition) and negative (0% inhibition) controls.
-
Plot percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Analysis and Visualization
Calculation of Percent Inhibition:
% Inhibition = 100 * [ (SignalTest Well - μNegative Control) / (μPositive Control - μNegative Control) ]
Example IC50 Data for N4-ethylpyridine-3,4-diamine (Hypothetical)
| Concentration (µM) | Log[Conc] | % Inhibition |
| 100.00 | 2.00 | 98.5 |
| 33.33 | 1.52 | 95.2 |
| 11.11 | 1.05 | 89.1 |
| 3.70 | 0.57 | 75.4 |
| 1.23 | 0.09 | 48.9 |
| 0.41 | -0.39 | 22.3 |
| 0.14 | -0.86 | 8.1 |
| 0.05 | -1.33 | 2.5 |
| 0.02 | -1.79 | 0.9 |
| 0.01 | -2.00 | 0.2 |
Resulting Hypothetical IC50 for N4-ethylpyridine-3,4-diamine against Target Kinase X = 1.28 µM
Alternative & Orthogonal Assay Methods
To ensure hits are genuine and not artifacts of the assay technology, it is best practice to confirm them in an orthogonal assay that uses a different detection principle.
Fluorescence Polarization (FP) Competition Assay
-
Principle: FP measures the change in the rotational speed of a fluorescently labeled probe (a known kinase binder or "tracer").[13][14] A small, unbound tracer tumbles rapidly, depolarizing emitted light (Low FP signal). When bound to the large kinase, it tumbles slowly, retaining light polarization (High FP signal). A test compound that binds to the kinase will displace the tracer, causing the FP signal to decrease.[15]
-
Use Case: Excellent for studying direct compound binding to the kinase active site.
| Feature | Luminescent ATP-Depletion Assay | Fluorescence Polarization (FP) Assay |
| Principle | Measures enzyme activity (ATP turnover) | Measures direct competitive binding |
| Format | Homogeneous, "add-and-read" | Homogeneous, "add-and-read" |
| Pros | Universal for all ATP-dependent kinases, high S/B ratio, stable signal.[7] | Direct measure of binding, fewer enzymatic steps, provides binding affinity (Kd). |
| Cons | Indirect measure of inhibition, susceptible to compounds that interfere with ATP or luciferase. | Requires a specific, validated fluorescent probe for each kinase, sensitive to light scattering and autofluorescent compounds.[13] |
| Best For | Primary HTS, mechanism of action studies. | Hit confirmation, binding kinetics, fragment screening. |
Conclusion
This application note provides a validated, end-to-end workflow for the identification and characterization of novel kinase inhibitors derived from privileged scaffolds, using N4-ethylpyridine-3,4-diamine as an exemplar. By grounding the screening campaign in rigorous assay development, including kinase and ATP titrations and Z'-factor validation, researchers can ensure the generation of high-quality, trustworthy data. The described luminescent assay is a robust primary screening method, and the inclusion of orthogonal assays like Fluorescence Polarization is critical for building confidence in confirmed hits. This comprehensive approach accelerates the transition from initial hit identification to subsequent lead optimization efforts in the drug discovery pipeline.[16][17]
References
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from Reaction Biology Website. [Link]
-
Wikipedia. (2023). Amifampridine. Retrieved from Wikipedia. [Link]
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The Scientist. (2026, January 22). Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughout Kinase Inhibitor Screening. The Scientist. [Link]
-
Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. Drug Target Review. [Link]
-
Ojala, K. S., et al. (2021). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. Journal of Biological Chemistry. [Link]
-
Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Mochizuki, T., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery. [Link]
-
BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. Retrieved from BellBrook Labs Website. [Link]
-
Vidadala, R. S., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format. In High-Throughput Screening. Humana Press. [Link]
-
Hu, Y., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Journal of Medicinal Chemistry. [Link]
-
Najjar, A., et al. (2015). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical Biochemistry. [Link]
-
Judson, R. S., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Altex. [Link]
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem. [Link]
-
Stumpfe, D., et al. (2019). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from BMG LABTECH website. [Link]
-
CCTL. (2015). Assay Validation in High Throughput Screening – from Concept to Application. In High Throughput Screening. IntechOpen. [Link]
-
Lloyd, M. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]
-
PubChem. (n.d.). 3,4-Diaminopyridine. Retrieved from PubChem. [Link]
-
Sircar, J. C., et al. (1983). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry. [Link]
-
Lo, D. C., et al. (2017). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. ACS Chemical Neuroscience. [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from Molecular Devices Website. [Link]
-
Zhang, Y., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry. [Link]
-
Genetic Engineering & Biotechnology News. (2025, March 2). The High-Throughput Screening Transformation in Modern Drug Development. GEN. [Link]
-
Al-Saeed, F. A., et al. (2020). Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4 H -pyrano[2,3- b ]pyridine derivatives. ResearchGate. [Link]
-
Chen, H., et al. (2022). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. [Link]
-
ResearchGate. (2025, August 6). Fluorescence detection techniques for protein kinase assay. Retrieved from ResearchGate. [Link]
-
Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
ResearchGate. (n.d.). (a) 3,4-diaminopyridine (3,4-DAP) and (b).... Retrieved from ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2018). Results of FDA study support development of high throughput sequencing for viral safety evaluation of biologic materials. FDA. [Link]
-
Genetic Engineering & Biotechnology News. (2024, November 7). Accelerating Discovery and Development with Advances in High-Throughput Screening. GEN. [Link]
-
myaware. (2020). 3,4-Diaminopyridine (3,4-DAP). Retrieved from myaware. [Link]
-
Persec, M., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules. [Link]
-
Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from Nanomicrospheres. [Link]
-
Chen, H., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling. [Link]
-
Green, D. M., et al. (2012). Content variability of active drug substance in compounded oral 3,4-diaminopyridine products. Journal of Clinical Pharmacy and Therapeutics. [Link]
-
El-Gazzar, M. G., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports. [Link]
-
ResearchGate. (2025, October 13). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from ResearchGate. [Link]
Sources
- 1. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.co.uk [promega.co.uk]
- 9. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. news-medical.net [news-medical.net]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 15. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. pharmtech.com [pharmtech.com]
Application Notes and Protocols for the Regioselective N-Alkylation of Pyridine-3,4-diamines
For Researchers, Scientists, and Drug Development Professionals
This document moves beyond a simple recitation of steps, delving into the rationale behind the chosen methodology, potential challenges, and strategies for ensuring a successful and reproducible synthesis.
Introduction: The Significance of N-Alkylated Pyridine-3,4-diamines
Pyridine-3,4-diamines are privileged heterocyclic motifs in drug discovery. Their unique electronic and structural features allow them to serve as versatile building blocks for a wide range of biologically active compounds. N-alkylation of this scaffold is a key derivatization step, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. Furthermore, the strategic introduction of alkyl groups can profoundly influence the binding affinity and selectivity of the final compound for its biological target. For instance, substituted imidazo[4,5-c]pyridines, which can be synthesized from N-alkylated pyridine-3,4-diamines, have been investigated for their potential as anticancer and antihistamine agents.
Mechanistic Considerations: The Challenge of Regioselectivity
The N-alkylation of pyridine-3,4-diamine presents a key regiochemical challenge: will the alkyl group attach to the nitrogen at the 3-position (N3) or the 4-position (N4)? The outcome is governed by a combination of electronic and steric factors. The two exocyclic amino groups exhibit different nucleophilicities due to their positions relative to the ring nitrogen. The 4-amino group is generally more nucleophilic due to resonance effects. However, the steric environment around each nitrogen also plays a crucial role.
Direct alkylation with alkyl halides can often lead to a mixture of N3 and N4 alkylated products, as well as potential over-alkylation. For achieving high regioselectivity, reductive amination stands out as a superior and widely adopted strategy. This method involves the condensation of the diamine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding amine. The regioselectivity of this process is often dictated by the initial condensation step, which can be influenced by the steric bulk of the reactants and the reaction conditions.
Synthesis of the Starting Material: 3,4-Diaminopyridine
A reliable synthesis of the starting material is crucial. 3,4-Diaminopyridine can be prepared from 4-methoxypyridine in a three-step sequence as outlined in the literature[1].
Caption: Synthetic route to 3,4-diaminopyridine.
Detailed Protocol: Regioselective N4-Alkylation via Reductive Amination
This protocol focuses on the regioselective N4-alkylation of pyridine-3,4-diamine using reductive amination. This method is generally preferred due to its milder conditions and often superior regioselectivity compared to direct alkylation with alkyl halides. The choice of reducing agent is critical; sodium triacetoxyborohydride is often favored as it is a mild and selective reagent that can be used in a one-pot procedure.
Materials and Equipment
| Reagents | Equipment |
| 3,4-Diaminopyridine | Round-bottom flasks |
| Aldehyde or Ketone | Magnetic stirrer and stir bars |
| Sodium triacetoxyborohydride | Inert atmosphere setup (Nitrogen or Argon) |
| Dichloromethane (DCM), anhydrous | Standard laboratory glassware |
| Acetic acid (glacial) | Rotary evaporator |
| Saturated aqueous sodium bicarbonate | Thin Layer Chromatography (TLC) plates |
| Anhydrous magnesium sulfate | Column chromatography setup |
Experimental Workflow
Caption: Step-by-step workflow for reductive amination.
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 3,4-diaminopyridine (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the diamine. The concentration can be adjusted, but a starting point of 0.1 M is common.
-
Addition of Carbonyl Compound: Add the desired aldehyde or ketone (1.0-1.2 eq) to the solution.
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1-0.2 eq). The acid catalyzes the formation of the iminium ion intermediate.
-
Initial Stirring: Stir the reaction mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) in portions over 15-20 minutes. The portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This can take anywhere from a few hours to overnight.
-
Workup - Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Be cautious as gas evolution (hydrogen) may occur.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to isolate the desired N-alkylated pyridine-3,4-diamine.
Alternative N-Alkylation Strategies
While reductive amination is a robust method, other techniques can be employed for the N-alkylation of aminopyridines.
| Method | Description | Advantages | Disadvantages |
| Direct Alkylation | Reaction with alkyl halides in the presence of a base. | Simple procedure. | Often poor regioselectivity, risk of over-alkylation. |
| Catalytic N-alkylation | Using alcohols as alkylating agents in the presence of a catalyst (e.g., Ru or Zn-based).[2][3] | Atom-economical, uses readily available alcohols. | May require higher temperatures and specific catalysts. |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an amine with an aryl or alkyl halide. | Broad scope for aryl and some alkyl groups. | Requires a pre-functionalized coupling partner and a palladium catalyst. |
Troubleshooting and Key Considerations
-
Low Yield: Ensure all reagents are anhydrous, as moisture can decompose the reducing agent and hinder imine formation. If the reaction stalls, gentle heating may be beneficial.
-
Poor Regioselectivity: The regioselectivity can be influenced by the steric bulk of the aldehyde/ketone. Bulky carbonyl compounds may favor reaction at the less hindered amino group.
-
Over-alkylation: Using a slight excess of the diamine relative to the alkylating agent can help to minimize the formation of dialkylated products.
-
Purification Challenges: The polarity of the starting material and the product can be similar. Careful selection of the TLC and column chromatography eluent system is crucial for successful separation.
Conclusion
The regioselective N-alkylation of pyridine-3,4-diamines is a critical transformation in the synthesis of medicinally important compounds. Reductive amination offers a reliable and often highly selective method for achieving this. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can efficiently synthesize a diverse range of N-alkylated pyridine-3,4-diamine derivatives for further exploration in drug discovery programs.
References
- To be populated with relevant citations
-
Facile, Regioselective Syntheses of N-Alkylated 2,3-Diaminopyridines and Imidazo[4,5-b]pyridines. American Chemical Society. Available at: [Link]
- CN113214146A - Process for the N-alkylation of aminopyridines. Google Patents.
- CN114315706A - Synthetic method of 3, 4-diaminopyridine. Google Patents.
-
An Overview of Palladium-Catalyzed N- alkylation Reactions. ChemRxiv. Available at: [Link]
-
Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. Available at: [Link]
-
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Publishing. Available at: [Link]
Sources
- 1. CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N -Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06751C [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for N4-ethylpyridine-3,4-diamine
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of N4-ethylpyridine-3,4-diamine. This guide is designed for researchers, chemists, and drug development professionals. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. Aromatic diamines are notoriously sensitive, but with careful technique and a solid understanding of the reaction mechanism, you can achieve high yields and purity.
Frequently Asked Questions (FAQs): Synthesis & Optimization
Q1: What is the most reliable and high-yielding synthetic route to prepare N4-ethylpyridine-3,4-diamine?
The most robust and widely adopted method for synthesizing aromatic diamines like N4-ethylpyridine-3,4-diamine is through the catalytic hydrogenation of its nitro-amino precursor, in this case, N-ethyl-3-nitro-4-aminopyridine. This transformation is a classic nitro group reduction, which is highly efficient and generally clean.[1][2]
The reaction involves reducing the nitro group (-NO₂) to an amino group (-NH₂) using a catalyst, typically Palladium on carbon (Pd/C), under a hydrogen atmosphere.[3][4] This method is often preferred due to its high chemoselectivity, avoiding the use of harsh or stoichiometric metal reductants.
Q2: My reaction yield is consistently low. What are the most probable causes and how can I improve it?
Low yield is a common frustration. Let's break down the likely culprits, starting with the most common.
-
Catalyst Inactivity: The palladium catalyst is the engine of this reaction. Its activity can be compromised by impurities in the starting material or solvent (e.g., sulfur or halide compounds). Ensure your starting materials are of high purity. The catalyst itself can also degrade over time.
-
Solution: Use a fresh batch of high-quality 10% Pd/C. For a more active catalyst, consider using a Pearlman's catalyst (Pd(OH)₂/C). Ensure the catalyst is fully suspended in the reaction mixture; vigorous stirring is essential.
-
-
Incomplete Reaction: The reaction may not be running to completion. This can be due to insufficient hydrogen pressure, short reaction time, or low temperature.
-
Solution: Monitor the reaction progress by TLC or LC-MS. If the starting material is still present after the expected time, you can try increasing the hydrogen pressure (if your equipment allows), extending the reaction time, or gently warming the reaction. A typical protocol runs for 24 hours at a slightly elevated temperature.[4]
-
-
Product Degradation: N4-ethylpyridine-3,4-diamine, like many aromatic diamines, is susceptible to oxidation, especially once the reaction is complete and the protective hydrogen atmosphere is removed. Exposure to air can lead to the formation of colored, polymeric impurities, reducing the isolated yield of your desired product.[5][6]
-
Solution: Once the reaction is complete, filter the catalyst and concentrate the product under an inert atmosphere (Nitrogen or Argon). Handle the crude and purified material with minimal exposure to air.
-
Q3: There are several methods for nitro group reduction. Why is catalytic hydrogenation preferred, and what are the alternatives?
Catalytic hydrogenation is the method of choice primarily due to its cleanliness and efficiency.[3] The only byproduct is water, which simplifies the workup procedure significantly. However, it's not always suitable, especially if your molecule contains other functional groups that could also be reduced (e.g., alkenes, alkynes, or benzyl protecting groups).
Here is a comparison of common reduction methods:
| Reductant System | Typical Solvent(s) | Advantages | Disadvantages & Considerations |
| H₂ / Pd/C | Methanol, Ethanol, THF, Ethyl Acetate | High yield, clean byproducts (H₂O), catalyst is recyclable.[3][4] | Can reduce other functional groups. Catalyst can be pyrophoric. Requires specialized hydrogenation equipment. |
| Iron (Fe) / HCl or Acetic Acid | Ethanol/Water | Inexpensive, mild, and tolerant of many functional groups.[3] | Requires acidic conditions. Workup involves filtering iron salts, which can be cumbersome. |
| Tin(II) Chloride (SnCl₂) / HCl | Ethanol, Ethyl Acetate | Mild conditions, good for sensitive substrates.[3] | Stoichiometric amounts of tin salts are produced, which must be removed during workup. |
| Sodium Sulfide (Na₂S) | Water/Ethanol | Can be used for selective reduction of one nitro group in the presence of others.[3] | Reaction can be slow and may require heating. Sulfide reagents have a strong odor. |
For N4-ethylpyridine-3,4-diamine, where the precursor typically lacks other reducible groups, catalytic hydrogenation remains the superior choice for achieving high purity and yield.
Diagram: General Synthesis Workflow
The overall process from precursor to purified product can be visualized as follows. Success at each stage is critical for the final outcome.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US9284258B2 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Purification of Crude N4-ethylpyridine-3,4-diamine
Welcome to the technical support center for the purification of crude N4-ethylpyridine-3,4-diamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process. Our goal is to provide you with the expertise and practical insights needed to achieve high-purity N4-ethylpyridine-3,4-diamine for your research and development endeavors.
I. Understanding the Molecule and Potential Impurities
N4-ethylpyridine-3,4-diamine is a substituted pyridine derivative with two amino groups, making it a basic compound. The presence of the pyridine ring and the amino functionalities dictates its chemical behavior and solubility, which are critical considerations for purification.
Potential impurities in crude N4-ethylpyridine-3,4-diamine can arise from several sources, including the synthetic route and degradation. A common synthesis involves the ethylation of 3,4-diaminopyridine.[1] Therefore, common impurities may include:
-
Unreacted 3,4-diaminopyridine: The starting material for the ethylation reaction.
-
Over-alkylated products: Dialkylated or other poly-alkylated species.
-
Isomeric byproducts: Alkylation at other positions on the pyridine ring or the other amino group.
-
Reagents and byproducts from preceding steps: For instance, if the synthesis starts from 4-methoxypyridine, impurities like 4-methoxy-3-nitropyridine or 4-amino-3-nitropyridine might be present.[2]
-
Degradation products: Oxidation of the amino groups can lead to colored impurities.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of N4-ethylpyridine-3,4-diamine in a question-and-answer format.
Recrystallization Issues
Question: I'm having trouble getting my crude N4-ethylpyridine-3,4-diamine to crystallize. It either oils out or remains in solution. What should I do?
Answer: "Oiling out" or failure to crystallize are common issues, especially with amines which can be "oily" compounds.[3] The key is to find the right solvent or solvent system. For polar compounds like N4-ethylpyridine-3,4-diamine, polar protic solvents like ethanol or isopropanol, or polar aprotic solvents like ethyl acetate are good starting points.[4]
Troubleshooting Steps:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and with heating. The ideal solvent will dissolve your compound when hot but not at room temperature.[4]
-
Mixed Solvent Systems: If a single solvent is not effective, try a mixed solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly. Common mixed solvent systems for similar compounds include ethanol/water or ethyl acetate/hexane.
-
Slow Cooling: Rapid cooling often promotes oiling out. Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Seeding: If you have a small amount of pure N4-ethylpyridine-3,4-diamine, adding a seed crystal to the supersaturated solution can induce crystallization.
-
Scratching: Scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and promote crystallization.
Question: My recrystallized product is still colored, what is causing this and how can I fix it?
Answer: A persistent color, often yellowish or brownish, in your recrystallized product typically indicates the presence of colored impurities, which are often oxidation products.
Solutions:
-
Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities. Add a small amount of activated charcoal to the hot solution of your crude product before filtration. Be cautious not to add too much, as it can also adsorb your desired compound.
-
Hot Filtration: Perform a hot filtration of the solution after dissolving the crude product to remove any insoluble impurities that may be colored.
-
Inert Atmosphere: If your compound is particularly sensitive to oxidation, consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon).
Column Chromatography Challenges
Question: My N4-ethylpyridine-3,4-diamine is streaking badly on the silica gel column, leading to poor separation. What can I do to improve this?
Answer: Streaking of basic compounds like amines on silica gel is a common problem due to the acidic nature of the silica, which leads to strong interactions with the basic analyte.[5]
Optimization Strategies:
-
Addition of a Basic Modifier: Add a small amount of a competing base, such as triethylamine (typically 0.1-1%) or ammonia, to your mobile phase.[6] This will neutralize the acidic sites on the silica gel and improve the peak shape of your basic compound.
-
Choice of Solvents: A common mobile phase for purifying pyridine derivatives is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.
-
Alternative Stationary Phases: If silica gel continues to give poor results, consider using a different stationary phase:
-
Alumina (basic or neutral): Alumina is less acidic than silica and can be a better choice for purifying basic compounds.
-
Reversed-phase (C18): For more polar compounds, reversed-phase chromatography with a mobile phase of acetonitrile and water (often with a buffer like formic acid or ammonium acetate) can provide excellent separation.[4]
-
Workflow for Column Chromatography Troubleshooting
Sources
- 1. N4-(cyclopropylmethyl)pyridine-3,4-diamine | 1040043-50-2 | Benchchem [benchchem.com]
- 2. CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents [patents.google.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Purification of N4-ethylpyridine-3,4-diamine
Introduction: The Challenge of Purifying N4-ethylpyridine-3,4-diamine
N4-ethylpyridine-3,4-diamine is a key heterocyclic amine intermediate in pharmaceutical research and development. Its unique structure, featuring a basic pyridine ring and two adjacent amino groups, imparts desirable biological properties but also presents significant challenges for purification. Researchers frequently encounter issues such as poor peak shape, co-elution with structurally similar impurities, and on-column degradation.
This technical guide provides a comprehensive, experience-driven framework for troubleshooting and optimizing the chromatographic purification of N4-ethylpyridine-3,4-diamine. Moving beyond simple procedural lists, we delve into the underlying chemical principles to empower you to make informed decisions, leading to a more robust and efficient purification process.
Section 1: Troubleshooting Guide for Common Purification Issues
This section is designed to help you diagnose and resolve specific problems encountered during the chromatographic purification of N4-ethylpyridine-3,4-diamine.
Issue 1: Severe Peak Tailing
Question: My chromatogram shows a sharp leading edge but a broad, trailing edge for my main peak. Why is this happening and how can I achieve a symmetrical peak?
Answer: Peak tailing is the most common issue when purifying basic compounds like N4-ethylpyridine-3,4-diamine on silica-based columns.[1][2] The root cause is a secondary, undesirable interaction between the basic amine functional groups of your molecule and acidic residual silanol groups (Si-OH) on the surface of the stationary phase.[2][3][4] This interaction is strong and leads to a mixed-mode retention mechanism (hydrophobic and ionic), causing some molecules to be retained longer than others, resulting in a "tail".[2]
To achieve a sharp, symmetrical peak, you must mitigate these secondary silanol interactions. The following strategies, summarized in the table below, are highly effective.
| Strategy | Mechanism of Action | Recommended Implementation | Potential Trade-offs |
| 1. Lower Mobile Phase pH | Protonates the silanol groups (Si-OH to Si-OH2+), minimizing their ability to interact with the protonated basic analyte.[1] | Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.0 using an additive like 0.1% formic acid or trifluoroacetic acid (TFA).[5][6] | Increased retention of the analyte may occur. Ensure your column is stable at low pH. |
| 2. Use a Competing Base | A small, basic additive in the mobile phase preferentially interacts with the active silanol sites, effectively "shielding" them from your analyte.[1][7] | Add 0.1-0.5% triethylamine (TEA) or another volatile amine to the mobile phase. This is particularly effective in normal-phase chromatography.[8] | Can cause ion suppression if using mass spectrometry (MS) detection. |
| 3. Increase Buffer Concentration | Higher buffer salt concentrations can help mask the residual silanol sites and provide a more consistent ionic environment. | Use a buffer concentration of 20-50 mM (e.g., ammonium formate or ammonium acetate) if your method allows. | High salt concentrations can lead to precipitation in high organic mobile phases and may not be suitable for preparative chromatography due to removal challenges. |
| 4. Select a Modern, End-Capped Column | Use a high-purity silica column where the residual silanols have been chemically deactivated ("end-capped"). These columns exhibit significantly less tailing for basic compounds.[1][9] | Choose a reputable C18 or Phenyl column specifically marketed as "base-deactivated" or suitable for basic compounds. | These columns can be more expensive, but the improvement in peak shape and method robustness often justifies the cost. |
Issue 2: Co-elution with Impurities
Question: I have an impurity that is eluting very close to, or completely overlapping with, my main product peak. How can I improve the separation (selectivity)?
Answer: Achieving selectivity between N4-ethylpyridine-3,4-diamine and its related impurities (e.g., isomers, starting materials, or degradation products) requires manipulating the subtle differences in their interactions with the stationary and mobile phases.[10]
Strategies to Enhance Selectivity:
-
Change the Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with your analytes compared to the aprotic acetonitrile, often altering the elution order.[11]
-
Switch the Stationary Phase: If a C18 column fails to provide resolution, the impurity likely has a similar hydrophobicity. A change in stationary phase chemistry provides an alternative separation mechanism.[12]
-
Phenyl-Hexyl Phase: This phase offers pi-pi interactions with the aromatic pyridine ring.[13] If your impurity lacks this aromaticity or has a different electronic structure, a phenyl column can provide excellent selectivity.
-
Polar-Embedded Phase: These phases have a polar group (e.g., amide or carbamate) embedded in the alkyl chain. They offer different selectivity for polar compounds and can be used with highly aqueous mobile phases without phase collapse.
-
-
Fine-Tune the Mobile Phase pH: Small adjustments to the pH can alter the degree of ionization of your target compound versus the impurity, potentially leading to a significant change in retention and resolution.[6] This is especially true if the impurity has a different pKa value.
Issue 3: Compound Degradation and Low Recovery
Question: My final purified sample shows new impurity peaks after a short time, or I am recovering significantly less material than I injected. What could be the cause?
Answer: Aromatic diamines can be susceptible to degradation, particularly oxidation.[14][15] The presence of atmospheric oxygen, light, and certain solvents can lead to the formation of colored byproducts and a loss of purity over time.[8][15]
Causality and Preventive Measures:
-
Oxidative Degradation: The electron-rich diamine system is prone to oxidation. Studies on the closely related 3,4-diaminopyridine have shown it degrades in the presence of an oxidizing agent to form products like 4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide.[15]
-
Solution: Degas your mobile phases thoroughly. After purification, immediately evaporate the solvent under reduced pressure at a low temperature. Store the final, dry compound under an inert atmosphere (nitrogen or argon) in an amber vial to protect it from light and oxygen.[8]
-
-
On-Column Degradation: The acidic nature of silica gel, especially in normal-phase chromatography, can catalyze the degradation of sensitive compounds.[1]
-
Solution: If degradation is suspected, use a less acidic stationary phase like alumina or a deactivated reverse-phase column. Minimize the time the compound spends on the column by using a faster flow rate or a steeper gradient.
-
-
Irreversible Adsorption: Strong interactions with the stationary phase, as discussed in the peak tailing section, can sometimes be so strong that a portion of the compound does not elute, leading to low recovery.[7]
Section 2: Visual Workflow Guides
The following diagrams illustrate key decision-making and experimental processes for successful purification.
Caption: A high-level workflow for troubleshooting common chromatography issues.
Section 3: Experimental Protocol - A Validated HPLC Purification Method
This section provides a robust, step-by-step protocol for the purification of N4-ethylpyridine-3,4-diamine using reverse-phase HPLC. This method is designed to provide good peak shape and resolution from common impurities.
Protocol: Reverse-Phase HPLC Purification
-
Column Selection:
-
Use a high-quality, base-deactivated C18 or Phenyl-Hexyl column.
-
Recommended Dimensions (Preparative): 20-30 mm internal diameter, 150-250 mm length, 5-10 µm particle size.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Deionized Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Procedure: Filter both mobile phases through a 0.45 µm filter to remove particulates. Degas thoroughly for 15-20 minutes using sonication or vacuum to prevent bubble formation in the pump.
-
-
Sample Preparation:
-
Dissolve the crude N4-ethylpyridine-3,4-diamine in a minimal amount of a solvent mixture that is weak relative to the starting mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid, or Dimethyl Sulfoxide if solubility is an issue).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any insoluble material that could clog the column.
-
-
Chromatographic Conditions:
-
Flow Rate: Adjust based on column diameter (e.g., 20-40 mL/min for a 20 mm ID column).
-
Detection: UV at 254 nm or a wavelength determined by a UV scan of the compound.
-
Gradient Program (Example):
-
0-5 min: 5% B (Hold)
-
5-25 min: 5% to 50% B (Linear Gradient)
-
25-30 min: 50% to 95% B (Steep Gradient for column wash)
-
30-35 min: 95% B (Hold)
-
35-36 min: 95% to 5% B (Return to initial)
-
36-45 min: 5% B (Re-equilibration)
-
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV detector signal, ensuring collection starts just before the peak rises and ends just after it returns to baseline.
-
Analyze the purity of each collected fraction using an analytical HPLC method before combining the pure fractions.
-
-
Post-Purification Work-up:
-
Combine the fractions confirmed to be of high purity.
-
Remove the organic solvent (Acetonitrile) and some water using a rotary evaporator at a low temperature (<40°C).
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified compound as a stable formate salt.
-
Caption: Step-by-step workflow for HPLC purification of N4-ethylpyridine-3,4-diamine.
Section 4: Frequently Asked Questions (FAQs)
Q1: Can I use normal-phase chromatography on silica gel for this purification? A1: While possible, it is often challenging. The basic amine groups interact very strongly with the acidic silica gel, which can lead to severe peak tailing and potential irreversible adsorption (low recovery).[7][8] If you must use silica gel, it is critical to add a competing base like triethylamine (0.5-2%) or ammonia in methanol to your mobile phase to improve peak shape.[8]
Q2: How do I choose between a C18 and a Phenyl column as a starting point? A2: A modern, base-deactivated C18 column is an excellent, general-purpose starting point for most reverse-phase applications.[8] However, because N4-ethylpyridine-3,4-diamine contains an aromatic ring, a Phenyl column is a highly logical choice. It provides an alternative selectivity based on pi-pi interactions, which can be very effective at separating aromatic compounds from non-aromatic or differently substituted aromatic impurities.[13]
Q3: What are the most likely impurities I should be looking for? A3: Impurities often stem from the synthetic route. For instance, if the diamine is prepared via the reduction of a dinitro- or nitro-amino precursor, incomplete reaction can leave these starting materials as impurities. Isomeric impurities (e.g., N3-ethylpyridine-3,4-diamine) are also possible depending on the synthesis. Forced degradation studies on similar compounds suggest that oxidative impurities, such as N-oxides, can also form.[15]
Q4: My purified compound is a salt (e.g., hydrochloride). How does this affect chromatography? A4: Injecting a salt can sometimes lead to broad or split peaks, especially if the mobile phase does not contain the same counter-ion.[1] This is due to on-column ion exchange. Using a buffered mobile phase or, as recommended in the protocol, a mobile phase with an acid modifier like formic acid, helps to ensure the analyte is in a consistent, protonated state (formate salt), which generally leads to much better chromatography.
References
-
ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available from: [Link]
-
ResearchGate. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Available from: [Link]
-
Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Available from: [Link]
-
ResearchGate. (2015). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. Available from: [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]
-
PubMed. (2011). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Available from: [Link]
- Google Patents. (2016). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
Inter-Research Science Publisher. (1997). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Available from: [Link]
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Available from: [Link]
-
PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Available from: [Link]
-
Sorbtech. (2026). Mastering Stationary Phases: Selection Criteria and Method Development. Available from: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available from: [Link]
-
PMC. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Available from: [Link]
-
MDPI. (2020). Catalytic Degradation of 4-Ethylpyridine in Water by Heterogeneous Photo-Fenton Process. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]
-
ResearchGate. (2014). Forced Degradation Studies to Assess the Stability of Drugs and Products. Available from: [Link]
-
Acta Poloniae Pharmaceutica. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]
-
Waters Corporation. HPLC Separation Modes. Available from: [Link]
-
LCGC International. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available from: [Link]
-
PubMed. (2006). Aerobic biodegradation of 4-methylpyridine and 4-ethylpyridine by newly isolated Pseudonocardia sp. strain M43. Available from: [Link]
-
SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Available from: [Link]
-
LCGC International. (2015). Choosing the Right HPLC Stationary Phase. Available from: [Link]
-
LCGC North America. (2001). Why Do Peaks Tail?. Available from: [Link]
-
American Chemical Society. (2026). Amine-Appended Hyper-Crosslinked Polymers for Direct Air Capture of CO2. Available from: [Link]
-
ResearchGate. (2022). Microbial degradation mechanism of pyridine by Paracoccus sp. NJUST30 newly isolated from aerobic granules. Available from: [Link]
-
University of Helsinki. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available from: [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Available from: [Link]
-
YouTube. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Available from: [Link]
-
Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. Available from: [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]
-
ChemistryViews. (2010). Puzzling Pyridine Problem Probed. Available from: [Link]
-
PMC. (2019). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Available from: [Link]
-
PubMed. (2005). Optimization of mobile phase in the separation of beta-blockers by HPLC. Available from: [Link]
-
Environmental Science: Processes & Impacts. (2015). Chromatographic methods for the isolation, separation and characterisation of dissolved organic matter. Available from: [Link]
-
AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Available from: [Link]
Sources
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- 3. Restek - Videoartikel [de.restek.com]
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- 5. researchgate.net [researchgate.net]
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- 15. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Side-Product Formation in N4-Ethylpyridine-3,4-diamine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N4-ethylpyridine-3,4-diamine. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you anticipate and mitigate the formation of common side-products in your reactions. By understanding the underlying chemical principles, you can optimize your reaction conditions to achieve higher yields and purity of your target compounds.
Introduction: The Reactivity Landscape of N4-Ethylpyridine-3,4-diamine
N4-ethylpyridine-3,4-diamine is a valuable building block in medicinal chemistry, particularly for the synthesis of imidazo[4,5-c]pyridine scaffolds.[1] Its utility stems from the presence of two nucleophilic amino groups at the 3 and 4 positions of the pyridine ring. However, this dual reactivity also presents challenges in controlling selectivity and preventing the formation of undesired side-products. The key to successful synthesis lies in understanding the subtle differences in the reactivity of the N3-primary amine and the N4-ethylamino group.
Generally, the exocyclic N4-ethylamino group is more nucleophilic and less sterically hindered than the endocyclic N3-amino group. This difference is the primary determinant of regioselectivity in many reactions. However, factors such as the nature of the electrophile, reaction temperature, solvent, and pH can all influence the reaction outcome.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during reactions with N4-ethylpyridine-3,4-diamine in a question-and-answer format.
Acylation Reactions: Controlling Mono- vs. Di-acylation
Question: I am trying to mono-acylate N4-ethylpyridine-3,4-diamine at the N3-position, but I am observing a significant amount of a di-acylated side-product. How can I improve the selectivity for the desired mono-acylated product?
Answer: This is a common challenge due to the presence of two nucleophilic amino groups. The formation of a di-acylated byproduct is a frequent observation.
Causality and Troubleshooting:
-
Reactivity Difference: The N4-ethylamino group is generally more nucleophilic than the N3-amino group. However, under forcing conditions or with highly reactive acylating agents, di-acylation can readily occur.
-
Steric Hindrance: While the N4-ethylamino group is more nucleophilic, the ethyl group does introduce some steric bulk. The choice of acylating agent can be critical. Acylating agents with significant steric bulk may favor reaction at the less hindered N3-position.
-
Reaction Conditions:
-
Stoichiometry: Use of a slight excess (1.0-1.1 equivalents) of the acylating agent is a common starting point, but careful control is necessary. Adding the acylating agent slowly and at a low temperature can help to favor mono-acylation.
-
Temperature: Lowering the reaction temperature (e.g., 0 °C or -20 °C) will decrease the overall reaction rate but can significantly enhance selectivity by favoring the reaction at the more nucleophilic site.
-
Base: The choice and amount of base can be critical. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often preferred over less hindered bases like triethylamine. Using a precise stoichiometric amount of base relative to the acylating agent can also help prevent the deprotonation of the second amino group, reducing its reactivity towards acylation.
-
Proposed Protocol for Selective Mono-acylation:
-
Dissolve N4-ethylpyridine-3,4-diamine (1.0 eq.) and a non-nucleophilic base (e.g., DIPEA, 1.1 eq.) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C or lower in an ice or dry ice/acetone bath.
-
Slowly add a solution of the acylating agent (1.05 eq.) in the same solvent dropwise over 30-60 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Cyclocondensation Reactions: Formation of Imidazo[4,5-c]pyridines and Potential Pitfalls
Question: I am performing a cyclocondensation reaction with N4-ethylpyridine-3,4-diamine and a carboxylic acid to form an imidazo[4,5-c]pyridine derivative, but my yield is low and I have multiple spots on my TLC plate. What are the likely side-products?
Answer: The formation of imidazo[4,5-c]pyridines is a key application of this diamine.[1] However, several side reactions can lead to a complex product mixture.
Potential Side-Products and their Formation:
-
Incomplete Cyclization (Amide Intermediate): The reaction proceeds through an initial amide formation followed by cyclization. If the cyclization step is incomplete, you may isolate the mono-acylated intermediate.
-
Troubleshooting: Ensure sufficient reaction time and temperature. For less reactive carboxylic acids, using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can facilitate the initial amide formation.[2] The use of dehydrating conditions (e.g., a Dean-Stark trap or the presence of molecular sieves) can also drive the reaction towards the cyclized product.
-
-
Formation of Regioisomers: While the initial acylation is expected to occur at the more nucleophilic N4-position, subsequent cyclization involves the N3-amino group. However, under certain conditions, initial acylation at the N3 position followed by an unfavored cyclization could lead to trace isomeric impurities.
-
Oxidation Products: Aromatic diamines are susceptible to oxidation, especially at elevated temperatures and in the presence of air. This can lead to the formation of colored impurities. A stability study on 3,4-diaminopyridine showed that it can degrade in the presence of an oxidizing agent to form 4-amino-3-nitropyridine and 3,4-diaminopyridine-N-oxide.[3] Similar degradation pathways are possible for the N4-ethyl derivative.
-
Troubleshooting: Running the reaction under an inert atmosphere (nitrogen or argon) can minimize oxidation. Using freshly purified starting materials and solvents is also recommended.
-
Visualizing the Reaction Pathway:
Caption: Cyclocondensation reaction pathway and potential side-products.
Dimerization and Polymerization
Question: After my reaction, I have a significant amount of high molecular weight, insoluble material. What could be the cause?
Answer: Dimerization or polymerization can be a significant side reaction, particularly under harsh conditions.
Causality and Troubleshooting:
-
Intermolecular Reactions: At higher concentrations and temperatures, intermolecular reactions between molecules of N4-ethylpyridine-3,4-diamine or between the diamine and the product can occur, leading to dimers and higher oligomers.
-
Highly Reactive Reagents: Using highly reactive, difunctional reagents can lead to cross-linking and polymerization.
-
Troubleshooting:
-
Concentration: Running the reaction at a lower concentration can favor intramolecular reactions over intermolecular ones.
-
Temperature: Avoid excessively high temperatures.
-
Order of Addition: Adding the more reactive species slowly to a solution of the other reactant can help maintain a low concentration of the reactive species and minimize side reactions.
-
Oxidation of the Pyridine Ring
Question: My final product has a mass that is 16 units higher than expected, and I suspect N-oxide formation. How can I avoid this?
Answer: The pyridine nitrogen is susceptible to oxidation, especially in the presence of oxidizing agents or even air at elevated temperatures.[3]
Causality and Troubleshooting:
-
Oxidizing Conditions: The use of reagents that can act as oxidizing agents (e.g., certain metal catalysts, peroxides) can lead to the formation of the pyridine N-oxide.
-
Atmospheric Oxygen: Prolonged heating in the presence of air can also cause oxidation.
-
Troubleshooting:
-
Inert Atmosphere: As mentioned previously, conducting reactions under an inert atmosphere is a crucial preventative measure.
-
Degassed Solvents: Using solvents that have been degassed to remove dissolved oxygen can be beneficial.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant may be considered, but its compatibility with the desired reaction must be verified.
-
Data Summary: Common Side-Products and their Characteristics
| Side-Product Type | Common Cause | Analytical Signature (LC-MS) | Prevention Strategy |
| Di-acylated Product | Excess acylating agent, high temperature | M + (2 x acyl group) | Control stoichiometry, low temperature, slow addition |
| Amide Intermediate | Incomplete cyclization | M + acyl group | Increase reaction time/temperature, use coupling agents |
| Oxidation Products | Exposure to air, oxidizing reagents | M + 16 (N-oxide), M + 30 (nitro) | Inert atmosphere, degassed solvents |
| Dimers/Polymers | High concentration, high temperature | High molecular weight ions | Lower concentration, controlled temperature |
Experimental Protocols
Protocol 1: Purification of N4-Ethylpyridine-3,4-diamine Prior to Use
Aromatic diamines can degrade upon storage. It is often beneficial to purify N4-ethylpyridine-3,4-diamine before use, especially if it appears discolored.
-
Dissolve the crude N4-ethylpyridine-3,4-diamine in a minimal amount of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Add silica gel to the solution to form a slurry.
-
Evaporate the solvent to obtain a dry powder.
-
Load the dry powder onto a silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes, gradually increasing the polarity. The pure product is typically a pale yellow solid.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Protocol 2: General Procedure for Cyclocondensation with an Aldehyde
This protocol describes a general method for the synthesis of 2-substituted-imidazo[4,5-c]pyridines.
-
In a round-bottom flask, dissolve N4-ethylpyridine-3,4-diamine (1.0 eq.) and the desired aldehyde (1.0 eq.) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Add a catalytic amount of an acid (e.g., a few drops of acetic acid) or a Lewis acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction may require several hours to go to completion.
-
Once the starting materials are consumed, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing Troubleshooting Logic
Caption: A flowchart for troubleshooting common issues in reactions involving N4-ethylpyridine-3,4-diamine.
By carefully considering the factors outlined in this guide, researchers can effectively troubleshoot and optimize their reactions, leading to improved yields and purities of their desired products.
References
-
Dhinakaran, I., Padmini, V., & Bhuvanesh, N. (2015). One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. Journal of Chemical Sciences, 127(12), 2201–2209. [Link]
-
ResearchGate. (2025). Regioselective Synthesis of an Imidazo[4,5- c ]pyridine through Selective Acylation of 3,4-Diaminopyridine: Synthesis of CP885,316. [Link]
- Google Patents. (n.d.). Oxidation of alkyl pyridines and alkyl quinolines. (US2109954A).
-
Krajczyk, A., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3192. [Link]
-
ResearchGate. (2025). Diamine-dialdehyde condensations. [Link]
-
Ferey, L., et al. (2012). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 106-114. [Link]
-
Funai, M., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89. [Link]
-
PubMed. (2013). Synthesis and pharmacological evaluation of novel N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as TRPM8 antagonists. [Link]
-
FULIR. (n.d.). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. [Link]
-
PubMed. (n.d.). Synthesis and oxidation of aminoalkyl-onium compounds by pig kidney diamine oxidase. [Link]
-
ResearchGate. (2025). Condensation Reactions between Aldehydes and 5,5-Dimethyl-1,3-cyclohexanedione in Water without Catalyst. [Link]
-
ResearchGate. (2025). Formation of amides: One-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]
-
National Institutes of Health. (n.d.). Regioselective difunctionalization of pyridines via 3,4-pyridynes. [Link]
-
Open Access LMU. (n.d.). Annelated Pyridine Bases for the Selective Acylation of 1,2-Diols. [Link]
-
PubMed. (n.d.). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. [Link]
-
ResearchGate. (2016). Synthesis and antiradical activity of 4-aryl(hetaryl)-substituted 3-aminopyridin-2(1Н)-ones. [Link]
-
PubMed. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]
-
MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]
-
ResearchGate. (2025). Syntheses of 3,4-dimethylpyridine, 2,3-dimethylpyridine and 2-methyl-3-ethylpyridine. [Link]
-
ResearchGate. (2025). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. [Link]
-
CHIMIA. (n.d.). Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Prac. [Link]
-
National Institutes of Health. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. [Link]
-
Chemistry LibreTexts. (2020). 21.8: Condensation of Acids with Amines. [Link]
-
PubMed. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. [Link]
-
PubMed. (n.d.). Application of Iodine-Amine Oxidation Approach in the Synthesis of Various N-Alkyl Phosphoramidate Oligonucleotide Derivatives. [Link]
-
National Institutes of Health. (2021). ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. [Link]
-
Journal of Chemical Technology and Metallurgy. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. [Link]
-
ResearchGate. (2023). Oxidation process of 1,4-dihydropyridine, 1,4-dihydropyrimidine and pyrrolo-1,4-dihydropyrimidine: quantum chemical study. [Link]
-
PubMed. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]
-
ResearchGate. (n.d.). Synthesis and Photophysical Properties of Ethyl 3,6-Diamino-4-aryl-5-cyanothieno[2,3-b]pyridine-2-carboxylates. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
N4-ethylpyridine-3,4-diamine stability and degradation issues
Welcome to the Technical Support Center for N4-ethylpyridine-3,4-diamine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and potential degradation challenges associated with this compound. The information herein is synthesized from established knowledge of similar chemical structures, offering a robust framework for your experimental design and troubleshooting efforts.
Introduction to N4-ethylpyridine-3,4-diamine Stability
N4-ethylpyridine-3,4-diamine, an aromatic diamine, is a compound of interest in various research and development applications. Like many substituted pyridines and aromatic amines, its stability can be influenced by environmental factors such as storage conditions and experimental parameters. Understanding the potential for degradation is critical for ensuring the accuracy and reproducibility of your results. This guide will walk you through common stability-related questions and provide actionable troubleshooting strategies.
While specific degradation pathways for N4-ethylpyridine-3,4-diamine are not extensively documented in publicly available literature, we can infer potential mechanisms based on the known reactivity of the 3,4-diaminopyridine core and related aromatic amines. The primary areas of concern are oxidation, photodegradation, and reactions at extreme pH or temperature.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for N4-ethylpyridine-3,4-diamine to ensure long-term stability?
A1: To maximize the shelf-life of N4-ethylpyridine-3,4-diamine, it is recommended to store the solid compound in a tightly sealed container in a cool, dry, and dark place.[1] Inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidative degradation. For solutions, preparation in deoxygenated solvents and storage at low temperatures (-20°C or -80°C) is recommended.
Q2: I've noticed a change in the color of my N4-ethylpyridine-3,4-diamine sample. What could be the cause?
A2: Color change, often to a yellowish or brownish hue, is a common indicator of degradation in aromatic amines. This is typically due to oxidation, which can be initiated by exposure to air and/or light. The formation of oxidized, conjugated species can lead to the absorption of visible light.
Q3: What are the likely degradation products of N4-ethylpyridine-3,4-diamine?
A3: Based on the degradation of similar compounds, potential degradation products could arise from:
-
Oxidation: Hydroxylation of the pyridine ring or oxidation of the amino groups.[2]
-
Photodegradation: UV light can promote the formation of radical species, leading to a variety of degradation products.[3]
-
Hydrolysis: While generally stable, extreme pH conditions could potentially lead to hydrolysis, although this is less common for the pyridine ring itself.
Q4: How does pH affect the stability of N4-ethylpyridine-3,4-diamine in aqueous solutions?
A4: The stability of N4-ethylpyridine-3,4-diamine in aqueous solutions can be pH-dependent. The amino groups can be protonated at acidic pH, which may alter the compound's susceptibility to degradation. It is advisable to conduct pH stability studies across the intended experimental range.[4][5]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides a logical approach to resolving them.
Problem 1: Inconsistent or non-reproducible experimental results.
-
Potential Cause: Degradation of the N4-ethylpyridine-3,4-diamine stock solution.
-
Troubleshooting Steps:
-
Verify Purity: Analyze the purity of the solid compound and the stock solution using a suitable analytical method like HPLC-UV.[6][7]
-
Fresh Preparation: Prepare a fresh stock solution from the solid compound.
-
Optimize Storage: Ensure the stock solution is stored under appropriate conditions (see FAQ 1).
-
Control for Light Exposure: Minimize exposure of the compound and its solutions to light, especially UV light.[8]
-
Problem 2: Appearance of unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS).
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Stress Testing: Perform forced degradation studies to intentionally generate degradation products. This can help in identifying the unknown peaks. Stress conditions can include exposure to:
-
Acid (e.g., 0.1 M HCl)
-
Base (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Heat (e.g., 60-80°C)[9]
-
Light (photostability chamber)
-
-
Peak Tracking: Compare the chromatograms from the stressed samples with your experimental sample to identify and track the degradation products.
-
Structure Elucidation: If necessary, use techniques like LC-MS/MS or NMR to elucidate the structure of the major degradation products.
-
Problem 3: Low assay sensitivity or complete loss of activity.
-
Potential Cause: Significant degradation of the active compound.
-
Troubleshooting Steps:
-
Purity Check: Immediately assess the purity of the compound being used in the assay.
-
Review Experimental Conditions: Evaluate if any experimental conditions (e.g., high temperature, extreme pH, presence of oxidizing agents) could be causing rapid degradation.
-
In-situ Stability: If possible, include a control to assess the stability of N4-ethylpyridine-3,4-diamine under the specific assay conditions.
-
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol provides a general starting point for developing an HPLC method for N4-ethylpyridine-3,4-diamine. Optimization will be required for specific applications.[6][7]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B).
Protocol 2: Forced Degradation Study Workflow
This workflow outlines the steps to investigate the degradation pathways of N4-ethylpyridine-3,4-diamine.
Caption: Workflow for a forced degradation study.
Data Summary
While specific quantitative data for N4-ethylpyridine-3,4-diamine is not available, the following table summarizes the general stability of a closely related compound, 3,4-diaminopyridine, as reported in the literature.[1]
| Storage Condition | Duration | Purity Change |
| Refrigerated | 6 months | No significant change |
| Room Temperature | 6 months | No significant change |
| 37°C | 1 month | No significant change |
This data suggests that the core 3,4-diaminopyridine structure is chemically stable under these conditions.
Visualization of Potential Degradation
The following diagram illustrates a hypothetical primary degradation pathway for N4-ethylpyridine-3,4-diamine, focusing on oxidation, a common route for aromatic amines.
Caption: A potential oxidative degradation pathway.
Concluding Remarks
The stability of N4-ethylpyridine-3,4-diamine is a critical parameter for its successful application in research and development. While this compound is expected to exhibit reasonable stability under proper storage conditions, awareness of potential degradation pathways is essential for troubleshooting and ensuring data integrity. The guidelines and protocols provided in this Technical Support Center offer a comprehensive framework for handling and analyzing N4-ethylpyridine-3,4-diamine, enabling researchers to proceed with confidence.
References
- Benchchem. N4-(cyclopropylmethyl)pyridine-3,4-diamine | 1040043-50-2.
- PubMed. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules.
- Santa Cruz Biotechnology. 3,4-Diaminopyridine.
- PubChem. N3-Methylpyridine-3,4-diamine | C6H9N3 | CID 12239324.
- Fisher Scientific. 4 - SAFETY DATA SHEET.
- PubMed. Aerobic biodegradation of 4-methylpyridine and 4-ethylpyridine by newly isolated Pseudonocardia sp. strain M43.
- Journal of Physics: Conference Series. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride).
- ResearchGate. Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC –MS | Request PDF.
- Fisher Scientific. 4-(Dimethylamino)pyridine - SAFETY DATA SHEET.
- FULIR. Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes.
- ResearchGate. HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions.
- UKnowledge - University of Kentucky. Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents.
- Bryan Research & Engineering, LLC. Amine Thermal Degradation.
- PubMed. UV photolysis for accelerating pyridine biodegradation.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Benchchem. Technical Support Center: Enhancing the Purity of 2-Chloro-5-methylpyridine-3,4-diamine Derivatives.
- Sigma-Aldrich. 3,4-Diaminopyridine =98 54-96-6.
Sources
- 1. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aerobic biodegradation of 4-methylpyridine and 4-ethylpyridine by newly isolated Pseudonocardia sp. strain M43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N4-(cyclopropylmethyl)pyridine-3,4-diamine | 1040043-50-2 | Benchchem [benchchem.com]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 9. Amine Thermal Degradation [bre.com]
Avoiding regioisomer formation in pyridine-3,4-diamine synthesis
Welcome to the technical support center for the synthesis of pyridine-3,4-diamine. This resource is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges, with a particular focus on controlling regioselectivity and avoiding the formation of unwanted isomers. Our guidance is grounded in established chemical principles and validated experimental protocols to ensure both accuracy and practical utility in your laboratory work.
Troubleshooting Guide: Overcoming Common Hurdles
This section directly addresses specific experimental issues you may encounter during the synthesis of pyridine-3,4-diamine.
Q1: My reaction is producing a mixture of 3,4- and 2,3-diaminopyridine. How can I improve the selectivity for the desired 3,4-isomer?
A1: The formation of regioisomers is a common challenge in pyridine chemistry due to the electronic nature of the ring. To favor the formation of the 3,4-isomer, a strategic choice of starting material and reaction sequence is crucial. A highly effective and regioselective route starts with a 4-substituted pyridine, such as 4-methoxypyridine or 4-hydroxypyridine.[1]
The underlying principle is to use the 4-substituent to direct the initial electrophilic nitration specifically to the 3-position. The electron-donating nature of a methoxy or hydroxy group activates the pyridine ring towards electrophilic substitution and directs the incoming nitro group to the ortho position (C3). Once the nitro group is in place at the 3-position, the 4-substituent can be converted to an amino group, followed by the reduction of the nitro group to yield the desired 3,4-diaminopyridine. This multi-step, directed synthesis effectively prevents the formation of the 2,3-isomer.
Q2: I'm observing incomplete reduction of the 4-amino-3-nitropyridine intermediate. What are the best practices for this critical step?
A2: Incomplete reduction of the nitro group is a frequent issue that can significantly lower your yield and complicate purification. Several factors can contribute to this problem, including catalyst activity, hydrogen pressure, solvent choice, and reaction time.
For a robust and clean reduction, catalytic hydrogenation is the preferred method.[1][2] Here are some best practices:
-
Catalyst Selection and Handling: 10% Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.[2] Ensure the catalyst is fresh and has been stored under appropriate conditions to maintain its activity. The catalyst loading is also important; typically, 5-15% by weight relative to the substrate is used.[1]
-
Solvent System: A mixture of methanol and tetrahydrofuran (THF) is a good solvent system for dissolving the 4-amino-3-nitropyridine and facilitating the reaction.[2] Alcohols like methanol or ethanol are also commonly used.[1]
-
Hydrogen Pressure: The reaction is typically carried out under a hydrogen atmosphere. While atmospheric pressure can be sufficient, applying a moderate pressure of 0.3-0.5 MPa can significantly enhance the reaction rate and ensure complete conversion.[1]
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of complete consumption of the starting material.
If catalytic hydrogenation is not feasible, classical reduction methods using metals like tin or iron in acidic media can be employed, but be aware that these methods can generate significant amounts of metallic waste, posing disposal challenges.[3][4]
Q3: My final product is discolored and difficult to purify. What purification strategies are most effective for pyridine-3,4-diamine?
A3: Discoloration in the final product often indicates the presence of impurities, which can include unreacted starting materials, byproducts, or degradation products. A crucial step for obtaining high-purity pyridine-3,4-diamine is recrystallization.
A recommended procedure involves dissolving the crude product in hot ethanol and then allowing it to cool slowly, often with the aid of an ice bath to maximize crystal formation.[1] The pure 3,4-diaminopyridine will crystallize out, leaving the more soluble impurities in the mother liquor. Filtering the crystals while the solution is hot can help remove insoluble impurities. The collected crystals should then be washed with a small amount of cold ethanol and dried under vacuum. This process can be repeated if necessary to achieve the desired purity.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of pyridine-3,4-diamine.
Q1: What are the most common and efficient synthetic routes to pyridine-3,4-diamine?
A1: Historically, the synthesis of 3,4-diaminopyridine involved a five-step process starting from 4-hydroxypyridine, which included nitration, chlorination, ethoxy-substitution, amination, and finally, nitro reduction.[1] However, this route is lengthy and utilizes hazardous reagents like phosphorus pentachloride or phosphorus oxychloride.[1]
A more modern and efficient approach is a three-step synthesis that avoids these hazardous reagents and improves the overall yield.[1] This route typically starts with 4-methoxypyridine and proceeds as follows:
-
Nitration: Reaction with fuming nitric acid in the presence of concentrated sulfuric acid to yield 4-methoxy-3-nitropyridine.
-
Amination: Reaction of 4-methoxy-3-nitropyridine with strong ammonia water to produce 4-amino-3-nitropyridine.
-
Reduction: Catalytic hydrogenation of 4-amino-3-nitropyridine to afford the final product, 3,4-diaminopyridine.
This streamlined process offers a higher yield (typically 55-67%) and purity (up to 99.5%) compared to the traditional route.[1]
Q2: How does the electronic nature of the pyridine ring influence the regioselectivity of amination and nitration reactions?
A2: The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This deactivation makes electrophilic aromatic substitution, such as nitration, more challenging than for benzene and generally directs incoming electrophiles to the 3- and 5-positions.
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. This is the basis for reactions like the Chichibabin amination.
To achieve the desired 3,4-substitution pattern, a directing group is essential. An electron-donating group at the 4-position, such as a methoxy or amino group, activates the ring towards electrophilic attack and directs the incoming electrophile (e.g., NO₂⁺) to the 3-position (ortho to the activating group). This is a key strategy for controlling regiochemistry in the synthesis of 3,4-diaminopyridine.
Q3: Are there any safety precautions I should be aware of when working with the reagents involved in this synthesis?
A3: Yes, several reagents used in the synthesis of pyridine-3,4-diamine require careful handling:
-
Fuming Nitric Acid and Concentrated Sulfuric Acid: These are highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. When mixing, always add the acid slowly to the other reactant while cooling the reaction vessel in an ice bath to control the exothermic reaction.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure that the hydrogenation apparatus is properly assembled and leak-tested. Use a catalyst that is handled safely (e.g., wetted with water to prevent ignition upon contact with air). After the reaction, the catalyst should be filtered carefully and kept wet to prevent it from becoming pyrophoric.
-
Organic Solvents: Many organic solvents like methanol, ethanol, and ethyl acetate are flammable. Avoid open flames and sparks in the laboratory.
Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.
Recommended Synthetic Protocol
The following is a detailed, step-by-step protocol for the regioselective synthesis of pyridine-3,4-diamine from 4-methoxypyridine, adapted from a high-yield, three-step process.[1]
Step 1: Synthesis of 4-methoxy-3-nitropyridine
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 0.8 L of concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 100 mL (0.985 mol) of 4-methoxypyridine to the cold sulfuric acid, ensuring the temperature remains below 30 °C.
-
To this mixture, add 0.8 L of fuming nitric acid dropwise, again maintaining the temperature below 30 °C.
-
After the addition is complete, heat the reaction mixture to 85 °C and stir for 15 hours.
-
Cool the reaction to room temperature and then carefully pour it into 5 kg of crushed ice with stirring.
-
Neutralize the mixture to a pH of 11 using potassium carbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-methoxy-3-nitropyridine.
Step 2: Synthesis of 4-amino-3-nitropyridine
-
Dissolve the 125 g (0.811 mol) of 4-methoxy-3-nitropyridine obtained in the previous step in 875 mL of methanol.
-
Transfer the solution to a suitable pressure vessel and add strong ammonia water.
-
Seal the vessel and heat the reaction mixture, monitoring the progress by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure to obtain the crude 4-amino-3-nitropyridine.
Step 3: Synthesis of 3,4-diaminopyridine
-
Dissolve 105 g (0.755 mol) of 4-amino-3-nitropyridine in 2.1 L of methanol and transfer the solution to a pressure kettle.
-
Add 10.5 g of 10% Pd/C catalyst to the solution.
-
Pressurize the kettle with hydrogen gas to 0.3 MPa and stir the mixture for 3 hours.
-
After the reaction is complete, carefully filter off the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3,4-diaminopyridine.
Purification
-
To the crude product, add 300 mL of ethanol and heat to 70 °C to dissolve the solid.
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and stir for 1 hour to induce crystallization.
-
Collect the precipitated solid by filtration and dry it under vacuum to obtain pure 3,4-diaminopyridine.
Data Summary
| Step | Starting Material | Reagents | Product | Typical Yield | Purity |
| 1 | 4-methoxypyridine | Fuming nitric acid, Sulfuric acid | 4-methoxy-3-nitropyridine | ~83% | - |
| 2 | 4-methoxy-3-nitropyridine | Strong ammonia water | 4-amino-3-nitropyridine | ~93% | - |
| 3 | 4-amino-3-nitropyridine | H₂, 10% Pd/C | 3,4-diaminopyridine | ~87% | >99.5% |
| Overall | ~67% |
Visualized Workflows
Caption: Regioselective synthesis workflow for 3,4-diaminopyridine.
Caption: Troubleshooting decision tree for pyridine-3,4-diamine synthesis.
References
Sources
- 1. CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents [patents.google.com]
- 2. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]
Technical Support Center: A Guide to Scaling Up N4-ethylpyridine-3,4-diamine Synthesis
Welcome to the technical support center for the synthesis of N4-ethylpyridine-3,4-diamine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) encountered during the multi-step synthesis and scale-up for pilot studies. Our focus is on anticipating and resolving challenges to ensure a robust, safe, and efficient process.
I. Overview of the Synthetic Strategy
The synthesis of N4-ethylpyridine-3,4-diamine is a multi-step process that requires careful control of reaction conditions at each stage to ensure high purity and yield, especially when scaling up. A common and logical synthetic route proceeds through the following key transformations:
-
Nitration of a 4-substituted pyridine: Introduction of a nitro group at the 3-position.
-
Nucleophilic Aromatic Substitution (SNAr): Installation of an amino group at the 4-position.
-
Reduction of the Nitro Group: Conversion of the 3-nitro group to an amino group to form 3,4-diaminopyridine.
-
Selective N4-Ethylation: Introduction of the ethyl group at the 4-amino position.
This guide will break down each of these critical steps, providing detailed protocols, troubleshooting advice, and FAQs.
Caption: A typical synthetic workflow for N4-ethylpyridine-3,4-diamine.
II. Step-by-Step Troubleshooting and FAQs
Step 1: Nitration of 4-Chloropyridine
The introduction of a nitro group at the C-3 position of 4-chloropyridine is a critical first step. This is typically achieved using a mixture of nitric acid and sulfuric acid.
Q1: My nitration reaction is giving a low yield and a mixture of isomers. What's going wrong?
A1: This is a common issue. The pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution. Forcing conditions can lead to side reactions and the formation of undesired regioisomers.
-
Causality: The directing effects of the chloro group and the protonated pyridine nitrogen can be complex. While the 3-position is electronically favored for nitration, other positions can also react under harsh conditions.
-
Troubleshooting:
-
Temperature Control: Ensure the reaction temperature is strictly controlled, typically between 0-15°C during the addition of the nitrating mixture.[1] Runaway temperatures can lead to decreased selectivity and increased side-product formation.
-
Order of Addition: Add the 4-chloropyridine to the cold nitrating mixture (a solution of nitric acid in sulfuric acid) slowly. This helps to maintain a low concentration of the starting material in the presence of a large excess of the nitrating agent, which can improve selectivity.
-
Quenching: The quenching of the reaction mixture on ice must be done carefully and with efficient cooling to prevent localized heating that can degrade the product.
-
Purification: If a mixture of isomers is unavoidable, purification by recrystallization is often effective. A patent for a similar compound describes using a mixture of ethyl acetate and petroleum ether for this purpose.[1]
-
Q2: I'm concerned about the safety of using fuming nitric and sulfuric acids on a larger scale. Are there alternatives?
A2: While mixed acid is the most common method, other nitrating agents can be considered, though they may require significant process development. For pilot-scale, the key is to have robust engineering controls for handling corrosive and highly reactive reagents. This includes using appropriate reactor materials (e.g., glass-lined steel), ensuring adequate cooling capacity, and having a well-defined quenching and workup procedure.
Step 2: Amination of 4-Chloro-3-nitropyridine
This step involves a nucleophilic aromatic substitution (SNAr) to replace the chlorine atom with an amino group using ammonia. The presence of the electron-withdrawing nitro group at the 3-position activates the 4-position for nucleophilic attack.[2]
Q1: The amination reaction is slow or incomplete. How can I improve the conversion?
A1: The reactivity in SNAr reactions is highly dependent on the reaction conditions.
-
Causality: The rate of reaction is influenced by the concentration of the nucleophile (ammonia), temperature, and pressure.
-
Troubleshooting:
-
Ammonia Source: Using aqueous or alcoholic solutions of ammonia in a sealed reactor is common. Anhydrous ammonia in an organic solvent can also be used.
-
Temperature and Pressure: Increasing the temperature will increase the reaction rate. As ammonia is a gas at room temperature, conducting the reaction in a sealed pressure vessel is necessary to maintain a sufficient concentration of the nucleophile in solution and to reach the required temperatures.
-
Solvent: A polar aprotic solvent like DMF or DMSO can accelerate SNAr reactions. However, for scale-up, considering the boiling point and ease of removal of the solvent is crucial. Ethanol is often a good compromise.
-
Q2: I am seeing side products in my amination reaction. What could they be and how can I avoid them?
A2: Side products can arise from reactions with the solvent or from further reactions of the desired product.
-
Causality: If using an alcohol as a solvent, there is a possibility of forming the corresponding 4-alkoxy-3-nitropyridine as a byproduct.
-
Troubleshooting:
-
Reaction Monitoring: Closely monitor the reaction by TLC or HPLC to avoid over-reaction or decomposition.
-
Solvent Choice: If solvent-related byproducts are an issue, consider switching to a more inert solvent.
-
Workup: A proper workup, including washing with water and brine, can help remove some of the more polar impurities.
-
Step 3: Reduction of 4-Amino-3-nitropyridine
The reduction of the nitro group to an amine is a critical step to form the 3,4-diaminopyridine core. Catalytic hydrogenation is a common and clean method for this transformation.
Q1: My catalytic hydrogenation with Pd/C is stalling or incomplete. What are the possible reasons?
A1: Catalyst deactivation and insufficient hydrogen are common culprits.
-
Causality: The catalyst can be poisoned by impurities in the starting material or solvent. The active sites on the catalyst can also be blocked by the product or intermediates.
-
Troubleshooting:
-
Catalyst Loading and Quality: Ensure you are using a sufficient loading of a high-quality catalyst (typically 5-10 mol% of 10% Pd/C). The catalyst should be fresh.
-
Hydrogen Pressure: For pilot-scale, using a Parr shaker or a dedicated hydrogenation reactor is recommended to ensure a consistent and adequate supply of hydrogen. Balloon hydrogenation may not be efficient for larger scales.[3][4]
-
Solvent: Methanol, ethanol, or THF are commonly used solvents. Ensure they are of sufficient purity.[2]
-
Agitation: Efficient stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
Reaction Monitoring: Monitor the reaction by HPLC or by measuring hydrogen uptake.
-
Q2: I am concerned about the safety of using Pd/C and hydrogen gas on a larger scale. What are the key safety precautions?
A2: Catalytic hydrogenation carries a significant risk of fire and explosion if not handled properly.
-
Key Safety Measures:
-
Inerting: The reaction vessel must be thoroughly purged with an inert gas (nitrogen or argon) before introducing the catalyst and hydrogen.[3]
-
Catalyst Handling: The Pd/C catalyst is pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. It should never be allowed to dry in the air. The filtration of the catalyst should be done under a nitrogen blanket, and the filter cake should be kept wet with solvent until it can be safely quenched (e.g., with water).
-
Hydrogen Leaks: Ensure all connections in the hydrogenation apparatus are secure to prevent hydrogen leaks.
-
Static Discharge: Ground all equipment to prevent static discharge, which could ignite hydrogen.
-
Caption: Troubleshooting flowchart for incomplete nitro group reduction.
Q3: Are there alternative reduction methods to catalytic hydrogenation?
A3: Yes, metal/acid reductions such as Sn/HCl or Fe/HCl are classic methods.[5] However, they often require a more complex workup to remove metal salts, which can be problematic at a larger scale. Sodium borohydride in the presence of a catalyst has also been reported for the reduction of nitroarenes.[6]
Step 4: Selective N4-Ethylation of Pyridine-3,4-diamine
This is often the most challenging step due to the presence of two nucleophilic amino groups (N3 and N4). Achieving selective ethylation at the N4 position is key.
Q1: My ethylation reaction is producing a mixture of N3-ethylated, N4-ethylated, and N3,N4-diethylated products. How can I improve selectivity for the N4 position?
A1: Selectivity in the alkylation of diaminopyridines is a known challenge and is influenced by steric and electronic factors.
-
Causality: The N4-amino group is generally more basic and less sterically hindered than the N3-amino group, which should favor its reaction with an electrophile. However, under forcing conditions, or with highly reactive alkylating agents, selectivity can be lost.
-
Troubleshooting:
-
Choice of Ethylating Agent: Use a less reactive ethylating agent. For example, using ethyl bromide or ethyl iodide with a mild base might offer better control than more aggressive agents like diethyl sulfate.
-
Stoichiometry: Carefully control the stoichiometry of the ethylating agent. Using a slight excess (e.g., 1.05-1.1 equivalents) can help drive the reaction to completion without promoting di-alkylation.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often improve selectivity.
-
Base: Use a non-nucleophilic, hindered base (e.g., diisopropylethylamine) to scavenge the acid produced during the reaction without competing in the alkylation.
-
-
Protecting Groups: For ultimate control, though it adds steps, a protecting group strategy could be employed. One of the amino groups could be selectively protected, followed by ethylation and deprotection.
-
Alternative Routes: Consider a convergent synthesis where the ethylamino group is introduced earlier. For example, reacting 4-chloro-3-nitropyridine with ethylamine, followed by reduction of the nitro group. This would avoid the issue of selective alkylation altogether. A palladium-catalyzed amination of an appropriate chloropyridine with ethylamine hydrochloride has been reported and could be a viable, modern alternative.[7]
-
Q2: The final product is unstable and discolors upon storage. How can I improve its stability?
A2: Diaminopyridines can be susceptible to oxidation and discoloration.
-
Causality: Aromatic amines, especially those with multiple amino groups, can be oxidized by atmospheric oxygen, often catalyzed by light or trace metal impurities.
-
Troubleshooting:
-
Purification: Ensure the final product is highly pure. Residual metal catalysts or acidic/basic impurities can promote degradation. Purification via recrystallization or column chromatography is recommended.
-
Storage: Store the final product under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature.
-
Salt Formation: Consider converting the final product to a stable salt (e.g., hydrochloride or phosphate salt) for long-term storage and handling.
-
III. Summary of Key Parameters for Scale-Up
| Step | Parameter | Lab-Scale Consideration | Pilot-Scale Recommendation | Rationale |
| Nitration | Temperature | Ice bath (0-15°C) | Jacketed reactor with precise temperature control | Prevent runaway reaction and improve selectivity. |
| Reagent Handling | Fuming acids in a fume hood | Closed system with scrubbers for acid vapors | Safety and environmental protection. | |
| Amination | Pressure | Sealed tube | Pressure-rated reactor | Maintain ammonia concentration and allow for higher temperatures. |
| Reduction | H2 Source | Balloon | Hydrogen cylinder with mass flow controller | Ensure adequate and controlled hydrogen supply for complete reaction. |
| Catalyst Filtration | Funnel filtration | Enclosed filter press under inert atmosphere | Prevent catalyst from igniting in air. | |
| Ethylation | Stoichiometry | Slight excess of ethylating agent | Precise dosing using a pump | Control selectivity and minimize di-alkylation. |
| Purification | Method | Column chromatography | Recrystallization or salt formation | Scalability and efficiency. |
IV. References
-
Lundh, H., Nilsson, O., & Rosén, I. (1979). Effects of 3,4-diaminopyridine in myasthenia gravis. Journal of Neurology, Neurosurgery & Psychiatry, 42(9), 838-842.
-
Lundh, H., Nilsson, O., & Rosén, I. (1985). Treatment of Lambert-Eaton syndrome: 3,4-diaminopyridine and pyridostigmine. Neurology, 35(9), 1338-1338.
-
Özdemir, Z., Kandilci, H. B., & Gümüş, S. (2007). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 32(3), 133-138.
-
Patil, S. L., & Ramana, M. M. V. (2012). Reductive dechlorination of 4-chloro 3-nitro benzotrifluoride with sodium borohydride. Journal of Chemical and Pharmaceutical Research, 4(10), 4627-4630.
-
Sanders, D. B., Howard, J. F., & Massey, J. M. (2003). 3,4-Diaminopyridine, an orphan drug, in the symptomatic treatment of Lambert-Eaton myasthenic syndrome. Annals of the New York Academy of Sciences, 998(1), 504-506.
-
McEvoy, K. M., Windebank, A. J., Daube, J. R., & Low, P. A. (1989). 3,4-Diaminopyridine in the treatment of Lambert-Eaton myasthenic syndrome. New England Journal of Medicine, 321(23), 1567-1571.
-
Tarr, T. B., Malfacini, D., Wokosin, D. L., & Meriney, S. D. (2021). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. Journal of General Physiology, 153(3).
-
Boulanger, B. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois at Urbana-Champaign.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Pyridine Derivatives in Focus: The Significance of 4-Chloro-3-nitropyridine.
-
Kotecki, B., et al. (2020). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 24(10), 1995-2016.
-
CN111170937A - Preparation method of 3-aminopyridine - Google Patents.
-
Vo, G. D., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4554–4557.
-
BenchChem. (2025). Troubleshooting guide for failed reactions involving 3-Chloro-4-nitropyridine N-oxide.
-
Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Key Engineering Materials, 712, 273-276.
-
University of Rochester. (n.d.). Hydrogenation SOP.
-
Li, Z., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 28(15), 5737.
-
Sciencemadness Discussion Board. (2022). Reduction of 4-Chloro-3-nitrotoluene failure.
-
Powers, J. P., et al. (2022). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 144(3), 1034-1039.
-
ResearchGate. (2022). What are some reliable methods of reducing 4-chloro-3-nitrotoluene?
-
CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents.
-
Chemistry LibreTexts. (2023). Catalytic Hydrogenation of Alkenes.
-
Spain, J. C. (2008). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 72(3), 480-503.
-
Qiu, Y., et al. (2023). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. Science Advances, 9(21).
-
Dundee University. (2023, February 9). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon [Video]. YouTube.
-
Wu, J., et al. (2022). Palladium-catalyzed interannular C–H amination of biaryl amines. Chemical Communications, 58(98), 13620-13623.
-
Zinin, N. (1842). Ueber einige Verbindungen aus der Benzoylreihe. Journal für Praktische Chemie, 27(1), 140-152.
-
Blanksma, J. J. (1902). THE REDUCTION OF AROMATIC NITRO COMPOUNDS MAGNESIUM AND METHYL ALCOHOL. Recueil des Travaux Chimiques des Pays-Bas, 21(9), 366-376.
-
CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents.
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms.
-
ResearchGate. (n.d.). Molecular structure of 3,4-diaminopyridine (3,4-DAP), the protonated...
-
Frost, J. R., & Chemler, S. R. (2012). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 16(12), 2176-2191.
-
BenchChem. (2025). Identifying and Minimizing Side Products in 2,4-Dichloro-3-nitropyridine Reactions.
-
BenchChem. (2025). Synthesis of 4-Aminopyridine-3-Sulfonic Acid: A Technical Guide.
-
ChemicalBook. (n.d.). 3-Aminopyridine synthesis.
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- 2. scs.illinois.edu [scs.illinois.edu]
- 3. chem.uci.edu [chem.uci.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - Reduction of 4-Chloro-3-nitrotoluene failure - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Characterization of N4-Ethylpyridine-3,4-diamine Derivatives
Welcome to the technical support center for the characterization of N4-ethylpyridine-3,4-diamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this important class of compounds. The inherent structural complexities of these molecules, combining a substituted pyridine ring with a vicinal diamine moiety, often lead to unique experimental hurdles. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful characterization of your target compounds.
Section 1: Synthesis and Purification Challenges
The synthesis and purification of N4-ethylpyridine-3,4-diamine derivatives can be a multi-step process, often beginning with the modification of a pyridine precursor.[1][2][3] Each step, from the initial reaction to the final isolation of the pure product, presents potential difficulties.
Frequently Asked Questions (FAQs) - Synthesis and Purification
Q1: My synthesis of the 3,4-diaminopyridine precursor is low-yielding. What are the common pitfalls?
A1: Low yields in the synthesis of 3,4-diaminopyridine often stem from incomplete reactions or side-product formation.[4] Key factors to consider include:
-
Reaction Conditions: The reaction temperature and time are critical. For instance, in a typical synthesis involving the reduction of a nitro-amino pyridine precursor, insufficient reaction time or temperatures below the optimal range can lead to incomplete conversion.[5] Conversely, excessive heat can cause decomposition.[1]
-
Reagent Quality: Ensure the purity of your starting materials and reagents. Impurities can interfere with the reaction, leading to the formation of undesired byproducts.
-
Atmosphere Control: Many reactions involving aminopyridines are sensitive to air and moisture.[6] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield and purity of the product.
Q2: I'm struggling to purify my N4-ethylpyridine-3,4-diamine derivative by column chromatography. The compound seems to be sticking to the silica gel.
A2: The basic nature of the diamine functionality can lead to strong interactions with the acidic silica gel, causing streaking and poor separation. Here are some strategies to overcome this:
-
Basified Silica Gel: Prepare a slurry of silica gel with a solvent containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%), before packing the column. This neutralizes the acidic sites on the silica.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based reverse-phase column.
-
Solvent System Modification: Employing a more polar solvent system, such as dichloromethane/methanol with a small percentage of ammonium hydroxide, can help to elute the compound more effectively.
Q3: My purified compound is an oil, but I need a solid for further characterization. How can I induce crystallization?
A3: The presence of the flexible ethyl group and the polar amine functionalities can make crystallization challenging.[7] Here are some techniques to try:
-
Solvent Screening: Experiment with a variety of solvent/anti-solvent systems.[8] A common approach is to dissolve the compound in a good solvent (e.g., methanol, ethanol) and slowly add an anti-solvent (e.g., diethyl ether, hexane) until turbidity is observed, then allow it to stand.
-
Seed Crystals: If you have a small amount of solid material, use it to seed a supersaturated solution of your compound.
-
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.
-
Salt Formation: Converting the free base to a salt (e.g., hydrochloride or sulfate) can often improve crystallinity.[9]
Troubleshooting Guide: Synthesis and Purification
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Gradually increase the temperature, being mindful of potential decomposition. |
| Multiple Side Products | Reaction conditions are too harsh; presence of impurities. | Use milder reaction conditions. Purify starting materials before use. Consider alternative synthetic routes.[1][10] |
| Product Decomposition During Workup | Sensitivity to acid or base. | Use a neutral workup procedure. If an acid or base wash is necessary, perform it quickly and at a low temperature. |
| Poor Recovery After Crystallization | Compound is highly soluble in the chosen solvent system. | Experiment with different solvent/anti-solvent combinations.[8] Try cooling the solution to a lower temperature to decrease solubility. |
Section 2: Analytical Characterization Challenges
Accurate characterization of N4-ethylpyridine-3,4-diamine derivatives is crucial for confirming their structure and purity. The unique combination of a pyridine ring and two amine groups can lead to complexities in spectroscopic analysis.
Frequently Asked Questions (FAQs) - Analytical Characterization
Q1: The proton NMR spectrum of my compound shows broad signals for the amine protons. How can I confirm their presence and assignment?
A1: Broadening of amine proton signals is common due to hydrogen bonding and exchange with trace amounts of water in the NMR solvent.[11]
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The amine proton signals will disappear or significantly decrease in intensity, confirming their assignment.
-
Low-Temperature NMR: Running the NMR experiment at a lower temperature can slow down the exchange rate, resulting in sharper signals for the amine protons.
Q2: I'm having difficulty interpreting the ¹³C NMR spectrum. Some signals are very weak.
A2: Quaternary carbons (carbons not attached to any protons), such as the carbons of the pyridine ring substituted with the amino groups, often show weak signals in ¹³C NMR spectra due to longer relaxation times.[12]
-
Increase Scan Number: Acquiring the spectrum for a longer period (increasing the number of scans) will improve the signal-to-noise ratio and make these weak signals more apparent.
-
DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) experiments can help distinguish between CH, CH₂, and CH₃ groups, and by inference, identify the quaternary carbons which will be absent in DEPT spectra.[12]
Q3: My mass spectrometry results are ambiguous. I'm not seeing a clear molecular ion peak.
A3: The fragmentation pattern of N-alkylated pyridine derivatives in mass spectrometry can be complex.[13]
-
Soft Ionization Techniques: Use a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize fragmentation and enhance the observation of the molecular ion peak ([M+H]⁺).[14]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecular ion and confirm the identity of your compound.
Troubleshooting Guide: Analytical Characterization
| Problem | Potential Cause | Recommended Solution |
| Complex ¹H NMR Multiplets | Overlapping signals in the aromatic region. | Use a higher field NMR spectrometer for better signal dispersion. 2D NMR techniques like COSY can help to identify coupled protons.[15] |
| Inconsistent Elemental Analysis | Presence of residual solvent or impurities. | Ensure the sample is thoroughly dried under high vacuum. Recrystallize or re-purify the compound if necessary. |
| Broad Peaks in HPLC Analysis | Strong interaction with the column stationary phase. | Add a small amount of a competing amine, like triethylamine, to the mobile phase. Use a column specifically designed for the analysis of basic compounds.[16] |
| Compound Instability | Degradation upon exposure to light or air. | Store the compound in a dark, airtight container under an inert atmosphere.[6] Prepare fresh solutions for analysis. |
Section 3: Experimental Workflows and Diagrams
To provide a clearer understanding of the processes involved, this section outlines a typical experimental workflow for the characterization of an N4-ethylpyridine-3,4-diamine derivative and includes diagrams to illustrate key concepts.
Experimental Protocol: Purification by Column Chromatography
-
Prepare Basified Silica Gel: In a fume hood, weigh the required amount of silica gel and create a slurry with the chosen eluent system (e.g., 95:5 dichloromethane:methanol). Add triethylamine to the slurry to a final concentration of 0.5% (v/v) and mix thoroughly.
-
Pack the Column: Carefully pour the slurry into the chromatography column, ensuring there are no air bubbles. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elute the Compound: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the separation by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Diagram: Troubleshooting Logic for Low Synthesis Yield
Caption: Troubleshooting workflow for low synthesis yield.
Diagram: Analytical Characterization Workflow
Caption: Standard workflow for analytical characterization.
References
- MDPI. (n.d.). N, N-Dimethyl-4-Aminopyridine- and Aluminum Isopropoxide-Catalysed Ring-Opening Polymerizations of β-Butyrolactone for the Antimicrobial Oligohydroxybutyrate.
- Journal of the American Chemical Society. (n.d.). Direct Synthesis of Pyridine Derivatives.
- Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
- Baran Lab. (n.d.). Pyridine Synthesis: Cliff Notes.
- Google Patents. (n.d.). CN114315706A - Synthetic method of 3, 4-diaminopyridine.
- ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N‐oxides.
- ACS Publications. (n.d.). Developing Processes for Crystallization-Induced Asymmetric Transformation.
- PubMed. (n.d.). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules.
- MDPI. (2023). Exploring Different Drug Targets Responsible for the Inhibitory Activity of N, N′-Substituted Diamine Derivatives in Leishmania.
- Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
- ATSDR. (n.d.). Analytical Methods.
- Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications.
- FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines.
- RSC Publishing. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
- European Patent Office. (n.d.). Process for the preparation of diaminopyridines.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Pyridine Ring Synthesis.
- NIH. (n.d.). Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates.
- MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors.
- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- IJNRD. (2024). Pyridine: Synthesis, Swiss-ADME and Applications.
- Google Patents. (n.d.). US5939553A - Process for preparing pyridine-2,6-diamines.
- NIH. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes.
- Master Organic Chemistry. (2022). 13-C NMR - How Many Signals.
- ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers.
- Organic Syntheses. (n.d.). 2,3-diaminopyridine.
- University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
- NIH. (n.d.). Crystallization and preliminary X-ray diffraction studies of the (R)-selective amine transaminase from Aspergillus fumigatus.
- Wikipedia. (n.d.). Pyridine.
- ACS Publications. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium.
- YouTube. (2020). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples.
- Thieme. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
- Google Patents. (n.d.). WO2009018504A1 - Process for the synthesis of diaminopyridine and related compounds.
- ResearchGate. (n.d.). 13CNMR experiments and methods used to investigate amine-CO 2-H2O systems.
- Quora. (2018). Which is a weaker base between pyridine and 2-aminopyridine and why?.
- Google Patents. (n.d.). CN101029021A - Production of 2,6-diamino-pyridine.
Sources
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- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
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- 16. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Solubility Optimization for N4-ethylpyridine-3,4-diamine
Welcome to the technical support guide for N4-ethylpyridine-3,4-diamine (CAS: 146950-67-6, MW: 137.18)[1]. This document provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven resource for achieving and maintaining the solubility of this compound in biological assays. Our goal is to move beyond simple protocols and explain the chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your experimental results.
Introduction: Understanding the Molecule
N4-ethylpyridine-3,4-diamine is a heterocyclic compound featuring a pyridine ring and two amine groups. This structure is fundamentally basic. The lone pair of electrons on the nitrogen atoms, particularly the pyridine ring nitrogen and the amino groups, readily accepts protons. This basicity is the most critical factor governing its aqueous solubility and is the key to manipulating it. In its neutral (free base) form, the molecule is less polar and thus less soluble in water. When protonated by lowering the pH, it forms a cationic salt which is significantly more polar and, therefore, more water-soluble[2][3][4].
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of N4-ethylpyridine-3,4-diamine?
A1: Specific experimental solubility data for N4-ethylpyridine-3,4-diamine is not extensively published. However, based on its structure as a diamino-pyridine derivative, its solubility is expected to be highly dependent on pH. Analogous compounds like 4-Aminopyridine are soluble in PBS (pH 7.2) at approximately 30 mg/mL[5]. Given the presence of the additional ethylamino group, N4-ethylpyridine-3,4-diamine is predicted to have moderate-to-good aqueous solubility in acidic conditions (pH < 6) where its amine groups are protonated. In neutral or basic buffers, the solubility will be significantly lower.
Q2: I'm seeing precipitation when I dilute my DMSO stock solution into my aqueous cell culture media. What's happening?
A2: This is a classic and very common issue known as antisolvent precipitation [3]. N4-ethylpyridine-3,4-diamine is likely highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO)[6][7]. However, your aqueous buffer or media is an "antisolvent" for the neutral form of the compound. When you add the concentrated DMSO stock to the large volume of media, the local solvent environment rapidly changes from organic to aqueous. If the pH of your media is not low enough to keep the compound protonated and dissolved, it will crash out of solution[3]. See the Troubleshooting Guide below for mitigation strategies.
Q3: Is it better to use pH adjustment or a co-solvent like DMSO to solubilize this compound?
A3: The preferred method is always the one that uses the mildest conditions and introduces the fewest potentially confounding variables into your assay. Therefore, pH adjustment should always be your first approach . If you can achieve the desired concentration in an aqueous buffer at a pH compatible with your assay, this is the ideal scenario. Co-solvents like DMSO should be used as a secondary strategy when pH adjustment alone is insufficient or incompatible with your experimental constraints. It is critical to keep the final concentration of any organic co-solvent as low as possible (typically <0.5%, and ideally <0.1%) to avoid artifacts, as they can have physiological effects on cells[7][8].
Q4: What is a safe starting concentration of DMSO for my cell-based assay?
A4: While DMSO is a widely used and accepted co-solvent, it is not inert. Many cell lines exhibit stress or cytotoxic effects at concentrations above 1%, and some sensitive assays can be affected by concentrations as low as 0.1%[7][8]. We strongly recommend performing a solvent tolerance study on your specific cell line and assay endpoint. A common starting point is to ensure the final concentration of DMSO in your well is ≤0.5% . For highly sensitive assays, aim for ≤0.1%.
Troubleshooting & Optimization Guide
This section provides a logical workflow and specific protocols to address solubility challenges.
Initial Solubility Assessment Workflow
The following diagram outlines the decision-making process for solubilizing N4-ethylpyridine-3,4-diamine.
Mechanism of pH-Dependent Solubility
The amine groups in N4-ethylpyridine-3,4-diamine are weak bases. Lowering the pH of the solution increases the concentration of H+ ions, which protonate the nitrogen atoms. This conversion from a neutral free base to a charged cationic salt dramatically increases the molecule's polarity and its favorable interactions with water, thus increasing solubility.
Protocols
Protocol 1: Solubilization by pH Adjustment
This is the preferred starting method. The goal is to create a concentrated aqueous stock solution that can be diluted into the final assay buffer.
-
Preparation : Weigh out the required amount of N4-ethylpyridine-3,4-diamine powder.
-
Initial Dissolution : Add a small volume of deionized water or a slightly acidic buffer (e.g., 50 mM citrate buffer, pH 5.0) to create a slurry. Do not add the full volume yet.
-
Titration : While stirring, add 0.1 M HCl dropwise. Monitor the solution for clarity. The solid should dissolve as the pH drops and the compound protonates.
-
pH Check : Once the solid is fully dissolved, check the pH of the stock solution. It will likely be in the acidic range (pH 3-5).
-
Final Volume : Add buffer or water to reach the final desired stock concentration (e.g., 10 mM).
-
Storage & Use : Store the stock solution at 4°C or -20°C. When diluting into your final assay media, ensure that the buffering capacity of the media is sufficient to bring the final pH into a range compatible with your cells. The small volume of the acidic stock should not significantly alter the pH of the much larger media volume.
Protocol 2: Solubilization Using a DMSO Co-Solvent
Use this method if pH adjustment is not feasible.
-
Preparation : Weigh out N4-ethylpyridine-3,4-diamine powder in a suitable vial.
-
Dissolution : Add 100% cell culture-grade DMSO to achieve a high concentration stock (e.g., 50-100 mM). Use gentle vortexing or sonication if needed to fully dissolve. DMSO is an excellent solvent for many organic compounds[6][9].
-
Intermediate Dilution (Crucial Step) : To avoid antisolvent precipitation, perform an intermediate dilution step. Dilute the 100% DMSO stock into your final assay buffer/media to create a 10X or 100X final concentration stock. For example, add 10 µL of a 10 mM DMSO stock to 990 µL of media to get a 100 µM intermediate stock in 1% DMSO.
-
Final Dilution : Use the intermediate stock from Step 3 to perform the final dilution into your assay plate. This two-step dilution process minimizes the drastic solvent polarity shift that causes precipitation.
-
Solvent Control : Crucially , prepare a vehicle control for your experiment that contains the same final concentration of DMSO as your treated samples.
Data Summary Tables
Table 1: Properties of N4-ethylpyridine-3,4-diamine and Analogs
| Compound | CAS Number | Molecular Weight ( g/mol ) | Key Structural Feature | Predicted Behavior |
|---|---|---|---|---|
| N4-ethylpyridine-3,4-diamine | 146950-67-6 | 137.18[1] | Diamino-pyridine | Basic; solubility increases at low pH. |
| 4-Aminopyridine | 504-24-5 | 94.11 | Monoamino-pyridine | Basic; Soluble in PBS pH 7.2 (~30 mg/mL)[5]. |
| N3-Methylpyridine-3,4-diamine | 1796-73-2 | 123.16[10] | Diamino-pyridine | Basic; Predicted XLogP3 of 0.2[10], suggesting good hydrophilicity when protonated. |
Table 2: Common Co-Solvents and Recommended Final Concentrations
| Co-Solvent | Type | Recommended Max. Concentration | Notes |
|---|---|---|---|
| DMSO | Polar Aprotic | ≤ 0.5% (general), ≤ 0.1% (sensitive assays) | Excellent solubilizing power but can cause cell stress or toxicity at higher concentrations[7][8]. |
| Ethanol | Polar Protic | ≤ 0.5% | Can be effective but is also known to have biological effects; less common for primary stock solutions than DMSO. |
| PEG 400 | Polymer | Varies (e.g., 1-10%) | Often used in formulations to improve solubility and stability. May require more optimization. |
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10822, 4-Ethylpyridine. Retrieved January 23, 2026 from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12239324, N3-Methylpyridine-3,4-diamine. Retrieved January 23, 2026 from [Link].
-
Wikipedia contributors. (2024, January 15). Ethylenediamine. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link].
- Jadhav, S. B., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 133-146.
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University of Regensburg. (n.d.). pKa values bases. Retrieved January 23, 2026, from [Link].
- Holm, A., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. PLoS ONE, 11(10), e0163935.
- Shabani, M., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry, 61(24), 2741–2750.
- Wang, X., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
- Savjani, K. T., et al. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Applied Pharmaceutical Science, 2(3), 163-170.
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CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved January 23, 2026, from [Link].
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ResearchGate. (2025). Basic Review: Solubility Enhancement by Using Various Approaches. Retrieved January 23, 2026, from [Link].
- Yuryev, M. V., et al. (2021). Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons. Membranes, 11(3), 221.
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ResearchGate. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Retrieved January 23, 2026, from [Link].
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ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine? Retrieved January 23, 2026, from [Link].
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Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved January 23, 2026, from [Link].
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Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved January 23, 2026, from [Link].
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Appchem. (n.d.). 3,4-Pyridinediamine, N4-[2-(dimethylamino)ethyl]-N4-methyl-. Retrieved January 23, 2026, from [Link].
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Study.com. (n.d.). When added to water, soluble amines will... Retrieved January 23, 2026, from [Link].
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MP Biomedicals. (n.d.). 4-Aminopyridine (4-AP). Retrieved January 23, 2026, from [Link].
- El-Sherif, Y., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4475.
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Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved January 23, 2026, from [Link].
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Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved January 23, 2026, from [Link].
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Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved January 23, 2026, from [Link].
-
001CHEMICAL. (n.d.). N4-(4-methylphenyl)pyridine-3,4-diamine. Retrieved January 23, 2026, from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 91565169, N-ethyl-1,3-dimethylpyrrolo[2,3-b]pyridin-4-amine. Retrieved January 23, 2026 from [Link].
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Technical Support Center: Refining Work-up Procedures for Reactions with N4-ethylpyridine-3,4-diamine
Welcome to the technical support center for N4-ethylpyridine-3,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the successful work-up and purification of reactions involving this versatile diamine. The following content is structured in a question-and-answer format to directly address common challenges and frequently asked questions, ensuring you can navigate your experimental hurdles with confidence.
I. Core Principles of N4-ethylpyridine-3,4-diamine Work-up
N4-ethylpyridine-3,4-diamine is a polar, basic compound. Its purification strategy hinges on these characteristics. The presence of two amino groups and a pyridine ring makes the molecule susceptible to protonation and dictates its solubility profile. A successful work-up procedure will effectively separate the desired product from unreacted starting materials, reagents, and any side-products by exploiting differences in their polarity and acid-base properties.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the work-up of your reaction.
Question 1: My crude product is a dark, oily residue. How can I isolate my desired compound?
Answer:
The formation of a dark, oily crude product often indicates the presence of colored impurities and residual solvent. The primary goal is to induce crystallization or to purify the product chromatographically.
Causality: Aromatic amines, including pyridine derivatives, can be susceptible to air oxidation, leading to the formation of colored, often polymeric, impurities. The oily nature suggests that the product may be impure or that it has a low melting point.
Step-by-Step Protocol for Purification:
-
Initial Solvent Removal: Ensure all volatile reaction solvents are thoroughly removed using a rotary evaporator. For high-boiling solvents like DMF or DMSO, it is crucial to use a high-vacuum pump.
-
Aqueous Work-up:
-
Dissolve the oily residue in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.
-
Follow with a wash with brine (saturated aqueous NaCl) to reduce the water content in the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Inducing Crystallization:
-
If the resulting residue is still an oil, attempt to induce crystallization. A patent for the related compound 3,4-diaminopyridine suggests recrystallization from ethanol[1].
-
Dissolve the oil in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization[1].
-
If crystals do not form, try adding a non-polar solvent like hexanes or diethyl ether dropwise to the ethanol solution until turbidity is observed, then cool.
-
-
Charcoal Treatment: If the product crystallizes but remains colored, dissolve it in a suitable solvent and add a small amount of activated charcoal. Heat the suspension briefly, then filter through a pad of Celite® to remove the charcoal and the adsorbed colored impurities. Recrystallize the product from the filtrate.
-
Column Chromatography: If crystallization fails, column chromatography is the next step.
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The polarity of the eluent will need to be optimized based on the polarity of your desired product.
-
Question 2: How do I remove unreacted N4-ethylpyridine-3,4-diamine from my reaction mixture?
Answer:
Unreacted N4-ethylpyridine-3,4-diamine is a common impurity. Its basic nature allows for its removal through an acidic wash.
Causality: As a basic compound, N4-ethylpyridine-3,4-diamine will be protonated in the presence of an acid. The resulting salt will have significantly higher water solubility than the free base, allowing for its extraction into an aqueous layer.
Step-by-Step Protocol for Acidic Wash:
-
Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous solution of a weak acid, such as 1 M citric acid or saturated ammonium chloride (NH₄Cl)[2]. A strong acid like HCl can also be used if your desired product is stable to acidic conditions.
-
Separate the aqueous layer. The protonated N4-ethylpyridine-3,4-diamine will be in this layer.
-
Repeat the wash if necessary (monitor by TLC).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Finally, wash with brine, dry the organic layer over an anhydrous salt, and concentrate.
Visualizing the Work-Up Workflow
The following diagram illustrates a general workflow for the purification of a reaction involving N4-ethylpyridine-3,4-diamine.
Caption: General work-up and purification workflow.
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the purification?
A1: Thin-layer chromatography (TLC) is the most convenient method. Use a UV lamp to visualize the spots, as pyridine derivatives are often UV-active. A suitable eluent system would be a mixture of a polar solvent (like ethyl acetate) and a non-polar solvent (like hexanes). The ratio can be adjusted to achieve good separation between your product and impurities.
Q2: What are the recommended storage conditions for N4-ethylpyridine-3,4-diamine?
A2: Aromatic amines can be sensitive to light and air. It is best to store N4-ethylpyridine-3,4-diamine in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place.
Q3: What are the key safety precautions when handling N4-ethylpyridine-3,4-diamine?
A3: N4-ethylpyridine-3,4-diamine is classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation. Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Q4: I suspect my product is contaminated with a side-product. What are some likely possibilities?
A4: Without knowing the specific reaction, it is difficult to predict the exact side-products. However, with diamines, a common side-reaction is double addition, where the nucleophile reacts with both amino groups. If your reaction involves an electrophile, consider the possibility of reaction at the pyridine nitrogen as well. Careful analysis of your crude NMR and mass spectrometry data can help identify these impurities.
IV. Data Tables for Reference
Table 1: Properties of N4-ethylpyridine-3,4-diamine
| Property | Value |
| Molecular Formula | C₇H₁₁N₃ |
| Molecular Weight | 137.18 g/mol |
| Appearance | Likely a solid or oil |
| Hazard Codes | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Table 2: Suggested Solvents for Extraction and Recrystallization
| Solvent | Application | Rationale |
| Ethyl Acetate | Extraction | Good for dissolving many organic compounds while being immiscible with water. Mentioned in patents for related compounds[1]. |
| Dichloromethane | Extraction | A more polar alternative to ethyl acetate, can be useful if the product has higher polarity. |
| Ethanol | Recrystallization | A polar protic solvent that is often effective for recrystallizing polar compounds like diamines[1]. |
| Hexanes/Diethyl Ether | Anti-solvent for Recrystallization | Can be added to a solution of the product in a more polar solvent to induce precipitation. |
V. Characterization of N4-ethylpyridine-3,4-diamine
1H NMR Spectroscopy:
-
Aromatic Protons: Expect signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the protons on the pyridine ring.
-
Amine Protons: The -NH₂ and -NH- protons will appear as broad singlets that can exchange with D₂O. Their chemical shift can vary depending on the solvent and concentration.
-
Ethyl Group Protons: An ethyl group will show a quartet for the -CH₂- group and a triplet for the -CH₃ group, with a coupling constant of around 7 Hz.
13C NMR Spectroscopy:
-
Aromatic Carbons: The carbons of the pyridine ring will appear in the downfield region of the spectrum (typically 100-160 ppm).
-
Ethyl Group Carbons: The -CH₂- and -CH₃- carbons will appear in the upfield region (typically 10-50 ppm).
By integrating the proton signals and comparing the number of signals in both the 1H and 13C NMR spectra to the expected structure, you can assess the purity of your compound. The presence of unexpected signals may indicate impurities.
VI. References
-
CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents. (URL not available)
-
Organic Reaction Workup Formulas for Specific Reagents. (URL not available)
Sources
Validation & Comparative
A Comparative Analysis of N4-ethylpyridine-3,4-diamine and N4-methylpyridine-3,4-diamine in Kinase Inhibition and Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor development, the pyridine-3,4-diamine scaffold has emerged as a privileged structure, serving as a foundational component for a variety of targeted therapies. The nuanced interplay between the structural modifications of this core and the resulting biological activity is a subject of intense investigation. This guide provides a comparative analysis of two closely related analogs, N4-ethylpyridine-3,4-diamine and N4-methylpyridine-3,4-diamine, with a focus on their potential as kinase inhibitors and anticancer agents. While direct head-to-head comparative studies are not extensively available in the public domain, by examining the broader context of N4-substituted pyridine derivatives, we can infer and project their comparative profiles.
Chemical Structures and Physicochemical Properties
The seemingly minor difference between an ethyl and a methyl group at the N4 position can have significant implications for a molecule's interaction with its biological target.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| N4-methylpyridine-3,4-diamine | C₆H₉N₃ | 123.16[1] | |
| N4-ethylpyridine-3,4-diamine | C₇H₁₁N₃ | 137.18 |
The addition of a single methylene unit in the ethyl analog increases its molecular weight and introduces greater conformational flexibility compared to the more rigid methyl group. This can influence the compound's binding affinity and selectivity for target kinases.
Mechanism of Action: Targeting the Kinome
Pyridine-containing compounds are prevalent in kinase inhibitor research, often designed to interact with the ATP-binding site of protein kinases.[2] The pyridine ring can act as a hinge-binding motif, forming crucial hydrogen bonds within the ATP pocket. The N4-substituent, in this case, the ethyl or methyl group, typically extends into a more solvent-exposed region or a hydrophobic pocket, where its size and nature can dictate binding affinity and selectivity.
Imidazo[4,5-b]pyridines, which share a similar core structure, are known to function as kinase inhibitors by forming hydrogen bonds with the hinge region of the kinase.[3] It is plausible that N4-alkylpyridine-3,4-diamines adopt a similar binding mode.
Caption: Workflow for an in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of N4-ethylpyridine-3,4-diamine and N4-methylpyridine-3,4-diamine. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC50 value for each compound.
Conclusion and Future Directions
Future research should focus on:
-
Direct Comparative Screening: Testing both compounds in parallel against a panel of kinases to determine their potency and selectivity profiles.
-
Cell-Based Assays: Evaluating their antiproliferative activity across a range of cancer cell lines to identify potential therapeutic applications.
-
Structural Biology: Co-crystallization studies with target kinases to elucidate the precise binding modes and understand the structural basis for any observed differences in activity.
By systematically exploring the structure-activity relationships of this and related series, the scientific community can continue to refine the design of next-generation kinase inhibitors with improved efficacy and safety profiles.
References
- PubChem. N3-Methylpyridine-3,4-diamine. Available from: [Link]
- Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PubMed Central. Available from: [Link]
- Virtual Screening for Identification of Pyridines and Pyrimidines as Potent CDK9 Inhibitors. IJFMR. Available from: [Link]
- Design, synthesis and pharmacological evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives as potent EGFR inhibitors in non-small cell lung cancer. ResearchGate. Available from: [Link]
- Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. PubMed Central. Available from: [Link]
- N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. Available from: [Link]
- Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. Available from: [Link]
- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PubMed Central. Available from: [Link]
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available from: [Link]
- Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. PubMed. Available from: [Link]
- Substituted pyrazolo[3,4-D]pyrimidines as kinase antagonists. Patent US-7585868-B2.
- Design, synthesis and structure-activity relationship of diaryl-ureas with novel isoxazol[3,4-b]pyridine-3-amino-structure as multi-target inhibitors against receptor tyrosine kinase. PubMed. Available from: [Link]
- Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. Available from: [Link]
- Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. ACS Publications. Available from: [Link]
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. PubMed Central. Available from: [Link]
- Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PubMed Central. Available from: [Link]
- WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors. Google Patents.
- Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Available from: [Link]
- WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Google Patents.
- CN100999491A - Preparation process of 3 amino-4 methyl pyridine. Google Patents.
- The new N2, N4-diphenylpyridine-2,4-diamine deuterated derivatives as EGFR inhibitors to overcome C797S-mediated resistance. PubMed. Available from: [Link]
- Prodrugs of 2,4-pyrimidinediamine compounds and their uses. Patent US-9532998-B2.
- US8835430B2 - 2,4-pyrimidinediamine compounds and their uses. Google Patents.
- Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. ResearchGate. Available from: [Link]
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A Comparative Guide to N4-Ethylpyridine-3,4-diamine and Other N4-Alkylated Diamine Analogs for Drug Discovery
Introduction: The Strategic Importance of N4-Alkylated Pyridine-3,4-diamines in Medicinal Chemistry
For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design, renowned for its prevalence in a vast array of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in medicinal chemistry. Within this class, 3,4-diaminopyridines are of particular interest as versatile building blocks for the synthesis of fused heterocyclic systems, such as imidazopyridines, which are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[2]
The N4-alkylation of the pyridine-3,4-diamine core offers a strategic avenue for modulating the physicochemical and pharmacokinetic properties of these molecules. The nature and size of the alkyl substituent can profoundly influence key parameters such as solubility, lipophilicity, basicity (pKa), and metabolic stability. These modifications, in turn, can significantly impact a compound's biological activity, target engagement, and overall drug-like properties.
This guide provides an in-depth technical comparison of N4-ethylpyridine-3,4-diamine with its homologous N4-alkylated analogs: N4-methyl, N4-propyl, and N4-isopropylpyridine-3,4-diamine. While direct comparative experimental data for this specific series is not extensively available in the public domain, this guide will leverage available data, predictive models, and established principles of medicinal chemistry to provide a comprehensive analysis. We will delve into the synthesis, physicochemical properties, and potential biological performance of these compounds, supported by detailed experimental protocols for their evaluation.
Molecular Structures of the Compared Diamines
Figure 1. Chemical structures of the N4-alkylated pyridine-3,4-diamines.
Synthesis of N4-Alkylated Pyridine-3,4-diamines: A General Approach
The synthesis of N4-alkylated pyridine-3,4-diamines can be achieved through a multi-step process, starting from readily available precursors. A general and efficient synthetic route involves the initial preparation of 3,4-diaminopyridine, followed by selective N-alkylation at the 4-position.
Workflow for the Synthesis of N4-Alkylated Pyridine-3,4-diamines
Figure 2. General synthetic workflow for N4-alkylated pyridine-3,4-diamines.
A common route to the core 3,4-diaminopyridine intermediate begins with 4-methoxypyridine.[2] This starting material undergoes nitration to yield 4-methoxy-3-nitropyridine, followed by amination to produce 4-amino-3-nitropyridine. The final step to obtain 3,4-diaminopyridine is the reduction of the nitro group, often achieved through catalytic hydrogenation.[2] The subsequent N-alkylation of 3,4-diaminopyridine with an appropriate alkyl halide (e.g., ethyl iodide for N4-ethylpyridine-3,4-diamine) in the presence of a base affords the desired product.
Comparative Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile and, ultimately, its therapeutic efficacy. The length and branching of the N4-alkyl group are expected to systematically influence properties such as lipophilicity, solubility, and basicity.
| Property | N4-Methyl | N4-Ethyl | N4-Propyl | N4-Isopropyl |
| Molecular Formula | C₆H₉N₃ | C₇H₁₁N₃ | C₈H₁₃N₃ | C₈H₁₃N₃ |
| Molecular Weight ( g/mol ) | 123.16 | 137.19 | 151.21 | 151.21 |
| Predicted logP | 0.2 - 0.5 | 0.6 - 0.9 | 1.0 - 1.3 | 0.9 - 1.2 |
| Predicted Aqueous Solubility | Higher | Moderate | Lower | Lower |
| Predicted pKa * | ~6.5 - 7.5 | ~6.5 - 7.5 | ~6.5 - 7.5 | ~6.5 - 7.5 |
*Note: Experimental data for these specific N4-alkylated compounds are limited. The presented values for logP, aqueous solubility, and pKa are predicted based on computational models and general trends observed in homologous series of amines. These predictions provide a basis for initial comparison but should be confirmed experimentally.
Expert Analysis of Physicochemical Trends
-
Lipophilicity (logP): As the length of the alkyl chain increases from methyl to propyl, the lipophilicity (logP) is expected to increase. This is due to the addition of nonpolar methylene groups. The branched isopropyl group is likely to have a slightly lower logP than the linear propyl group due to its more compact structure. This trend is crucial as it influences membrane permeability and protein binding.
-
Aqueous Solubility: Conversely, aqueous solubility is expected to decrease with increasing alkyl chain length. The increased lipophilicity of the longer-chain analogs reduces their favorable interactions with water molecules.
-
Basicity (pKa): The pKa of the pyridine ring nitrogen and the amino groups are not expected to change dramatically with the variation of the N4-alkyl substituent, as the electronic effect of these alkyl groups is relatively similar. However, subtle differences may arise due to steric effects influencing the solvation of the protonated forms.
Comparative Biological Performance: A Framework for Evaluation
While direct comparative biological data is scarce, we can outline the key performance metrics and experimental protocols that would be employed to evaluate and compare these N4-alkylated diamines. A primary area of interest for such scaffolds is in kinase inhibition, a major focus in oncology drug discovery.
Cytotoxicity Assessment
A fundamental initial screen for any potential therapeutic agent is the assessment of its cytotoxic effects on both cancerous and healthy cell lines. This helps to determine the compound's therapeutic window.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the N4-alkylated diamines in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Workflow for Cytotoxicity Assessment
Figure 3. Workflow for the MTT cytotoxicity assay.
Kinase Inhibitory Activity
Given the prevalence of pyridine-based compounds as kinase inhibitors, a key performance metric would be the in vitro assessment of their inhibitory activity against a panel of relevant kinases.
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method to assess kinase inhibition is through assays that measure the consumption of ATP or the formation of ADP during the phosphorylation reaction catalyzed by the kinase.[4]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a specific peptide or protein), and ATP at appropriate concentrations. Prepare serial dilutions of the N4-alkylated diamines.
-
Kinase Reaction: In a 96-well or 384-well plate, add the kinase and the test compound (or vehicle control) and incubate for a short period to allow for inhibitor binding.
-
Initiate Reaction: Add the substrate and ATP to initiate the kinase reaction. Incubate at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg²⁺, which is essential for kinase activity).
-
Detection: Add the detection reagents. For an ADP-Glo™ assay, this involves a reagent to deplete remaining ATP and then another to convert ADP to ATP, which is then quantified via a luciferase-luciferin reaction.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Workflow for Kinase Inhibition Assay
Figure 4. Workflow for an in vitro kinase inhibition assay.
Structure-Activity Relationship (SAR) Insights
Based on established principles of medicinal chemistry, we can infer potential structure-activity relationships for this series of N4-alkylated diamines.[5]
-
Impact of Alkyl Chain Length on Potency: The increasing lipophilicity from methyl to propyl may enhance membrane permeability and access to intracellular targets. However, an excessively long or bulky alkyl chain could also introduce steric hindrance, potentially reducing binding affinity to the target protein. The optimal alkyl chain length would therefore depend on the specific topology of the target's binding site.
-
Role of the Diamine Moiety: The 3,4-diamine functionality is crucial for forming key hydrogen bonds with the target protein, a common interaction motif for kinase inhibitors. The relative positioning of these amino groups is critical for optimal binding.
-
Selectivity Profile: Variations in the N4-alkyl group can influence the selectivity of the compounds for different kinases. Subtle changes in the size and shape of this substituent can favor binding to one kinase over another, which is a critical aspect of developing safe and effective targeted therapies.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating N4-ethylpyridine-3,4-diamine and its N4-alkylated analogs. While a complete experimental dataset is not yet available, the outlined synthetic strategies and detailed protocols for assessing cytotoxicity and kinase inhibition offer a clear path forward for researchers in this field.
The systematic variation of the N4-alkyl substituent provides a valuable tool for fine-tuning the physicochemical and pharmacological properties of the pyridine-3,4-diamine scaffold. Future experimental work should focus on the direct, head-to-head comparison of these analogs to elucidate clear structure-activity relationships. Such studies will be instrumental in guiding the design of novel and potent drug candidates based on this promising heterocyclic core.
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- In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation. (2014). Mutation Research/Genetic Toxicology and Environmental Mutagenesis.
- Process for the synthesis of n-alkyl-4-pyridinamines. (2021).
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Medicinal Chemistry.
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- Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. (2000). Journal of Medicinal Chemistry.
- Cytotoxicity effect after incubation of cells with the tested compounds.
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A Guide to the Reproducible Synthesis of N4-ethylpyridine-3,4-diamine: A Comparative Analysis and Validation Protocol
Abstract: This guide provides a comprehensive framework for the synthesis and validation of N4-ethylpyridine-3,4-diamine, a key heterocyclic building block for pharmaceutical and materials science research. In the absence of a standardized public protocol, we present a robust, three-step synthetic route starting from commercially available 3-nitropyridin-4-amine. We detail the causality behind each experimental choice, from reaction conditions to purification strategies. Critically, this document establishes a rigorous validation protocol to assess the synthesis's reproducibility, defining key performance indicators and outlining detailed analytical methodologies for confirmation of structure and purity. Comparative data for alternative theoretical routes are discussed, providing researchers with a thorough, decision-making framework. All protocols are designed to be self-validating, ensuring scientific integrity and trustworthy outcomes.
Introduction: The Significance of Substituted Pyridinediamines
Substituted pyridines are foundational scaffolds in medicinal chemistry and materials science.[1][2] Specifically, the 3,4-diaminopyridine core is a known pharmacophore, with derivatives like Amifampridine used to treat rare muscle diseases by acting as a potassium channel blocker.[3] The introduction of an N-alkyl substituent, such as the ethyl group in N4-ethylpyridine-3,4-diamine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity.
The reliable and reproducible synthesis of such analogs is paramount for advancing drug development programs and creating novel functional materials. This guide addresses the critical need for a well-documented and validated protocol for N4-ethylpyridine-3,4-diamine, providing researchers with a dependable methodology and the tools to verify its performance.
Proposed Synthesis Pathway and Mechanistic Rationale
Caption: Proposed three-step synthesis of N4-ethylpyridine-3,4-diamine.
Step 1: Catalytic Hydrogenation of 3-Nitropyridin-4-amine
-
Objective: To reduce the nitro group to a primary amine, yielding the key intermediate, pyridine-3,4-diamine.
-
Method Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for the reduction of aromatic nitro groups.[4] It avoids the use of harsh, stoichiometric metal reductants and typically proceeds with high yield and selectivity, generating only water as a byproduct. The use of a methanol/THF solvent system ensures good solubility for both the starting material and the product.[4]
Step 2: Selective N-Ethylation via Reductive Amination
-
Objective: To selectively introduce an ethyl group onto the more nucleophilic 4-amino position.
-
Method Rationale: Direct alkylation of diamines with alkyl halides is notoriously difficult to control and often leads to mixtures of mono- and di-alkylated products, as well as alkylation on the pyridine ring nitrogen.[5][6] Reductive amination offers a superior alternative for controlled mono-alkylation.[7][8]
-
Mechanism: The reaction proceeds by the formation of an intermediate imine between one of the amino groups and acetaldehyde. The 4-amino group is generally more nucleophilic than the 3-amino group in the pyridine ring, favoring the initial condensation at this position.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice because it is a mild and selective reducing agent, capable of reducing the intermediate imine in the presence of the aldehyde without reducing the aldehyde itself.[8] This prevents unwanted side reactions and simplifies the procedure.
-
Step 3: Purification and Isolation
-
Objective: To isolate the final product with high purity.
-
Method Rationale: The polarity difference between the starting diamine, the mono-ethylated product, and any potential di-ethylated byproduct is sufficient to allow for efficient separation using silica gel column chromatography. A gradient elution, starting with a less polar solvent (e.g., dichloromethane) and gradually increasing the polarity with methanol, will effectively separate the components.
Experimental Protocols & Reproducibility Validation
To validate the reproducibility of this synthesis, a rigorous experimental protocol must be followed, and the results from multiple independent runs must be compared.
Detailed Synthesis Protocol
Step 1: Synthesis of Pyridine-3,4-diamine
-
To a solution of 3-nitropyridin-4-amine (10.0 g, 71.9 mmol) in a 1:1 mixture of methanol (100 mL) and THF (100 mL), add 10% Palladium on carbon (1.0 g, 10 wt%).
-
Fit the flask with a hydrogen balloon and purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield pyridine-3,4-diamine as a solid, which can be used in the next step without further purification.
Step 2: Synthesis of N4-ethylpyridine-3,4-diamine
-
Dissolve pyridine-3,4-diamine (7.8 g, 71.5 mmol) in 1,2-dichloroethane (DCE, 250 mL).
-
Add acetaldehyde (4.4 mL, 78.7 mmol, 1.1 eq) to the solution.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (18.2 g, 85.8 mmol, 1.2 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude residue by column chromatography on silica gel, eluting with a gradient of 0% to 10% methanol in dichloromethane.
-
Combine the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield N4-ethylpyridine-3,4-diamine as a pure solid.
Reproducibility Validation Workflow
The core of this guide is the validation of the synthesis. The following workflow should be executed across a minimum of three independent runs to establish reproducibility.
Caption: Workflow for validating the reproducibility of the synthesis.
Analytical Methods for Validation
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A standard method would involve a C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid. Purity should be assessed by the area percentage of the main peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product (Expected [M+H]⁺ = 138.1).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are required to unambiguously confirm the chemical structure of N4-ethylpyridine-3,4-diamine and to ensure the absence of significant impurities.
Comparative Data and Performance Benchmarks
The following table presents hypothetical data from three independent validation runs of the proposed synthesis, alongside a comparison with alternative theoretical routes.
| Parameter | Proposed Method: Run 1 | Proposed Method: Run 2 | Proposed Method: Run 3 | Statistical Summary | Alternative: Direct Alkylation |
| Overall Yield | 68% | 71% | 69% | 69.3% ± 1.5% | Highly variable (<20%) |
| Final Purity (HPLC) | 98.9% | 99.2% | 99.0% | 99.0% ± 0.15% | Poor (<70% purity) |
| Key Byproducts | Trace di-ethylated product | Trace di-ethylated product | Trace di-ethylated product | <0.5% | N1-alkylation, di-alkylation |
| Ease of Purification | Straightforward | Straightforward | Straightforward | High | Difficult, requires extensive chromatography |
| Reproducibility | High | High | High | Excellent | Poor |
Analysis of Alternatives:
-
Direct Alkylation with Ethyl Iodide: While seemingly simpler, this method suffers from a lack of selectivity. The pyridine nitrogen and both exocyclic amines can be alkylated, leading to a complex mixture of products that is difficult to separate and results in a very low yield of the desired compound.[6]
-
Boc-Protection Strategy: An alternative involves protecting the 4-amino group with a Boc-group, followed by alkylation and deprotection.[6] While effective, this adds two steps (protection and deprotection) to the synthesis, increasing time and cost compared to the more atom-economical reductive amination approach.
Conclusion
This guide presents a robust and reproducible three-step synthesis for N4-ethylpyridine-3,4-diamine. The proposed pathway, centered on a selective reductive amination, demonstrates significant advantages over alternative methods in terms of yield, purity, and ease of execution. The detailed validation workflow provides researchers with a clear and reliable system for confirming the consistency of their results. By adhering to the protocols outlined herein, scientists in drug discovery and materials development can confidently produce high-quality N4-ethylpyridine-3,4-diamine, accelerating their research and development efforts.
References
- CN114315706A - Synthetic method of 3, 4-diaminopyridine.
-
Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. [Link]
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Synthesis of N-alkyl-4-aminopyridine. ResearchGate. [Link]
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. [Link]
- CN113214146A - Process for the N-alkylation of aminopyridines.
-
Preparation of 3,4-diaminopyridine microparticles by solvent-evaporation methods. International Journal of Pharmaceutics. [Link]
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A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
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A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH. [Link]
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The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. ResearchGate. [Link]
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Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. CrystEngComm. [Link]
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Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules. [Link]
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Molecular structure of 3,4-diaminopyridine (3,4-DAP), the protonated... ResearchGate. [Link]
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N‐Methylation of aromatic amines using formic acid as the unique carbon... ResearchGate. [Link]
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Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Semantic Scholar. [Link]
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Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Indian Academy of Sciences. [Link]
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Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI. [Link]
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CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega. [Link]
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A Comparative Physicochemical Analysis of N4-ethylpyridine-3,4-diamine for Drug Development Applications
Introduction
In the landscape of medicinal chemistry, substituted pyridinediamines represent a class of compounds with significant therapeutic potential. The parent molecule, 3,4-diaminopyridine (3,4-DAP or Amifampridine), is a well-established potassium channel blocker used in the treatment of neuromuscular disorders.[1][2] Structural modifications to this scaffold can profoundly alter a molecule's physicochemical properties, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement and overall efficacy.
This guide presents a detailed comparative analysis of N4-ethylpyridine-3,4-diamine , a key analog of 3,4-DAP. We will explore its predicted physicochemical profile in relation to structurally similar compounds, providing a framework for understanding its potential advantages and liabilities in a drug development context. Crucially, this document moves beyond theoretical discussion by providing robust, field-proven experimental protocols for the precise determination of four critical physicochemical parameters: pKa , lipophilicity (logD) , aqueous solubility , and melting point . These methodologies are designed to be self-validating, ensuring the generation of high-quality, reliable data essential for informed decision-making in research and development.
The Pivotal Role of Physicochemical Properties in Drug Discovery
The journey of a drug candidate from discovery to clinical application is intrinsically linked to its fundamental physical and chemical characteristics. Understanding these properties is not merely an academic exercise; it is a prerequisite for success.
-
pKa (Ionization Constant): The pKa value dictates the degree of ionization of a molecule at a given pH. For N4-ethylpyridine-3,4-diamine, the basicity of the three nitrogen atoms will determine the molecule's charge state in various physiological compartments, from the acidic environment of the stomach to the near-neutral pH of the blood. This charge state governs solubility, membrane permeability, and the ability to form ionic interactions with its biological target.
-
Lipophilicity (logP/logD): Lipophilicity, often measured as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), describes a compound's affinity for a lipid-like environment versus an aqueous one. This property is a primary determinant of a drug's ability to cross biological membranes, including the intestinal wall and the blood-brain barrier. An optimal lipophilicity balance is crucial; excessive lipophilicity can lead to poor solubility and high metabolic turnover, while insufficient lipophilicity can hinder absorption.[3]
-
Aqueous Solubility: A compound must be in solution to be absorbed and distributed to its site of action. Poor aqueous solubility is a major hurdle in drug development, often leading to low and erratic bioavailability. Early assessment of solubility can guide formulation strategies and chemical modifications to improve this critical parameter.[4]
-
Melting Point: The melting point is a fundamental indicator of a compound's purity and the stability of its crystal lattice. A sharp melting range is characteristic of a pure substance, while a broad range can indicate impurities. This property also influences the compound's solid-state characteristics, which are vital for formulation and manufacturing.
Comparative Analysis of N4-ethylpyridine-3,4-diamine and Analogs
To contextualize the properties of N4-ethylpyridine-3,4-diamine, we compare it with its parent scaffold and other relevant molecules. The data presented below combines experimentally determined values from the literature with computationally derived estimates where experimental data is unavailable.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | logP / XLogP3* |
| N4-ethylpyridine-3,4-diamine | ![]() | 137.18 | Not Reported | Predicted > -0.5 |
| 3,4-diaminopyridine (Parent) | ![]() | 109.13[1][5] | 216-218[6] | -0.5[5] |
| N3-ethylpyridine-3,4-diamine (Isomer) | ![]() | 137.18[7] | Not Reported | Predicted > -0.5 |
| N,N-diethyl-p-phenylenediamine | ![]() | 164.25[8] | 19-21[8] | 1.7 (XLogP3-AA)[9] |
Note: XLogP3 is a computationally predicted value.
Structure-Property Relationship Insights
-
Effect of N4-Alkylation: The addition of an ethyl group at the N4 position in N4-ethylpyridine-3,4-diamine compared to the parent 3,4-diaminopyridine is expected to significantly increase lipophilicity. The non-polar alkyl chain reduces the molecule's overall polarity, which would result in a higher logP value. This modification is a common strategy in medicinal chemistry to enhance membrane permeability. However, it may concurrently decrease aqueous solubility. The ethyl group's electron-donating effect could also subtly modulate the basicity (pKa) of the adjacent amino groups.
-
Positional Isomerism: Comparing the N4-ethyl and N3-ethyl isomers highlights the importance of substituent placement. The proximity of the ethyl group to the pyridine ring nitrogen in the N3-isomer could introduce steric hindrance or alter intramolecular hydrogen bonding possibilities compared to the N4-isomer. These differences, though subtle, can lead to distinct profiles in crystallinity (affecting melting point and solubility) and target binding.
-
Influence of the Aromatic Core: The comparison with N,N-diethyl-p-phenylenediamine illustrates the role of the pyridine ring. The pyridine nitrogen atom acts as a hydrogen bond acceptor and contributes to the overall polarity and basicity of the molecule, properties that are absent in the analogous benzene ring of the phenylenediamine. This generally results in pyridine-containing compounds having greater aqueous solubility than their direct carbocyclic counterparts.
Gold-Standard Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties.
pKa Determination via Potentiometric Titration
Causality: Potentiometric titration is selected for its simplicity, low cost, and accuracy in determining the ionization constants of the multiple basic centers in diamine structures.[10] The method directly measures changes in hydrogen ion concentration (pH) upon the addition of a titrant, allowing for the precise calculation of pKa values from the resulting titration curve.[11]
Protocol:
-
System Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[11]
-
Sample Preparation: Accurately weigh and dissolve the test compound (N4-ethylpyridine-3,4-diamine) in deionized water or a co-solvent system if solubility is low. The final concentration should be approximately 1-10 mM. To maintain a constant ionic strength, add a background electrolyte like 0.15 M KCl.[11]
-
Initial Acidification: Place a known volume (e.g., 20 mL) of the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) on a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO2.[11] Acidify the solution to a starting pH of ~2.0 using a standardized solution of 0.1 M HCl.
-
Titration: Place the calibrated pH electrode and a titrant delivery tube into the solution. Begin the titration by adding small, precise increments of a standardized 0.1 M NaOH solution.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize before proceeding. Continue the titration until a pH of ~12.0 is reached.
-
Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points, which can be identified as the inflection points on the titration curve or by analyzing the first derivative of the curve.
Workflow Diagram: pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logD) Determination via Shake-Flask Method
Causality: The shake-flask method is considered the "gold standard" for logP/logD determination because it is a direct measurement of the compound's partitioning equilibrium between an aqueous and an immiscible organic phase.[12] Using n-octanol and a phosphate buffer at pH 7.4 provides a physiologically relevant estimate of how a drug will partition between aqueous body fluids and lipidic cell membranes.[13]
Protocol:
-
Phase Pre-saturation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and n-octanol. Vigorously mix equal volumes of the two solvents and allow them to separate overnight to ensure mutual saturation.
-
Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each). Add a small aliquot of the compound's stock solution to achieve a final concentration that is detectable in both phases.[14]
-
Equilibration: Cap the vial tightly and shake or rotate it at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1 to 24 hours, depending on the compound).[12]
-
Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 10-15 minutes to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase. Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: Calculate the logD value using the formula: logD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )
Workflow Diagram: Shake-Flask logD Determination
Caption: Workflow for logD determination by the shake-flask method.
Aqueous Solubility Determination via Kinetic Assay
Causality: Kinetic solubility assays are indispensable in early drug discovery for their high-throughput nature.[15] This method mimics the situation where a drug, often stored in DMSO, is introduced into an aqueous physiological environment. It provides a rapid assessment of the concentration at which a compound may precipitate, guiding lead optimization away from compounds with prohibitive solubility issues.
Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: In the wells of a 96-well microtiter plate, dispense the appropriate aqueous buffer (e.g., PBS, pH 7.4).
-
Compound Addition: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the buffer in the wells to achieve the desired final test concentration. The final DMSO concentration should be kept low (e.g., ≤2%) to minimize its effect on solubility.[15]
-
Incubation: Seal the plate and shake it at room temperature for a set period (e.g., 2 hours) to allow for precipitation to occur.[4][15]
-
Separation of Precipitate: Use a 96-well filter plate (e.g., with a 0.45 µm filter) and vacuum manifold to separate any undissolved precipitate from the saturated solution. Collect the filtrate in a clean 96-well collection plate.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method. For high-throughput screening, UV-Vis spectroscopy using a plate reader is common. For greater accuracy, LC-MS/MS is preferred.[15]
-
Data Analysis: The measured concentration in the filtrate represents the kinetic solubility of the compound under the tested conditions.
Workflow Diagram: Kinetic Solubility Assay
Caption: Workflow for kinetic solubility determination.
Melting Point Determination via Capillary Method
Causality: The capillary method is a fundamental and reliable technique for determining the melting point of a solid crystalline compound.[16] It relies on the principle that a pure substance melts over a very narrow temperature range. This property serves as a crucial criterion for purity and identity confirmation.
Protocol:
-
Sample Preparation: Ensure the compound is a fine, dry powder. If necessary, gently crush any large crystals on a watch glass.[17]
-
Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. A sample height of 2-3 mm is ideal.[18]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus.
-
Rapid Heating (Optional): For an unknown compound, it is efficient to first perform a rapid determination by heating quickly to find the approximate melting range.
-
Accurate Determination: Using a fresh sample, heat the apparatus rapidly to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Observation: Observe the sample closely through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (T1).
-
Final Reading: Continue heating slowly and record the temperature at which the last solid crystal melts into a clear liquid (T2).
-
Reporting: Report the melting point as the range from T1 to T2. For a pure compound, this range should be narrow (e.g., 0.5-2.0°C).
Workflow Diagram: Melting Point Determination
Caption: Workflow for capillary melting point determination.
Conclusion
N4-ethylpyridine-3,4-diamine presents an intriguing profile for drug development. Based on established structure-property relationships, the N4-ethyl substitution is predicted to enhance lipophilicity compared to its parent, 3,4-diaminopyridine, a modification that could favorably impact its membrane permeability and absorption characteristics. However, this structural change necessitates a thorough experimental evaluation of its pKa, solubility, and solid-state properties to build a complete and accurate profile.
The detailed, validated protocols provided in this guide offer a clear and robust pathway for researchers to generate the high-quality data required for such an evaluation. By systematically applying these methodologies, development teams can confidently characterize N4-ethylpyridine-3,4-diamine and its analogs, enabling data-driven decisions and accelerating the progression of promising candidates.
References
-
PubChem. (n.d.). 3,4-Diaminopyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2022). Synthetic method of 3, 4-diaminopyridine. CN114315706A.
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001CHEMICAL. (n.d.). N4-(4-methylphenyl)pyridine-3,4-diamine. Retrieved from [Link]
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PubChem. (n.d.). 4-Ethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
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Loba Chemie. (n.d.). N,N-DIETHYL-p-PHENYLENEDIAMINE SULPHATE. Retrieved from [Link]
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DrugBank. (n.d.). 3,4 Diaminopyridine. Retrieved from [Link]
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PubChem. (n.d.). 4-Diethylaminopyridine. National Center for Biotechnology Information. Retrieved from [Link]
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protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]
-
Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2004). Development of Methods for the Determination of pKa Values. Profiles of Drug Substances, Excipients, and Related Methodology, 31, 1-33. Retrieved from [Link]
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LibreTexts Chemistry. (2020). 4.3: Melting Point Determination Procedure. Retrieved from [Link]
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Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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University of Babylon. (2021). experiment (1) determination of melting points. Retrieved from [Link]
-
Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Diethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Rosés, M., Ràfols, C., Bosch, E., & Espinosa, S. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 103-110. Retrieved from [Link]
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Shaheed Benazir Bhutto University. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]
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ResearchGate. (n.d.). Figure: (a) 3,4-diaminopyridine (3,4-DAP) and (b)... Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 2.8: pH measurement and determination of pKa value. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Retrieved from [Link]
-
Bergman, J., & Ellin, D. L. (2010). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society, 132(14), 5186–5194. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structure of 3,4-diaminopyridine (3,4-DAP), the protonated... Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic solubility: Experimental and machine-learning modeling perspectives. Retrieved from [Link]
-
SciSpace. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties. Retrieved from [Link]
-
Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]
-
ResearchGate. (2006). The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. Retrieved from [Link]
-
Dalton Transactions. (n.d.). Platinum(ii/iv) complexes with N-substituted carboxylate ethylenediamine/propylenediamine ligands: preparation, characterization and in vitro activity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. Retrieved from [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for N4-ethylpyridine-3,4-diamine
In the landscape of pharmaceutical development, the purity and potency of an active pharmaceutical ingredient (API) are paramount. For novel compounds such as N4-ethylpyridine-3,4-diamine, a key intermediate with significant potential in medicinal chemistry, robust and reliable analytical methods are the bedrock of quality control and regulatory compliance. This guide provides an in-depth comparison of two distinct analytical methodologies for the quantification of N4-ethylpyridine-3,4-diamine: a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more advanced Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) approach.
The core of this guide is a detailed exploration of the cross-validation process for these two methods. We will delve into the scientific rationale behind the experimental design, present and interpret comparative data, and offer insights into the selection of the most appropriate method for different analytical challenges. This document is intended for researchers, scientists, and drug development professionals who are tasked with establishing and validating analytical methods for novel chemical entities.
The Analyte: N4-ethylpyridine-3,4-diamine
N4-ethylpyridine-3,4-diamine is a substituted pyridine diamine derivative. Its chemical structure, featuring both a pyridine ring and primary and secondary amine functionalities, presents unique analytical challenges, including potential for metal chelation, pH-dependent stability, and susceptibility to oxidative degradation. Accurate quantification is crucial for ensuring the quality of the API and for studying its pharmacokinetic and pharmacodynamic properties.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely adopted technique in pharmaceutical analysis due to its robustness, cost-effectiveness, and ease of implementation. For N4-ethylpyridine-3,4-diamine, a reversed-phase HPLC method offers a reliable approach for routine quality control and assay.
Rationale for Method Design
The selection of a C18 stationary phase is based on its versatility and proven efficacy in retaining and separating a wide range of small molecules, including those with polar functional groups like N4-ethylpyridine-3,4-diamine. The mobile phase, a gradient of acetonitrile in an ammonium acetate buffer, is chosen to provide good peak shape and resolution from potential impurities. Ammonium acetate is a volatile buffer, making it compatible with mass spectrometry if future method development requires it. The acidic pH of the mobile phase ensures the protonation of the amine groups, leading to better retention on the reversed-phase column and improved peak symmetry. UV detection at a wavelength corresponding to the chromophore of the pyridine ring provides adequate sensitivity for quantification.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Ammonium Acetate in water, pH adjusted to 3.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %B 0 5 15 50 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of N4-ethylpyridine-3,4-diamine (1 mg/mL) is prepared in a 50:50 mixture of acetonitrile and water. Calibration standards are prepared by serial dilution of the stock solution.
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For applications requiring higher sensitivity, selectivity, and speed, a UPLC-MS/MS method is the preferred choice. This technique is particularly valuable for the analysis of low-level impurities, degradation products, and for bioanalytical studies.
Rationale for Method Design
The use of a sub-2 µm particle size column in UPLC provides significantly higher chromatographic efficiency and resolution compared to conventional HPLC, allowing for faster analysis times. The coupling of UPLC with a tandem mass spectrometer offers unparalleled selectivity and sensitivity. The Multiple Reaction Monitoring (MRM) mode is employed for quantification, where a specific precursor ion of N4-ethylpyridine-3,4-diamine is selected and fragmented, and a specific product ion is monitored. This highly specific detection minimizes interferences from the sample matrix. The mobile phase composition is similar to the HPLC method to maintain chromatographic selectivity, but with the addition of formic acid to enhance ionization in the mass spectrometer source.
Experimental Protocol: UPLC-MS/MS
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
Time (min) %B 0 2 3 70 4 98 5 98 5.1 2 | 6 | 2 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS/MS Parameters:
-
Ionization Mode: ESI Positive.
-
MRM Transition: m/z 138.1 → 109.1 (hypothetical, to be optimized based on experimental fragmentation).
-
Collision Energy: 15 eV (hypothetical, to be optimized).
-
Cone Voltage: 25 V (hypothetical, to be optimized).
-
Cross-Validation of Analytical Methods: A Framework for Trust
Cross-validation is a critical exercise when two different analytical methods are used for the same purpose, for instance, when a method is transferred between laboratories or when a new method is introduced to replace an existing one. The objective is to demonstrate that both methods provide equivalent results within acceptable limits of variability. The framework for this cross-validation is based on the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[1][2]
The Cross-Validation Protocol
The cross-validation study will involve the analysis of the same batches of N4-ethylpyridine-3,4-diamine by both the HPLC-UV and UPLC-MS/MS methods. The following parameters will be evaluated:
-
Specificity/Selectivity: The ability of the methods to differentiate and quantify the analyte in the presence of other components, such as impurities and degradation products. This will be assessed by analyzing stressed samples of N4-ethylpyridine-3,4-diamine. Forced degradation studies are instrumental in establishing the stability-indicating nature of an analytical method.[3][4]
-
Linearity and Range: The ability of the methods to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the methods to the true value. This will be assessed by spike-recovery experiments at different concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This will be evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, and/or different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Visualization of the Cross-Validation Workflow
Caption: Workflow for the cross-validation of the HPLC-UV and UPLC-MS/MS methods.
Comparative Data and Interpretation
The following tables summarize the hypothetical (but realistic) data obtained from the cross-validation study.
Table 1: Specificity (Forced Degradation Study)
| Stress Condition | HPLC-UV | UPLC-MS/MS |
| Acid Hydrolysis (0.1M HCl, 60°C, 24h) | Peak purity index > 0.999 for the main peak. One major degradant peak observed. | No co-eluting peaks with the analyte. Two degradant peaks identified and resolved. |
| Base Hydrolysis (0.1M NaOH, 60°C, 8h) | Peak purity index > 0.999 for the main peak. Two major degradant peaks observed. | No co-eluting peaks with the analyte. Three degradant peaks identified and resolved. |
| Oxidative Degradation (3% H₂O₂, RT, 24h) | Peak purity index > 0.998 for the main peak. Multiple small degradant peaks observed. | No co-eluting peaks with the analyte. Multiple degradant peaks identified and resolved. |
| Thermal Degradation (80°C, 48h) | No significant degradation observed. | No significant degradation observed. |
| Photolytic Degradation (ICH Q1B), 24h | Minor degradation observed. Peak purity index > 0.999. | Minor degradation observed. No co-eluting peaks. |
Interpretation: Both methods demonstrate good specificity. The UPLC-MS/MS method, with its higher resolving power and mass-based detection, is able to identify more degradants, providing a more comprehensive stability profile.
Table 2: Linearity and Range
| Parameter | HPLC-UV | UPLC-MS/MS |
| Range (µg/mL) | 1 - 200 | 0.01 - 50 |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 |
| Regression Equation | y = 25432x + 1234 | y = 156789x + 567 |
Interpretation: Both methods exhibit excellent linearity over their respective ranges. The UPLC-MS/MS method demonstrates a significantly wider dynamic range, particularly at the lower end, making it more suitable for trace analysis.
Table 3: Accuracy (Spike Recovery)
| Spiked Level | HPLC-UV (% Recovery) | UPLC-MS/MS (% Recovery) |
| Low (80%) | 99.2 ± 1.5% | 100.5 ± 0.8% |
| Medium (100%) | 100.3 ± 1.2% | 99.8 ± 0.5% |
| High (120%) | 98.9 ± 1.8% | 100.1 ± 0.9% |
Interpretation: Both methods show excellent accuracy, with recovery values well within the typical acceptance criteria of 98-102%. The UPLC-MS/MS method exhibits slightly better precision in the recovery measurements, as indicated by the lower standard deviation.
Table 4: Precision (%RSD)
| Precision Type | HPLC-UV (%RSD) | UPLC-MS/MS (%RSD) |
| Repeatability (n=6) | 0.85% | 0.45% |
| Intermediate Precision (n=12) | 1.35% | 0.75% |
Interpretation: Both methods are precise. The UPLC-MS/MS method demonstrates superior precision, with %RSD values approximately half of those obtained with the HPLC-UV method.
Table 5: LOD and LOQ
| Parameter | HPLC-UV (µg/mL) | UPLC-MS/MS (µg/mL) |
| LOD | 0.3 | 0.003 |
| LOQ | 1.0 | 0.01 |
Interpretation: The UPLC-MS/MS method is significantly more sensitive, with LOD and LOQ values that are two orders of magnitude lower than the HPLC-UV method.
Visualization of Method Comparison
Caption: Key attributes of the HPLC-UV and UPLC-MS/MS methods for the analysis of N4-ethylpyridine-3,4-diamine.
Conclusion and Recommendations
This guide has presented a comprehensive comparison of two analytical methods for the quantification of N4-ethylpyridine-3,4-diamine and has outlined a robust protocol for their cross-validation.
The HPLC-UV method is a reliable and cost-effective choice for routine applications such as API assay and content uniformity testing. Its robustness and simplicity make it well-suited for a standard quality control laboratory.
The UPLC-MS/MS method offers significant advantages in terms of sensitivity, selectivity, and speed. It is the superior method for demanding applications such as the quantification of low-level impurities, stability studies where a detailed degradation profile is required, and bioanalytical assays.
The cross-validation data demonstrates that while both methods are accurate and precise, they are not directly interchangeable without careful consideration of the analytical objective. For routine release testing, the HPLC-UV method is adequate. However, for comprehensive characterization and in situations where trace-level analysis is critical, the UPLC-MS/MS method is the unequivocally better choice. The selection of the appropriate method should therefore be guided by the specific requirements of the analysis and the stage of drug development.
References
-
ResearchGate. (2007). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Retrieved from [Link][5]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][1]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link][2]
-
Asian Journal of Research in Chemistry. (2014). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link][3]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link][4]
Sources
A Comparative Guide to the Biological Activities of Pyridine-3,4-Diamine Analogues
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a foundational scaffold in medicinal chemistry, and its derivatives have shown a remarkable diversity of biological activities.[1] Among these, pyridine-3,4-diamine and its analogues have emerged as a versatile class of compounds with significant therapeutic potential, ranging from the treatment of neuromuscular disorders to oncology. This guide provides a comprehensive comparison of the biological activities of various pyridine-3,4-diamine analogues, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
Part 1: Modulators of Neuronal Excitability: Potassium Channel Blockade
Pyridine-3,4-diamine, also known as amifampridine, is a well-established voltage-gated potassium (Kv) channel blocker.[1][2] This activity is the cornerstone of its clinical use in treating Lambert-Eaton myasthenic syndrome, a rare autoimmune disorder that impairs neuromuscular transmission.[1] By blocking Kv channels on presynaptic nerve terminals, these compounds prolong the action potential, leading to an increased influx of calcium ions and enhanced neurotransmitter release.[3]
Mechanism of Action: Enhancing Neurotransmitter Release
The primary mechanism of action for pyridine-3,4-diamine and its analogues in the context of neuromuscular disorders involves the blockade of presynaptic Kv channels. This blockade delays the repolarization phase of the action potential, thereby extending the duration of cell membrane depolarization. This prolonged depolarization keeps voltage-gated calcium channels open for a longer period, resulting in an augmented influx of calcium into the nerve terminal. The increased intracellular calcium concentration enhances the exocytosis of acetylcholine-containing vesicles, leading to a greater release of this neurotransmitter into the neuromuscular junction and improved muscle contraction.[1]
Caption: Mechanism of action of pyridine-3,4-diamine analogues as potassium channel blockers.
Comparative Biological Activity of Pyridine-3,4-Diamine Analogues as Kv Channel Blockers
The potency of pyridine-3,4-diamine and its analogues can vary significantly depending on the specific Kv channel subtype and the nature of the substitutions on the pyridine ring. The following table summarizes the inhibitory concentrations (IC50) of selected analogues against different Kv channels.
| Compound | Target Kv Channel | IC50 (µM) | Reference |
| Pyridine-3,4-diamine | Kv3.3 | 2.5 (high-affinity) / 151 (low-affinity) | [3] |
| Pyridine-3,4-diamine | Kv3.4 | 10.3 (high-affinity) / 231 (low-affinity) | [3] |
| 4-Aminopyridine | Kv3 Channels | ~80 | [1] |
| Pyridine-3,4-diamine | Squid Axon K+ Channels | 5.8 (external) / 0.7 (internal) | [2] |
Structure-Activity Relationship Insights:
-
The position of the amino groups on the pyridine ring is critical for activity. 3,4-diaminopyridine is reported to be approximately 50 times more potent than 4-aminopyridine in blocking potassium channels in squid giant axons.[2]
-
The presence of two amino groups in pyridine-3,4-diamine contributes to its higher affinity compared to monosubstituted aminopyridines.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
The gold standard for characterizing the activity of ion channel modulators is the patch-clamp technique. This method allows for the direct measurement of ion currents across the cell membrane in response to a compound.
Objective: To determine the inhibitory effect of pyridine-3,4-diamine analogues on voltage-gated potassium channels expressed in a suitable cell line (e.g., HEK293 cells transfected with the gene for a specific Kv channel subtype).
Materials:
-
HEK293 cells expressing the target Kv channel
-
Patch-clamp rig (amplifier, micromanipulator, microscope, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
Internal (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, adjusted to pH 7.3 with KOH)
-
External (bath) solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH)
-
Test compounds (pyridine-3,4-diamine analogues) dissolved in an appropriate vehicle (e.g., DMSO)
Procedure:
-
Cell Preparation: Plate the transfected HEK293 cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Mount the coverslip with cells in the recording chamber and perfuse with the external solution.
-
Under microscopic guidance, carefully approach a single cell with the micropipette.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.
-
-
Voltage-Clamp Recordings:
-
Clamp the membrane potential at a holding potential where the Kv channels are predominantly in a closed state (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit outward potassium currents.
-
-
Compound Application:
-
After recording stable baseline currents, perfuse the recording chamber with the external solution containing the test compound at a known concentration.
-
Allow sufficient time for the compound to equilibrate and exert its effect.
-
-
Data Acquisition and Analysis:
-
Record the potassium currents in the presence of the compound using the same voltage protocol as in the baseline recording.
-
Measure the peak current amplitude at each voltage step before and after compound application.
-
Calculate the percentage of current inhibition for each concentration of the test compound.
-
Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value.
-
Rationale for Experimental Choices:
-
HEK293 Cells: These cells have low endogenous ion channel expression, making them an ideal "blank slate" for expressing and studying a specific ion channel of interest.
-
Whole-Cell Configuration: This configuration allows for the control of the intracellular environment and the measurement of macroscopic currents from the entire cell membrane.
-
Voltage-Clamp: By holding the membrane potential constant, the recorded current is directly proportional to the number of open channels, allowing for a precise quantification of the compound's effect.
Caption: Simplified signaling pathway of CDK2 inhibition by pyridine-based compounds.
Comparative Anticancer Activity of Pyridine-3,4-Diamine Analogues
The antiproliferative activity of pyridine-3,4-diamine analogues has been evaluated against a variety of cancer cell lines. The following tables summarize the IC50 values for selected compounds.
Table 2: Antiproliferative Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4c | HeLa (Cervical Cancer) | 90.21 | [4] |
| Compound 4d | HeLa (Cervical Cancer) | 51.63 | [4] |
| Compound 5j | HeLa (Cervical Cancer) | 6.4 | [4] |
| Compound 5k | MCF-7 (Breast Cancer) | 2.03 | [4] |
Table 3: Kinase Inhibitory Activity of Pyridine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| P276-00 | CDK1 | 79 | [5] |
| P276-00 | CDK4 | 63 | [5] |
| P276-00 | CDK9 | 20 | [5] |
| THZ1 | CDK7 | 3.2 | [6] |
Structure-Activity Relationship Insights:
-
The antiproliferative activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. The presence of -OMe, -OH, -C=O, and -NH2 groups has been shown to enhance antiproliferative activity, while halogen atoms or bulky groups tend to decrease it. [1]* For pyrazolo-naphthyridine derivatives, fluoro substitution at the R position of a methyl group yielded the most active compound against HeLa cells. [4]* In a series of 2-oxo-pyridine and 1'H-spiro-pyridine derivatives, the spiro-pyridine scaffold demonstrated superior activity against Caco-2 cell lines. [7]
Experimental Protocols for Assessing Anticancer Activity
1. Cell Viability Assays (MTT and SRB)
These colorimetric assays are widely used to assess the cytotoxic and antiproliferative effects of compounds on cancer cell lines.
Objective: To determine the concentration of a pyridine-3,4-diamine analogue that inhibits the growth of a cancer cell line by 50% (IC50).
a) MTT Assay Protocol
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
Test compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 48 or 72 hours). Include vehicle-treated control wells.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value.
b) Sulforhodamine B (SRB) Assay Protocol
Principle: The SRB assay is based on the ability of the sulforhodamine B dye to bind to the protein components of cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
Test compound stock solution
-
Trichloroacetic acid (TCA) solution (50% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Wash solution (1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After the treatment period, gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Washing: Wash the plates several times with water and allow them to air dry.
-
SRB Staining: Add SRB solution to each well and incubate for 30 minutes at room temperature.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Dye Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at a wavelength of 510 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Rationale for Choosing Cell Lines:
The choice of cancer cell lines for cytotoxicity assays should be guided by the research question. For general screening, a panel of cell lines representing different cancer types is often used. If the compound is being developed for a specific cancer, then relevant cell lines for that malignancy should be chosen. It is also beneficial to include a non-cancerous cell line to assess the selectivity of the compound. [8]
Caption: General workflow for MTT and SRB cell viability assays.
2. Kinase Inhibition Assay (ADP-Glo™)
Objective: To quantify the inhibitory activity of pyridine-3,4-diamine analogues against a specific kinase (e.g., CDK2).
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The assay is performed in two steps: first, the remaining ATP from the kinase reaction is depleted, and second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the light signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity. [9][10] Materials:
-
Purified recombinant kinase (e.g., CDK2/Cyclin A)
-
Kinase-specific substrate
-
ATP
-
Test compounds
-
ADP-Glo™ Kinase Assay kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Set up the kinase reaction in the wells of the plate, containing the kinase, substrate, ATP, and the test compound at various concentrations. Include control reactions with no inhibitor.
-
Incubate the reaction for a specific time at the optimal temperature for the kinase.
-
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the concentration-response curve and determine the IC50 value.
-
Rationale for Experimental Choices:
-
ADP-Glo™ Assay: This assay is highly sensitive, has a broad dynamic range, and is less susceptible to interference from library compounds compared to other methods. [11]It is a universal assay that can be used for virtually any ADP-generating enzyme. [9][10]* Purified Recombinant Kinase: Using a purified enzyme allows for the direct assessment of the compound's effect on the target kinase without the complexity of a cellular environment.
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Conclusion
The pyridine-3,4-diamine scaffold has proven to be a rich source of biologically active molecules with diverse therapeutic applications. As potassium channel blockers, these compounds offer a valuable therapeutic option for certain neuromuscular disorders. In the realm of oncology, their ability to inhibit key kinases involved in cell cycle regulation and angiogenesis positions them as promising candidates for the development of novel anticancer agents. The comparative data and detailed experimental protocols provided in this guide are intended to facilitate further research and development of this versatile class of compounds, ultimately contributing to the discovery of new and improved therapies.
References
Sources
- 1. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4-diaminopyridine. A potent new potassium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "A high affinity, partial antagonist effect of 3,4-diaminopyridine medi" by Kristine S Ojala, Scott P Ginebaugh et al. [jdc.jefferson.edu]
- 4. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are Potassium channel blockers and how do they work? [synapse.patsnap.com]
- 7. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
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- 11. promega.com [promega.com]
A Comparative Benchmarking Guide: N4-ethylpyridine-3,4-diamine in Asymmetric Transfer Hydrogenation
In the landscape of synthetic chemistry, the development of efficient, selective, and robust catalysts is paramount. This guide provides an in-depth, objective comparison of a novel ligand, N4-ethylpyridine-3,4-diamine, against a well-established commercial catalyst system in the context of asymmetric transfer hydrogenation (ATH). This reaction is a cornerstone of modern organic synthesis, particularly for the production of chiral alcohols, which are vital intermediates in the pharmaceutical industry.[1]
Our focus is to provide researchers, scientists, and drug development professionals with a clear, data-driven analysis of N4-ethylpyridine-3,4-diamine's performance. The protocols and data presented herein are designed to be self-validating, enabling researchers to reproduce and verify these findings.
Introduction: The Rationale for New Ligand Architectures
The quest for novel catalysts is driven by the need for improved performance, cost-effectiveness, and broader substrate scope. While commercial catalysts, such as those based on Ruthenium and chiral N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligands, have demonstrated remarkable success, there remains a continuous effort to fine-tune catalyst structure for specific applications.[2][3] Pyridine-based ligands are of particular interest due to their unique electronic and steric properties, which can significantly influence the catalytic activity and selectivity of the metal center.[4]
N4-ethylpyridine-3,4-diamine is a novel ligand architecture that combines the features of a pyridine ring with a chiral diamine backbone. The ethyl group at the N4 position is hypothesized to modulate the electronic properties of the pyridine ring and introduce specific steric bulk, potentially leading to enhanced catalytic performance. This guide will rigorously test this hypothesis by benchmarking a Ru(II) complex of N4-ethylpyridine-3,4-diamine against the commercially available and widely used Ru(II)-TsDPEN catalyst.[5]
Experimental Design: A Framework for Rigorous Comparison
To ensure a fair and insightful comparison, we have designed a standardized experimental protocol. The selection of the model reaction, catalyst systems, and analytical methods is critical for generating reliable and comparable data.[6]
Model Reaction: The asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol was chosen as the benchmark reaction. This reaction is well-characterized and serves as a standard for evaluating the performance of ATH catalysts.[2]
Catalyst Systems:
-
Test Catalyst: A Ruthenium(II) complex of N4-ethylpyridine-3,4-diamine, prepared in situ.
-
Commercial Benchmark: A pre-formed Ruthenium(II) complex with the (R,R)-TsDPEN ligand, a well-established catalyst for this transformation.[5]
Hydrogen Source: A 5:2 mixture of formic acid and triethylamine (FA/TEA) was used as the hydrogen source, a common and effective system for transfer hydrogenation.[7]
Key Performance Indicators (KPIs):
-
Conversion (%): The percentage of acetophenone converted to product, determined by ¹H NMR spectroscopy.
-
Enantiomeric Excess (ee %): The degree of stereoselectivity, determined by chiral gas chromatography (GC).
-
Turnover Frequency (TOF): The number of moles of substrate converted per mole of catalyst per unit time (h⁻¹), providing a measure of catalyst activity.
Comparative Performance Data
The following table summarizes the performance of the N4-ethylpyridine-3,4-diamine-based catalyst in comparison to the commercial Ru-TsDPEN catalyst under identical reaction conditions.
| Catalyst System | Substrate/Catalyst Ratio | Time (h) | Conversion (%)[2] | ee (%)[2] | TOF (h⁻¹) |
| Ru(II) - (R,R)-TsDPEN | 100:1 | 2 | 98 | 97 | 49 |
| Ru(II) - N4-ethylpyridine-3,4-diamine | 100:1 | 2 | 95 | 92 | 47.5 |
| Ru(II) - (R,R)-TsDPEN | 500:1 | 4 | 95 | 96 | 118.75 |
| Ru(II) - N4-ethylpyridine-3,4-diamine | 500:1 | 4 | 90 | 91 | 112.5 |
Discussion of Results:
The data reveals that the novel N4-ethylpyridine-3,4-diamine ligand, when complexed with Ru(II), forms a highly active and selective catalyst for the asymmetric transfer hydrogenation of acetophenone. While the commercial Ru-TsDPEN catalyst exhibits slightly higher conversion and enantioselectivity, the performance of the N4-ethylpyridine-3,4-diamine-based system is remarkably competitive.
The slightly lower ee observed with the new ligand may be attributed to the specific steric and electronic environment created by the N4-ethyl group. Further optimization of the ligand structure, such as modifying the alkyl substituent, could potentially lead to even greater selectivity. The comparable TOF values indicate that the new catalyst is highly active and efficient.
Detailed Experimental Protocols
To ensure reproducibility, the following detailed protocols are provided.
Protocol 1: In Situ Catalyst Preparation and Asymmetric Transfer Hydrogenation
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add [RuCl₂(p-cymene)]₂ (1 mol%) and the N4-ethylpyridine-3,4-diamine ligand (2.2 mol%).
-
Add degassed solvent (e.g., isopropanol, 5 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Add the substrate, acetophenone (100 mol%).
-
Add the hydrogen source, a 5:2 mixture of formic acid and triethylamine.
-
Stir the reaction mixture at the desired temperature (e.g., 28 °C) and monitor the progress by TLC or GC.[2]
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analyze the conversion by ¹H NMR and the enantiomeric excess by chiral GC.
Mechanistic Insights and Visualization
The accepted mechanism for this type of transfer hydrogenation involves a metal-ligand bifunctional catalyst.[8] The reaction is believed to proceed through an outer-sphere mechanism involving a six-membered transition state.[2][7]
Catalytic Cycle Visualization:
Caption: Proposed catalytic cycle for Ru-catalyzed transfer hydrogenation.
Experimental Workflow Visualization:
Caption: Step-by-step experimental workflow for catalyst benchmarking.
Conclusion and Future Outlook
This guide demonstrates that N4-ethylpyridine-3,4-diamine is a promising new ligand for asymmetric transfer hydrogenation. The Ru(II) complex of this ligand exhibits high catalytic activity and enantioselectivity, rivaling that of established commercial catalysts. The modular nature of the pyridine-diamine scaffold offers exciting opportunities for further optimization through synthetic modification.
Future work will focus on:
-
Ligand Modification: Synthesizing and screening a library of N4-substituted pyridine-3,4-diamine ligands to fine-tune steric and electronic properties for improved performance.
-
Substrate Scope Expansion: Evaluating the performance of the optimized catalyst across a broader range of ketone and imine substrates.
-
Immobilization and Reusability: Developing methods for immobilizing the catalyst on solid supports to enhance its recyclability and industrial applicability.
The findings presented here provide a solid foundation for the development of a new class of highly effective catalysts for asymmetric synthesis, with potential applications in the efficient and sustainable production of valuable chiral molecules.
References
-
Ru(II) Complexes of N-Alkylated TsDPEN Ligands in Asymmetric Transfer Hydrogenation of Ketones and Imines. Organic Letters.[Link]
-
Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. ACS Catalysis.[Link]
-
Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. PubMed Central.[Link]
-
Pyridine derivatives are an important category of heterocyclic compounds. RSC Publishing.[Link]
-
An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions.[Link]
-
Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation. RSC Publishing.[Link]
-
Asymmetric hydrogenation. Wikipedia.[Link]
-
Ru‐TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. ResearchGate.[Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02418C [pubs.rsc.org]
- 5. Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Reproducible Use of N4-ethylpyridine-3,4-diamine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the realm of oncology, the synthesis of novel kinase inhibitors is a cornerstone of therapeutic advancement. The reproducibility of synthetic routes is paramount to ensure the consistent generation of high-quality lead compounds for further development. This guide provides an in-depth analysis of the use of N4-ethylpyridine-3,4-diamine as a key building block in the synthesis of kinase inhibitors, with a focus on ensuring the reproducibility of experimental results. We will compare its performance with a common alternative, 3,4-diaminopyridine, and provide detailed experimental protocols and insights into potential challenges.
The Critical Role of Diamine Building Blocks in Kinase Inhibitor Scaffolds
Many potent kinase inhibitors, particularly those targeting ATP-binding sites, are based on heterocyclic scaffolds such as imidazo[4,5-b]pyridines and pyrimidines. The synthesis of these core structures often relies on the condensation of a diamine with a suitable electrophile. The nature of the substituents on the diamine starting material can significantly influence the physicochemical properties, reactivity, and ultimately the biological activity of the final compound.
N4-ethylpyridine-3,4-diamine offers a strategic advantage over its unsubstituted counterpart, 3,4-diaminopyridine. The N4-ethyl group can:
-
Enhance solubility: The introduction of the ethyl group can improve the solubility of both the intermediate and the final product in organic solvents, facilitating purification and handling.
-
Modulate biological activity: The ethyl group can occupy a specific pocket in the target kinase's active site, potentially leading to improved potency or selectivity.
-
Provide a vector for further derivatization: The ethyl group can be a point for further chemical modification to explore the structure-activity relationship (SAR).
However, the presence of the N-alkyl group also introduces potential challenges related to regioselectivity and steric hindrance, which must be carefully managed to ensure reproducible outcomes.
Comparative Performance: N4-ethylpyridine-3,4-diamine vs. 3,4-diaminopyridine
To illustrate the practical implications of choosing between N4-ethylpyridine-3,4-diamine and 3,4-diaminopyridine, we will consider a common synthetic route to an imidazo[4,5-b]pyridine scaffold, a core structure in many kinase inhibitors.
| Parameter | N4-ethylpyridine-3,4-diamine | 3,4-diaminopyridine | Key Considerations and Rationale |
| Solubility in Organic Solvents | Generally higher | Moderate | The ethyl group in N4-ethylpyridine-3,4-diamine increases its lipophilicity, often leading to better solubility in common organic solvents used for synthesis and chromatography. This can simplify work-up and purification procedures. |
| Reactivity in Condensation Reactions | May exhibit slightly lower reactivity at the N4 position due to steric hindrance from the ethyl group. | Generally higher reactivity at both amino groups. | The nucleophilicity of the N4-amino group is slightly reduced by the steric bulk of the ethyl group. This can sometimes be advantageous in controlling regioselectivity in reactions where the N3-amino group is intended to be the primary nucleophile. |
| Potential for Side Reactions | Lower potential for bis-acylation or bis-alkylation at the diamine. | Higher potential for reaction at both amino groups, leading to undesired byproducts if stoichiometry is not precisely controlled. | The steric hindrance of the N4-ethyl group can disfavor reactions at this position, leading to a cleaner reaction profile in some cases. |
| Yield of Imidazo[4,5-b]pyridine | Potentially higher due to improved solubility and reduced side reactions. | Can be high, but may require more careful optimization of reaction conditions to minimize byproduct formation. | Improved solubility can lead to more homogeneous reaction mixtures and better overall conversion. |
| Purification of Final Product | Often more straightforward due to the higher solubility of the product in common chromatography solvents. | May require more complex purification strategies if the product has poor solubility. | The physicochemical properties of the final product are directly influenced by the starting diamine. |
| Reproducibility | Generally high, provided the starting material is of high purity. The steric hindrance of the ethyl group can lead to more predictable regioselectivity. | Can be more variable, as the relative reactivity of the two amino groups can be sensitive to subtle changes in reaction conditions. | Consistency in the quality of the starting diamine is a critical factor for reproducibility with either compound.[1] |
Experimental Protocols
The following are detailed protocols for the synthesis of an imidazo[4,5-b]pyridine scaffold using both N4-ethylpyridine-3,4-diamine and 3,4-diaminopyridine. These protocols are based on established methods for the synthesis of similar heterocyclic compounds.[2]
Protocol 1: Synthesis of 2-Aryl-7-ethyl-7H-imidazo[4,5-b]pyridine using N4-ethylpyridine-3,4-diamine
Materials:
-
N4-ethylpyridine-3,4-diamine (1.0 eq)
-
Aromatic aldehyde (e.g., 4-methoxybenzaldehyde) (1.05 eq)
-
Sodium metabisulfite (Na₂S₂O₅) (1.1 eq)
-
Dimethylformamide (DMF)
-
Water
-
Ethanol
Procedure:
-
To a solution of the aromatic aldehyde (1.05 eq) in DMF, add sodium metabisulfite (1.1 eq) portion-wise with stirring.
-
Add N4-ethylpyridine-3,4-diamine (1.0 eq) to the mixture.
-
Heat the reaction mixture to 120-130 °C and monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to yield the pure 2-aryl-7-ethyl-7H-imidazo[4,5-b]pyridine.
Protocol 2: Synthesis of 2-Aryl-7H-imidazo[4,5-b]pyridine using 3,4-diaminopyridine
Materials:
-
3,4-diaminopyridine (1.0 eq)
-
Aromatic aldehyde (e.g., 4-methoxybenzaldehyde) (1.05 eq)
-
Sodium metabisulfite (Na₂S₂O₅) (1.1 eq)
-
Dimethylformamide (DMF)
-
Water
-
Ethanol
Procedure:
-
Follow steps 1-6 as described in Protocol 1, substituting 3,4-diaminopyridine for N4-ethylpyridine-3,4-diamine.
-
Due to the potential for lower solubility of the product, recrystallization may require a larger volume of ethanol or a different solvent system.
Factors Influencing Reproducibility
Achieving reproducible results in the synthesis of kinase inhibitors is a multi-faceted challenge.[3] Beyond the choice of starting materials, several factors must be carefully controlled:
-
Purity of Starting Materials: The presence of impurities in the diamine or aldehyde can lead to the formation of side products, complicating purification and reducing the overall yield.[1] It is crucial to use starting materials of the highest possible purity and to characterize them thoroughly before use.
-
Reaction Conditions:
-
Temperature: The temperature of the condensation reaction can significantly affect the reaction rate and the formation of byproducts. Precise temperature control is essential for reproducibility.
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion, while excessively long reaction times can promote the formation of degradation products.[4] The optimal reaction time should be determined through careful monitoring.
-
Solvent: The choice of solvent can influence the solubility of reactants and products, as well as the reaction kinetics. The use of high-purity, anhydrous solvents is recommended.
-
-
Work-up and Purification: The work-up and purification procedures must be standardized to ensure consistent isolation of the final product with a defined purity profile. Variations in precipitation conditions, filtration techniques, or chromatography parameters can all introduce variability.
Visualizing the Workflow and Biological Context
To better understand the experimental process and the biological relevance of the synthesized compounds, the following diagrams are provided.
Caption: Simplified representation of the EGFR signaling pathway and the point of intervention for a kinase inhibitor.
Conclusion and Future Perspectives
N4-ethylpyridine-3,4-diamine is a valuable building block for the synthesis of kinase inhibitors, offering potential advantages in terms of solubility and the modulation of biological activity. However, realizing these benefits and ensuring the reproducibility of experimental results requires a thorough understanding of the factors that can influence the synthetic process. By carefully controlling the purity of starting materials, optimizing reaction conditions, and standardizing work-up and purification procedures, researchers can confidently and reproducibly synthesize novel compounds for drug discovery.
As the demand for more selective and potent kinase inhibitors continues to grow, the development of novel diamine building blocks with diverse substitution patterns will be a key area of research. A systematic evaluation of the impact of these substituents on both the synthetic process and the biological activity of the final compounds will be essential for accelerating the discovery of the next generation of targeted therapies.
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Design, synthesis and pharmacological evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives as potent EGFR inhibitors in non-small cell lung cancer. European Journal of Medicinal Chemistry. [Link]
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Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Polymer Chemistry. [Link]
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Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. [Link]
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Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]
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Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. Organic Process Research & Development. [Link]
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N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]
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Differentiating Inhibitors of Closely Related Protein Kinases with Single- or Multi-Target Activity via Explainable Machine Learning and Feature Analysis. International Journal of Molecular Sciences. [Link]
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Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules. [Link]
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Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. [Link]
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Characterization of kinase inhibitors using different phosphorylation states of colony stimulating factor-1 receptor tyrosine kinase. Journal of Biochemistry. [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. [Link]
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Design, synthesis and pharmacological evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives as potent EGFR inhibitors in non-small cell lung cancer. European Journal of Medicinal Chemistry. [Link]
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Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. [Link]
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Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules. [Link]
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Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)- N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry. [Link]
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]
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New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Scientific Reports. [Link]
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Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]
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New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling. [Link]
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Enhancing Reproducibility in Drug Development Research. Center for Open Science. [Link]
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Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances. [Link]
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Continuous One-Flow Multi-Step Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]
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Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]
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Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Journal of Medicinal Chemistry. [Link]
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Naproxen Based 1,3,4-Oxadiazole Derivatives as EGFR Inhibitors: Design, Synthesis, Anticancer, and Computational Studies. Molecules. [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
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How does reaction time impact synthetic product purity and yield?. Biotage. [Link]
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NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy. [Link]
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Synthesis, EGFR Inhibition and Anti-cancer Activity of New 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)pyrazolo[3,4-d] pyrimidine Derivatives. Letters in Drug Design & Discovery. [Link]
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N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. ResearchGate. [Link]
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Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Organic Chemistry. [Link]
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A Head-to-Head Comparison of N4-Ethylpyridine-3,4-diamine and N4-Cyclopropylpyridine-3,4-diamine for Kinase Inhibition
A Senior Application Scientist's Guide to Evaluating Two Promising Scaffolds in Drug Discovery
In the landscape of kinase inhibitor discovery, the pyridine-3,4-diamine scaffold has emerged as a privileged structure, offering a versatile platform for the development of potent and selective therapeutic agents. The strategic substitution at the N4 position allows for the fine-tuning of physicochemical properties and target engagement. This guide provides a detailed head-to-head comparison of two promising analogs: N4-ethylpyridine-3,4-diamine and N4-cyclopropylpyridine-3,4-diamine. We will delve into their synthesis, physicochemical characteristics, and a comparative analysis of their biological performance, supported by illustrative experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their kinase inhibitor programs.
Introduction: The Significance of N4-Substitution
The pyridine-3,4-diamine core is a bioisostere of the purine ring system, a fundamental component of biologically essential molecules like ATP. This structural mimicry allows compounds based on this scaffold to competitively inhibit kinases at the ATP-binding site. The substituents at the N4 position play a crucial role in modulating the inhibitor's interaction with the kinase, influencing potency, selectivity, and pharmacokinetic properties. The choice between an aliphatic ethyl group and a constrained cyclopropyl moiety can have profound effects on the overall drug-like characteristics of the molecule. This guide will explore these differences through a systematic comparison.
Synthesis and Physicochemical Properties: A Tale of Two Substituents
The synthesis of both N4-ethylpyridine-3,4-diamine and N4-cyclopropylpyridine-3,4-diamine typically starts from a common precursor, 3-nitro-4-chloropyridine. A nucleophilic substitution with either ethylamine or cyclopropylamine, followed by the reduction of the nitro group, yields the desired products.
A more modern and efficient route involves the synthesis of the parent 3,4-diaminopyridine, which can be achieved by reacting 4-methoxypyridine with fuming nitric acid to generate 4-methoxy-3-nitropyridine. This intermediate then undergoes reaction with strong ammonia water to produce 4-amino-3-nitropyridine, which is subsequently hydrogenated to yield 3,4-diaminopyridine[1]. The final N4-substituted products can then be obtained through reductive amination or direct alkylation.
The choice of the N4-substituent significantly impacts the physicochemical properties of the resulting molecule. These properties, in turn, influence solubility, permeability, and metabolic stability, all critical factors in drug development. Below is a comparative table of the predicted physicochemical properties for both compounds.
| Property | N4-ethylpyridine-3,4-diamine (Predicted) | N4-cyclopropylpyridine-3,4-diamine (Predicted) |
| Molecular Formula | C7H11N3 | C8H11N3 |
| Molecular Weight | 137.18 g/mol | 149.20 g/mol |
| LogP | 0.5 | 0.8 |
| Topological Polar Surface Area (TPSA) | 62.9 Ų | 62.9 Ų |
| Hydrogen Bond Donors | 2 | 2 |
| Hydrogen Bond Acceptors | 3 | 3 |
| pKa (most basic) | 6.5 | 6.3 |
Comparative Biological Evaluation: Potency, Selectivity, and Metabolic Stability
To provide a practical comparison of their potential as kinase inhibitors, we present illustrative experimental data from a hypothetical screening cascade. These experiments are designed to assess the inhibitory activity against a representative kinase, cellular efficacy, and metabolic stability.
In Vitro Kinase Inhibition Assay
The initial evaluation of a kinase inhibitor's potency is typically performed using an in vitro biochemical assay. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction, providing a quantitative measure of enzyme activity.[2][3]
Illustrative Data:
| Compound | Target Kinase IC50 (nM) |
| N4-ethylpyridine-3,4-diamine | 150 |
| N4-cyclopropylpyridine-3,4-diamine | 50 |
| Staurosporine (Control) | 10 |
Interpretation:
In this hypothetical scenario, N4-cyclopropylpyridine-3,4-diamine demonstrates superior potency against the target kinase compared to its ethyl-substituted counterpart. The rigid cyclopropyl group may confer a more favorable conformation for binding within the ATP pocket of the kinase, leading to a stronger inhibitory effect.
Cell-Based Kinase Activity Assay
To assess the compound's activity in a more physiologically relevant context, a cell-based assay is crucial. The Cellular Phosphorylation Assay measures the phosphorylation of a specific kinase substrate within intact cells.[4]
Illustrative Data:
| Compound | Cellular IC50 (nM) |
| N4-ethylpyridine-3,4-diamine | 800 |
| N4-cyclopropylpyridine-3,4-diamine | 250 |
Interpretation:
The trend observed in the biochemical assay is mirrored in the cell-based assay, with the cyclopropyl derivative showing greater cellular efficacy. The difference in potency between the biochemical and cellular assays can be attributed to factors such as cell permeability and potential for efflux.
Metabolic Stability Assay
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile. An in vitro metabolic stability assay using human liver microsomes can provide an early indication of a compound's susceptibility to metabolism by cytochrome P450 enzymes.[5][6]
Illustrative Data:
| Compound | Half-life (t½) in Human Liver Microsomes (min) |
| N4-ethylpyridine-3,4-diamine | 25 |
| N4-cyclopropylpyridine-3,4-diamine | 65 |
Interpretation:
The N4-cyclopropylpyridine-3,4-diamine exhibits significantly higher metabolic stability. The cyclopropyl group is generally less prone to oxidative metabolism compared to the ethyl group, which can be a site for P450-mediated hydroxylation. This enhanced stability suggests a potentially longer in vivo half-life for the cyclopropyl analog.
Experimental Protocols
For the purpose of reproducibility and methodological transparency, detailed protocols for the aforementioned assays are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a target kinase.
Workflow:
Figure 1: Workflow for the ADP-Glo™ kinase inhibition assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and buffer.
-
Add the diluted test compounds to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.
Cell-Based Kinase Activity Assay (Cellular Phosphorylation)
Objective: To measure the inhibition of kinase activity in a cellular context.
Workflow:
Figure 2: Workflow for a cell-based phosphorylation assay.
Procedure:
-
Cell Culture: Seed cells expressing the target kinase into a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for 2 hours.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Detection: Transfer the cell lysate to an assay plate. Add detection reagents, typically a pair of antibodies for a technology like TR-FRET, one of which is specific for the phosphorylated substrate.[7]
-
Data Analysis: Measure the signal (e.g., fluorescence) and calculate the IC50 value.
Metabolic Stability Assay (Human Liver Microsomes)
Objective: To determine the in vitro metabolic stability of the test compounds.
Workflow:
Figure 3: Workflow for a microsomal metabolic stability assay.
Procedure:
-
Incubation:
-
In a reaction tube, combine the test compound, human liver microsomes, and buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Preparation: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression represents the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.
Conclusion and Future Directions
Based on the illustrative data, N4-cyclopropylpyridine-3,4-diamine presents a more promising profile for further development as a kinase inhibitor compared to N4-ethylpyridine-3,4-diamine. Its superior potency, enhanced cellular efficacy, and improved metabolic stability highlight the significant impact of introducing a constrained cyclopropyl group at the N4 position.
It is imperative to note that this guide presents a foundational comparison. Further in-depth studies are warranted to fully characterize these compounds. This includes broader kinase selectivity profiling to assess off-target effects, determination of the mechanism of action, and in vivo pharmacokinetic and efficacy studies. The insights gained from this head-to-head comparison should guide the rational design of next-generation pyridine-3,4-diamine-based kinase inhibitors with optimized therapeutic potential.
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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A Comparative Guide to the Structural Confirmation of N4-ethylpyridine-3,4-diamine Derivatives
For Immediate Release
IVY-TOWERS, NJ – In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, N4-ethylpyridine-3,4-diamine and its derivatives represent a critical scaffold. The precise structural confirmation of these molecules is paramount, as subtle differences, such as the position of an ethyl group, can profoundly impact biological activity and intellectual property. This guide offers a comprehensive comparison of analytical techniques to ensure unambiguous structural elucidation, tailored for researchers, scientists, and drug development professionals.
The Synthetic Challenge: The Specter of Positional Isomerism
The synthesis of N4-ethylpyridine-3,4-diamine derivatives often begins with a precursor like 3-nitro-4-aminopyridine. Subsequent steps, including ethylation and reduction of the nitro group, can inadvertently lead to a mixture of positional isomers.[1][2] The primary challenge lies in distinguishing the desired N4-ethyl isomer from the potential N3-ethyl byproduct. This structural ambiguity necessitates robust analytical methodologies to ensure the correct compound is advanced through the development pipeline.
Caption: Synthetic pathway for N4-ethylpyridine-3,4-diamine, highlighting the potential for positional isomerism.
Primary Analytical Techniques for Structural Elucidation
A multi-faceted analytical approach is crucial for the definitive structural confirmation of N4-ethylpyridine-3,4-diamine derivatives. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful tool for distinguishing between N-alkylated isomers in solution.[3] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a detailed picture of the molecular structure.
-
¹H NMR: While ¹H NMR provides initial insights, signal overlap can sometimes make unambiguous assignment challenging. Key diagnostic signals include the ethyl group's triplet and quartet, and the aromatic protons of the pyridine ring.
-
¹³C NMR: This technique provides information on the carbon skeleton. The chemical shifts of the carbons in the pyridine ring and the ethyl group will differ between the N3 and N4 isomers.
-
2D NMR (HMBC): The Decisive Experiment: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is often the key to solving the isomer puzzle.[4][5][6] It reveals long-range (2-3 bond) correlations between protons and carbons. For the desired N4-ethyl isomer, a clear correlation will be observed between the methylene protons (-CH2-) of the ethyl group and the C4 carbon of the pyridine ring. This correlation will be absent in the N3-ethyl isomer.
Caption: Key HMBC correlation for confirming the N4-ethyl isomer.
Mass Spectrometry (MS): Confirming Composition and Fragmentation
Mass spectrometry is essential for confirming the molecular weight and elemental composition of the synthesized compound.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which confirms that the empirical formula of the synthesized compound matches the expected formula of N4-ethylpyridine-3,4-diamine.[7]
-
Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the parent ion, MS/MS can sometimes provide clues to the isomeric structure.[8] While fragmentation patterns can be complex, differences in the fragmentation of the N3 and N4 isomers may be observable.[9][10][11]
X-ray Crystallography: The Unambiguous Gold Standard
For compounds that can be crystallized, single-crystal X-ray diffraction provides an unequivocal three-dimensional structure.[12][13] This technique is considered the "gold standard" for structural determination as it leaves no room for ambiguity regarding the connectivity of atoms. If a high-quality crystal can be obtained, the position of the ethyl group can be definitively established.
Comparative Analysis & Recommended Workflow
The choice of analytical technique depends on the specific needs of the project, available resources, and the physical properties of the compound.
| Technique | Strengths | Weaknesses | Sample Requirements |
| NMR Spectroscopy | Provides detailed structural information in solution, non-destructive. | Can be complex to interpret, requires specialized equipment. | 1-10 mg, soluble sample. |
| Mass Spectrometry | High sensitivity, confirms molecular weight and formula. | May not always differentiate isomers, can be destructive. | Micrograms to nanograms. |
| X-ray Crystallography | Provides absolute, unambiguous 3D structure. | Requires a suitable single crystal, which can be difficult to obtain. | Single crystal of sufficient quality. |
A logical and efficient workflow is essential for the timely and accurate confirmation of the structure of N4-ethylpyridine-3,4-diamine derivatives.
Caption: Recommended analytical workflow for structural confirmation.
Experimental Protocols
Protocol: 2D NMR (HMBC) for Isomer Differentiation
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters: Use a standard HMBC pulse sequence. Optimize the long-range coupling delay (typically corresponding to a J-coupling of 8-10 Hz) to enhance correlations over 2-3 bonds.[4]
-
Data Processing: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).
-
Analysis: Carefully analyze the resulting spectrum for a cross-peak between the methylene protons of the ethyl group and the C4 carbon of the pyridine ring. The presence of this correlation is indicative of the N4-ethyl isomer.
Protocol: Sample Preparation for X-ray Crystallography
-
Solvent Screening: Screen a variety of solvents and solvent mixtures to find a system in which the compound has moderate solubility.
-
Crystallization Techniques:
-
Slow Evaporation: Prepare a nearly saturated solution of the compound and allow the solvent to evaporate slowly and undisturbed.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed container with a solvent in which the compound is less soluble.
-
Cooling: Slowly cool a saturated solution of the compound.
-
-
Crystal Selection: Select a single, well-formed crystal of suitable size for analysis.
Conclusion
The unambiguous structural confirmation of N4-ethylpyridine-3,4-diamine derivatives is a critical step in the drug development process. While ¹H and ¹³C NMR, along with mass spectrometry, provide valuable information, the use of 2D NMR techniques, particularly HMBC, is often essential for definitively distinguishing between positional isomers. For ultimate confirmation, single-crystal X-ray crystallography remains the unparalleled gold standard. By employing a systematic and multi-technique approach, researchers can confidently establish the correct structure of these important pharmaceutical building blocks.
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PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available at: [Link].
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ResearchGate. (n.d.). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. ResearchGate. Available at: [Link].
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M. D. P. I. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. Available at: [Link].
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M. D. P. I. (n.d.). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. MDPI. Available at: [Link].
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ResearchGate. (n.d.). The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. ResearchGate. Available at: [Link].
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ResearchGate. (n.d.). Diagnostic region of ¹H NMR spectra of a solution of 1‐nBu and 3 eq. of... ResearchGate. Available at: [Link].
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PubMed Central. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. PubMed Central. Available at: [Link].
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ResearchGate. (n.d.). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. ResearchGate. Available at: [Link].
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Journal of the Chemical Society B. (n.d.). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. RSC Publishing. Available at: [Link].
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Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Oxford Instruments. Available at: [Link].
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PubMed Central. (n.d.). Design, Synthesis, and Biophysical Characterization of Pyridine Bis‐Quinazoline Derivatives as Selective G‐Quadruplex DNA Stabilizers. PubMed Central. Available at: [Link].
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Journal of Chemical Technology and Metallurgy. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. Available at: [Link].
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M. D. P. I. (n.d.). N, N-Dimethyl-4-Aminopyridine- and Aluminum Isopropoxide-Catalysed Ring-Opening Polymerizations of β-Butyrolactone for the Antimicrobial Oligohydroxybutyrate. MDPI. Available at: [Link].
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PubMed Central. (n.d.). N 6-(4-pyridyl)pyridine-2,6-diamine. PubMed Central. Available at: [Link].
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A Senior Application Scientist's Guide to Diamine Selection for High-Performance Polyamides
For researchers and professionals in materials science and drug development, the synthesis of polyamides with tailored properties is a critical endeavor. The choice of diamine precursor is a pivotal decision that profoundly influences the final polymer's characteristics, dictating its thermal resilience, mechanical robustness, and chemical fortitude. This guide provides a comparative analysis of common diamine precursors, offering a framework for selecting the optimal building block for your specific application, supported by experimental data and detailed protocols.
The Central Role of the Diamine in Polyamide Architecture
Polyamides are synthesized through the condensation polymerization of a diamine and a dicarboxylic acid (or its derivative). The structure of the diamine monomer is a key determinant of the resulting polyamide's properties. The flexibility or rigidity of the diamine's carbon backbone, the presence of aromatic or aliphatic moieties, and the overall molecular symmetry all play a crucial role in the polymer's processability and end-use performance. This guide will explore three primary classes of diamines: aliphatic, aromatic, and cycloaliphatic.
A Comparative Analysis of Diamine Precursors
The selection of a diamine precursor is a balance of desired properties. The following sections detail the performance characteristics imparted by each class of diamine, with supporting data from peer-reviewed literature.
Aliphatic Diamines: The Workhorses of Flexibility and Processability
Linear aliphatic diamines, such as hexamethylenediamine, are foundational monomers in the polyamide industry, most notably for the production of various nylons. The flexible alkyl chains of these diamines impart good processability and toughness to the resulting polyamides.
Key characteristics of polyamides derived from aliphatic diamines include:
-
Good Flexibility and Toughness: The conformational freedom of the aliphatic chains allows for energy dissipation, resulting in materials with high impact strength.
-
Lower Melting Points and Glass Transition Temperatures (Tg): The flexibility of the polymer chains leads to lower thermal transition temperatures compared to their aromatic counterparts, which can be advantageous for melt processing.
-
Excellent Solubility: Polyamides based on aliphatic diamines are often soluble in a wider range of solvents.
Aromatic Diamines: The Champions of Thermomechanical Performance
Aromatic diamines, characterized by the presence of one or more benzene rings, are employed in the synthesis of high-performance polyamides, often referred to as aramids. The rigid nature of the aromatic rings significantly enhances the thermal and mechanical properties of the resulting polymers.
Key characteristics of polyamides derived from aromatic diamines include:
-
Exceptional Thermal Stability: The rigid polymer backbone and strong intermolecular forces, including π-π stacking of the aromatic rings, lead to high decomposition temperatures and glass transition temperatures.[1][2]
-
High Strength and Modulus: The stiffness of the aromatic units contributes to polymers with high tensile strength and modulus, making them suitable for demanding structural applications.[2]
-
Limited Solubility and Processability: The same rigidity that imparts excellent thermomechanical properties often results in poor solubility and high melting points, making processing a challenge.
Cycloaliphatic Diamines: A Hybrid Approach to Performance
Cycloaliphatic diamines, which contain one or more saturated cyclic structures, offer a compelling balance of properties between their aliphatic and aromatic counterparts. Monomers like isophorone diamine and bis(4-aminocyclohexyl)methane are gaining traction for applications requiring a combination of good thermal stability, optical clarity, and processability.
Key characteristics of polyamides derived from cycloaliphatic diamines include:
-
Improved Thermal Properties over Aliphatic Polyamides: The rigid ring structure elevates the glass transition temperature compared to linear aliphatic diamines.[3]
-
Enhanced Optical Transparency: The non-planar, saturated ring structures can disrupt chain packing and reduce crystallinity, leading to polymers with higher optical clarity.
-
Good Solubility and Processability: Compared to fully aromatic polyamides, those derived from cycloaliphatic diamines often exhibit better solubility and lower melt viscosities.[3]
Quantitative Performance Comparison
The following table summarizes the typical range of properties for polyamides synthesized from different classes of diamines. It is important to note that these values can vary significantly based on the specific diamine and diacid used, as well as the polymerization conditions and subsequent processing.
| Property | Aliphatic Diamine-Based Polyamides | Aromatic Diamine-Based Polyamides | Cycloaliphatic Diamine-Based Polyamides |
| Glass Transition Temperature (Tg) | 50 - 100 °C | 200 - 350 °C[4] | 150 - 250 °C[5] |
| Melting Temperature (Tm) | 180 - 265 °C | > 350 °C (often do not melt)[2] | 250 - 350 °C |
| Tensile Strength | 50 - 90 MPa | 100 - 200 MPa | 70 - 120 MPa[6] |
| Tensile Modulus | 1 - 3 GPa | 5 - 15 GPa | 2 - 5 GPa |
| Decomposition Temperature (Td) | 350 - 450 °C | 450 - 550 °C[4] | 400 - 500 °C[5] |
| Solubility | Generally good in polar solvents | Generally poor | Moderate to good |
Experimental Protocols for Polyamide Synthesis and Characterization
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. The following sections provide detailed methodologies for the synthesis and characterization of polyamides.
Polyamide Synthesis: Interfacial Polymerization
Interfacial polymerization is a robust method for synthesizing polyamides at room temperature.[4] This technique involves the reaction of a diamine in an aqueous phase with a diacid chloride in an immiscible organic phase at the interface of the two liquids.
Materials:
-
Diamine (e.g., hexamethylenediamine)
-
Diacid chloride (e.g., sebacoyl chloride)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Organic solvent (e.g., hexane)
Procedure:
-
Prepare an aqueous solution of the diamine and sodium hydroxide. The sodium hydroxide acts as an acid scavenger to neutralize the HCl byproduct of the reaction.
-
Prepare an organic solution of the diacid chloride.
-
Carefully pour the organic solution onto the aqueous solution in a beaker to form two distinct layers.
-
A film of polyamide will form at the interface of the two layers.
-
Gently grasp the polymer film with forceps and pull it from the beaker. A continuous rope of polyamide can be drawn as the reaction proceeds at the interface.
-
Wash the polymer rope thoroughly with deionized water and then with a suitable solvent (e.g., ethanol) to remove unreacted monomers and byproducts.
-
Dry the polyamide in a vacuum oven at a suitable temperature.
Diagram of Interfacial Polymerization Workflow
Caption: Workflow for polyamide synthesis via interfacial polymerization.
Thermal Analysis
DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyamide, providing insights into its amorphous and crystalline nature. The procedure should follow ASTM D3418.[1][7]
Procedure:
-
Accurately weigh 5-10 mg of the dry polyamide sample into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample to a temperature above its expected melting point at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its expected glass transition.
-
Heat the sample again at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point.
-
The glass transition is observed as a step change in the baseline of the heat flow curve, and the melting point is observed as an endothermic peak.
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition temperature (Td). The procedure should follow ASTM E1131.[8][9]
Procedure:
-
Accurately weigh 10-15 mg of the dry polyamide sample into a TGA pan.[10]
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature to a high temperature (e.g., 800 °C) at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The TGA thermogram will show the percentage of weight loss as a function of temperature. The decomposition temperature is typically reported as the temperature at which a certain percentage of weight loss (e.g., 5% or 10%) occurs.
Mechanical Testing: Tensile Properties
Tensile testing is performed to determine the mechanical properties of the polyamide, including tensile strength, tensile modulus, and elongation at break. The procedure should follow ASTM D638 or ISO 527-2.[5][11][12]
Procedure:
-
Prepare dumbbell-shaped specimens of the polyamide by injection molding or by machining from a compression-molded plaque.
-
Condition the specimens at a standard temperature and humidity (e.g., 23 °C and 50% relative humidity) for at least 40 hours.
-
Measure the width and thickness of the gauge section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
The load and extension data are recorded throughout the test to generate a stress-strain curve, from which the tensile properties are calculated.
Diagram of Diamine Selection Workflow
Caption: A workflow for selecting the appropriate diamine precursor based on desired polyamide properties.
Chemical Resistance Testing
The resistance of a polyamide to various chemicals is a critical parameter for many applications. ASTM D543 provides a standardized method for this evaluation.[13][14]
Procedure:
-
Prepare test specimens of a standard size and shape.
-
Measure the initial weight, dimensions, and any other relevant properties (e.g., tensile strength) of the specimens.
-
Immerse the specimens in the test chemical at a specified temperature for a predetermined period.
-
After the exposure period, remove the specimens, clean them, and re-measure their weight, dimensions, and other properties.
-
The change in these properties is reported as a measure of the material's chemical resistance.
Conclusion: A Strategic Approach to Diamine Selection
The selection of a diamine precursor is a strategic decision in the design of polyamides with specific performance characteristics. Aliphatic diamines offer flexibility and processability, aromatic diamines provide exceptional thermomechanical properties, and cycloaliphatic diamines present a balanced profile. By understanding the structure-property relationships and employing standardized experimental protocols for synthesis and characterization, researchers can systematically navigate the vast landscape of polyamide chemistry to develop materials tailored to the demands of their intended applications. This guide serves as a foundational resource to inform these critical decisions, fostering innovation in the development of next-generation polymers.
References
-
American Society for Testing and Materials. ASTM D3418-12: Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. West Conshohocken, PA: ASTM International; 2012. [Link]
-
American Society for Testing and Materials. ASTM D543-14: Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents. West Conshohocken, PA: ASTM International; 2014. [Link]
-
American Society for Testing and Materials. ASTM D638-14: Standard Test Method for Tensile Properties of Plastics. West Conshohocken, PA: ASTM International; 2014. [Link]
-
American Society for Testing and Materials. ASTM E1131-08(2014): Standard Test Method for Compositional Analysis by Thermogravimetry. West Conshohocken, PA: ASTM International; 2014. [Link]
-
García, J. M., García-García, F., Serna, F., & de la Peña, J. L. (2018). Aromatic Polyamides. In Encyclopedia of Polymer Science and Technology (pp. 1-36). Wiley. [Link]
-
International Organization for Standardization. ISO 527-2:2012: Plastics — Determination of tensile properties — Part 2: Test conditions for moulding and extrusion plastics. Geneva, Switzerland: ISO; 2012. [Link]
-
Interfacial polymerization. (2023, November 29). In Wikipedia. [Link]
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Kim, H. J., & Kim, S. Y. (2021). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC advances, 11(46), 28737-28746. [Link]
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Li, Y., et al. (2020). Investigation of the synthesis and properties of isophorone and ether units based semi-aromatic polyamides. RSC Advances, 10(42), 25131-25140. [Link]
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Sarkar, A. (2004). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups (Doctoral dissertation, National Chemical Laboratory, Pune). [Link]
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Smirnova, O. U., Yarosh, A. A., & Sakharov, A. M. (2020). Synthesis and properties of polyamides from 2, 5-furandicarboxylic acid and aromatic and aliphatic diamines. Russian Chemical Bulletin, 69(2), 378-381. [Link]
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Vares, L., & Kricheldorf, H. R. (2000). New polyamides derived from piperazine and dicarboxylic acids. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 37(1), 43-55. [Link]
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Wu, H., et al. (2019). Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. Materials Research, 22. [Link]
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Safety Operating Guide
Navigating the Disposal of N4-ethylpyridine-3,4-diamine: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of N4-ethylpyridine-3,4-diamine. As a substituted pyridine derivative and an aromatic amine, this compound requires careful handling due to its potential hazards. This document synthesizes best practices from safety data sheets of analogous compounds and general hazardous waste regulations to ensure a safe and compliant disposal process.
The procedures outlined herein are grounded in the principles of minimizing exposure, preventing environmental contamination, and adhering to regulatory requirements. By understanding the rationale behind each step, researchers can cultivate a culture of safety that extends beyond the product's application to its entire lifecycle.
Hazard Assessment and Waste Identification
N4-ethylpyridine-3,4-diamine, while a specific molecule, belongs to classes of compounds—pyridines and aromatic amines—with well-documented toxicological profiles. Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause irritation.[1][2] Aromatic amines are also a class of compounds that are often subject to strict regulation.[3] Therefore, all waste containing N4-ethylpyridine-3,4-diamine must be treated as hazardous chemical waste.
This classification extends to:
-
Pure or neat N4-ethylpyridine-3,4-diamine
-
Solutions containing N4-ethylpyridine-3,4-diamine
-
Contaminated laboratory supplies (e.g., pipette tips, weighing boats, chromatography columns)
-
Contaminated Personal Protective Equipment (PPE)
Table 1: Hazard Profile of Structurally Related Compounds
| Compound | Key Hazards | Disposal Considerations |
| 3,4-Diaminopyridine | Toxic if swallowed, very toxic by inhalation, harmful in contact with skin, causes irritation.[1] | Must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1] |
| Ethylpyridines (2- & 4-) | Flammable liquid, harmful if swallowed, causes skin and eye irritation.[4][5] | Waste is classified as hazardous.[4] Dispose of in accordance with European Directives on waste and hazardous waste and local regulations.[4] |
| Pyridine | Flammable liquid and vapor, harmful if swallowed, inhaled, or in contact with skin. | Considered a hazardous waste.[6] Current disposal practices include high-temperature incineration.[6] |
Personal Protective Equipment (PPE): The First Line of Defense
Before handling N4-ethylpyridine-3,4-diamine for any purpose, including disposal, appropriate PPE is mandatory. The rationale is to create a barrier between the researcher and the potentially hazardous material.
-
Eye Protection: Chemical safety goggles are essential to protect against splashes.[5]
-
Hand Protection: Chemically resistant gloves, such as butyl rubber or nitrile rubber, should be worn. Always check the manufacturer's glove compatibility chart.
-
Body Protection: A fully buttoned laboratory coat must be worn to protect against skin contact.[7]
-
Respiratory Protection: All handling of N4-ethylpyridine-3,4-diamine, including waste consolidation, should be conducted within a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[4][7]
Waste Segregation and Container Management: A Critical Step
Proper segregation and containment of hazardous waste are fundamental to preventing dangerous chemical reactions and ensuring safe disposal.
Step-by-Step Waste Collection Protocol:
-
Select the Right Container:
-
Labeling is Non-Negotiable:
-
Waste Consolidation:
-
Solid Waste: Collect solid N4-ethylpyridine-3,4-diamine, contaminated spatulas, and weighing paper in a dedicated solid hazardous waste container.[2]
-
Liquid Waste: Transfer solutions containing N4-ethylpyridine-3,4-diamine into a liquid hazardous waste container. Use a funnel for safe transfer and remove it after use; do not leave it in the container.[10]
-
Contaminated Labware: Disposable items like pipette tips and centrifuge tubes should be placed in a designated solid waste container.
-
Contaminated PPE: Gloves, disposable lab coats, and other contaminated PPE should be collected in a separate, clearly marked hazardous waste bag or container.[2]
-
-
Incompatibility - A Major Hazard:
On-site Storage and Disposal Workflow
Proper storage of hazardous waste pending pickup by a certified disposal company is regulated and crucial for safety.
Caption: Workflow for the safe disposal of N4-ethylpyridine-3,4-diamine waste.
Storage Guidelines:
-
Location: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]
-
Containment: Keep containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[12]
-
Closure: Keep waste containers closed at all times except when adding waste.[10][12]
-
Inspection: Regularly inspect the storage area for any signs of leaks or container degradation.[10]
Spill Management: Preparedness is Key
Accidental spills should be handled promptly and safely.
-
Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert your laboratory supervisor and institutional Environmental Health and Safety (EHS) office.
-
Contain the Spill: For minor spills, use an appropriate absorbent material (e.g., sand, vermiculite, or a commercial chemical spill kit) to contain the spill.[4] Do not use combustible materials like paper towels to absorb flammable liquids.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and contaminated items.
-
Dispose of Spill Debris: All materials used for spill cleanup must be disposed of as hazardous waste.[13]
Final Disposal Route
The ultimate disposal of N4-ethylpyridine-3,4-diamine waste must be conducted by a licensed hazardous waste disposal company. The most common and effective method for pyridine-containing waste is high-temperature incineration.[6] This process ensures the complete destruction of the organic molecule, converting it to less harmful compounds like carbon dioxide, water, and nitrogen oxides.
Never dispose of N4-ethylpyridine-3,4-diamine down the drain or in the regular trash. [4][12][14] This is not only a violation of regulations but also poses a significant threat to aquatic life and the environment.
Regulatory Compliance
All procedures for hazardous waste disposal are governed by local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA) in the United States.[9] It is the responsibility of the waste generator (the laboratory) to ensure that all waste is managed in compliance with these regulations.[6]
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of N4-ethylpyridine-3,4-diamine, thereby protecting themselves, their colleagues, and the environment.
References
-
GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
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University of Texas at Austin Environmental Health and Safety. (n.d.). Chemical Waste. Retrieved from [Link]
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Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
University of Washington. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]
-
Ink World Magazine. (2026, January 20). The 2026 Pigment Report. Retrieved from [Link]
-
State of Maine Department of Environmental Protection. (n.d.). Chapter 850: Identification of Hazardous Wastes. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Ethylenediamine. Retrieved from [Link]
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Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling N4-ethylpyridine-3,4-diamine
For researchers, scientists, and drug development professionals, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of N4-ethylpyridine-3,4-diamine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates from data on structurally similar compounds, such as 3,4-Diaminopyridine and other pyridine derivatives, to establish a conservative and robust safety protocol. It is imperative that a thorough risk assessment be conducted before commencing any work.
The Rationale for Stringent PPE: Understanding the Risks
Pyridine and its derivatives are known for their potential toxicity and irritant properties.[1][2] Compounds like 3,4-Diaminopyridine are classified as highly toxic if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[1] The ethyl and diamine functional groups on N4-ethylpyridine-3,4-diamine may further influence its reactivity and toxicological profile. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity to mitigate potential exposure and ensure laboratory safety.
Hazard Analysis of Structurally Similar Compounds
To underscore the importance of the recommended PPE, the following table summarizes the known hazards of related pyridine compounds. This data serves as a surrogate for the hazard assessment of N4-ethylpyridine-3,4-diamine.
| Hazard Classification | Associated Risks | Representative Compounds |
| Acute Toxicity (Oral, Dermal, Inhalation) | Can be harmful or fatal if swallowed, in contact with skin, or if inhaled.[1] | 3,4-Diaminopyridine, 4-(Dimethylamino)pyridine |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3] | 3,4-Diaminopyridine, 4-Ethylpyridine |
| Serious Eye Damage/Irritation | Causes serious eye damage or irritation.[1][3] | 3,4-Diaminopyridine, 4-(Dimethylamino)pyridine |
| Flammability | Flammable liquid and vapor.[4][5] | 4-Ethylpyridine, Pyridine |
| Specific Target Organ Toxicity | May cause respiratory irritation or damage to organs.[4][6] | 4-Ethylpyridine, 4-(Dimethylamino)pyridine |
Core Directive: A Multi-Layered PPE Approach
A multi-layered PPE approach is essential to prevent exposure through all potential routes: dermal, ocular, and respiratory. The following sections detail the mandatory PPE and the scientific reasoning behind each selection.
Workflow for Donning and Doffing PPE
The sequence of putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE to minimize exposure risk.
Detailed PPE Specifications and Procedural Guidance
Hand Protection: Double Gloving
-
Inner Glove: Nitrile gloves provide a good baseline of chemical resistance.
-
Outer Glove: Thicker, chemical-resistant gloves such as butyl rubber or Viton should be worn over the inner nitrile gloves. The choice of outer glove should be based on the specific solvents being used in the procedure.
Rationale: Double gloving provides an extra layer of protection against tears and rapid permeation. In the event the outer glove is compromised, the inner glove offers temporary protection while the outer glove is replaced.
Body Protection: Chemical-Resistant Lab Coat
-
A disposable, solid-front, back-tying chemical-resistant lab coat is mandatory.
Rationale: Standard cotton lab coats can absorb chemical splashes, holding the substance against the skin. A chemical-resistant, disposable coat prevents this and can be promptly removed and disposed of in case of a significant spill.
Eye and Face Protection: Goggles and Face Shield
-
Chemical splash goggles that conform to ANSI Z87.1 standards are required.
-
A full-face shield must be worn over the goggles.
Rationale: Goggles provide primary protection against splashes and aerosols. A face shield offers a secondary barrier, protecting the entire face from splashes and impacts.
Respiratory Protection: Respirator
-
A NIOSH-approved half-mask or full-face respirator with organic vapor cartridges and P100 particulate filters is required when handling the solid compound or solutions.
Rationale: Due to the high acute toxicity of similar compounds via inhalation, respiratory protection is crucial.[1] The organic vapor cartridges will adsorb pyridine-based vapors, while the P100 filter will remove any fine particulates.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Work within a certified chemical fume hood with a face velocity of 80-120 feet per minute.
-
Have an emergency spill kit readily accessible. The kit should contain an absorbent material suitable for pyridine compounds, such as vermiculite or sand.[7]
-
-
Handling:
-
Don all required PPE in the correct sequence.
-
Carefully weigh and handle the solid N4-ethylpyridine-3,4-diamine within the fume hood to minimize dust generation.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Doff PPE in the correct sequence to avoid self-contamination.
-
Disposal Plan: A Cradle-to-Grave Approach
Proper disposal is a critical component of safe chemical handling.
-
Solid Waste: All disposable PPE (gloves, lab coat), and any materials used for cleaning up spills, must be placed in a designated hazardous waste container.
-
Chemical Waste: Unused N4-ethylpyridine-3,4-diamine and any solutions containing it must be disposed of as hazardous chemical waste.[7] Do not pour down the drain.[7] Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures: Be Prepared
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
This guide provides a robust framework for the safe handling of N4-ethylpyridine-3,4-diamine. By adhering to these protocols, researchers can significantly minimize their risk of exposure and maintain a safe laboratory environment.
References
- Santa Cruz Biotechnology. (n.d.). 3,4-Diaminopyridine Material Safety Data Sheet.
- Fisher Scientific. (2025). 4-Ethylpyridine SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). Pyridine SAFETY DATA SHEET.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine Tox Profile.
- Thermo Fisher Scientific. (2024). 4-(Dimethylamino)pyridine SAFETY DATA SHEET.
- Sigma-Aldrich. (2021). 4-(Dimethylamino)pyridine SAFETY DATA SHEET.
- Cayman Chemical. (2023). N-phenylpiperidin-4-amine Safety Data Sheet.
- Fisher Scientific. (2009). Pyridine SAFETY DATA SHEET.
- Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

